molecular formula C19H24N2OS B15607178 Levomepromazine CAS No. 60-99-1; 7104-38-3

Levomepromazine

Numéro de catalogue: B15607178
Numéro CAS: 60-99-1; 7104-38-3
Poids moléculaire: 328.5 g/mol
Clé InChI: VRQVVMDWGGWHTJ-CQSZACIVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methotrimeprazine is a member of the class of phenothiazines that is 10H-phenothiazine substituted by a (2R)-3-(dimethylamino)-2-methylpropyl group and a methoxy group at positions 10 and 2 respectively. It has a role as a phenothiazine antipsychotic drug, a dopaminergic antagonist, a serotonergic antagonist, a cholinergic antagonist, a non-narcotic analgesic, an EC 3.4.21.26 (prolyl oligopeptidase) inhibitor and an anticoronaviral agent. It is a member of phenothiazines and a tertiary amine. It derives from a hydride of a 10H-phenothiazine.
A phenothiazine with pharmacological activity similar to that of both chlorpromazine and promethazine. It has the histamine-antagonist properties of the antihistamines together with central nervous system effects resembling those of chlorpromazine. (From Martindale, The Extra Pharmacopoeia, 30th ed, p604)
Levomepromazine is a phenothiazine and typical antipsychotic agent, with sedative/hypnotic, anxiolytic, antiemetic, analgesic and antipsychotic activities. Although the exact mechanism of action of this compound is not fully known, upon administration, this agent appears to act as an antagonist for a variety of receptors in the central nervous system (CNS), including adrenergic, dopamine, histamine, cholinergic and serotonin (5-hydroxytryptamine;  5-HT) receptors. Blocking these receptors results in this compound's pharmacologic effects.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1982 and is indicated for psychosis and has 4 investigational indications.
Methotrimeprazine is only found in individuals that have used or taken this drug. It is a phenothiazine with pharmacological activity similar to that of both chlorpromazine and promethazine. It has the histamine-antagonist properties of the antihistamines together with central nervous system effects resembling those of chlorpromazine. (From Martindale, The Extra Pharmacopoeia, 30th ed, p604). Methotrimeprazine's antipsychotic effect is largely due to its antagonism of dopamine receptors in the brain. In addition, its binding to 5HT2 receptors may also play a role.
A phenothiazine with pharmacological activity similar to that of both CHLORPROMAZINE and PROMETHAZINE. It has the histamine-antagonist properties of the antihistamines together with CENTRAL NERVOUS SYSTEM effects resembling those of chlorpromazine. (From Martindale, The Extra Pharmacopoeia, 30th ed, p604)
See also: this compound Hydrochloride (active moiety of).

Propriétés

IUPAC Name

(2R)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQVVMDWGGWHTJ-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023289
Record name Levomethotrimeprazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methotrimeprazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015474
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.25e-03 g/L
Record name Methotrimeprazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01403
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Methotrimeprazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015474
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

60-99-1
Record name Levomepromazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levomepromazine [USAN:INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methotrimeprazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01403
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Levomethotrimeprazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Levomepromazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.450
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVOMEPROMAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G0LAW7ATQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methotrimeprazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015474
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Levomepromazine on Dopamine D2 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levomepromazine (B1675116), a phenothiazine (B1677639) derivative, is a low-potency typical antipsychotic medication with a complex pharmacological profile. A primary component of its mechanism of action involves the antagonism of dopamine (B1211576) D2 receptors, which is crucial for its antipsychotic effects. This technical guide provides a detailed examination of this compound's interaction with D2 receptors, presenting quantitative binding data, outlining detailed experimental protocols for assessing receptor interaction and functional antagonism, and illustrating the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuropharmacology and drug development.

Introduction

This compound, also known as methotrimeprazine, exerts its therapeutic effects through interactions with a wide array of neurotransmitter receptors.[1][2][3] Its antipsychotic properties are primarily attributed to its ability to block dopamine D2 receptors in the central nervous system.[4] Understanding the precise molecular interactions and functional consequences of this compound at the D2 receptor is essential for elucidating its therapeutic efficacy and side-effect profile. This guide delves into the core aspects of this mechanism, focusing on quantitative data, experimental methodologies, and the underlying signaling cascades.

Quantitative Data: this compound's Interaction with Dopamine D2 Receptors

The affinity of a ligand for its receptor is a key determinant of its potency. For this compound, this has been quantified through radioligand binding assays, which measure the concentration of the drug required to inhibit the binding of a radiolabeled ligand to the receptor by 50% (IC50), from which the inhibitory constant (Ki) is calculated.

Receptor Binding Affinity

The following table summarizes the binding affinity (Ki) of this compound for various human recombinant dopamine D2-like receptor subtypes, as determined by Srivastava et al. (2009). These values indicate a high affinity of this compound for these receptors.

Receptor SubtypeThis compound Ki (nM)Reference CompoundReference Ki (nM)
D2L 8.6Clozapine34.6
D2S 4.3Clozapine-
D3 8.3Clozapine-
D4.2 7.9Clozapine-

Data from Srivastava et al. (2009).[5][6][7] Ki values represent the inhibitory constant, with lower values indicating higher binding affinity.

Functional Antagonism

While binding affinity data is crucial, functional assays are necessary to determine the antagonistic potency of a drug. These assays measure the ability of the antagonist to inhibit the response induced by an agonist. Common functional assays for D2 receptor antagonists include cAMP (cyclic adenosine (B11128) monophosphate) inhibition assays and β-arrestin recruitment assays.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with dopamine D2 receptors.

Radioligand Binding Assay (for Ki Determination)

This protocol is based on the methodology used to determine the binding affinity of antagonists for dopamine D2 receptors.[5][6][7]

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., this compound) for the dopamine D2 receptor.

Materials:

  • Membrane preparations from cells expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [3H]spiperone (a D2 receptor antagonist).

  • Test compound (this compound) at various concentrations.

  • Non-specific binding control: A high concentration of a non-radiolabeled D2 antagonist (e.g., haloperidol (B65202) or unlabeled spiperone).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and the non-specific binding control. Prepare the radioligand solution at a concentration typically near its Kd value.

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, add the assay buffer, the membrane preparation, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubation: Initiate the binding reaction by adding the radioligand to all wells. Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Termination of Binding: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes D2 Receptor Membranes Incubation Incubate to Equilibrium Membranes->Incubation Radioligand [3H]spiperone Radioligand->Incubation TestCompound This compound (serial dilutions) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff) IC50_Calc->Ki_Calc

Workflow for a Radioligand Binding Assay
Functional Antagonism Assay: cAMP Inhibition

This protocol describes a common method to assess the functional antagonism of D2 receptor activation.[13][14][15]

Objective: To determine the potency (e.g., IC50 or pA2) of a test compound (e.g., this compound) in antagonizing agonist-induced inhibition of cAMP production.

Materials:

  • Cells expressing the human dopamine D2 receptor and a system to measure cAMP levels (e.g., CHO cells with a cAMP-sensitive reporter gene or using a commercial cAMP assay kit).

  • D2 receptor agonist (e.g., dopamine or quinpirole).

  • Test compound (this compound) at various concentrations.

  • Forskolin (B1673556) (an adenylyl cyclase activator) to stimulate basal cAMP levels.

  • Cell lysis buffer (if using a kit-based assay).

  • cAMP detection reagents (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Antagonist Pre-incubation: Treat the cells with various concentrations of the test compound (this compound) or vehicle for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of the D2 receptor agonist (typically the EC80 concentration to ensure a robust signal) in the presence of forskolin to all wells except the negative control.

  • Incubation: Incubate for a period sufficient to allow for changes in intracellular cAMP levels (e.g., 30 minutes).

  • cAMP Measurement:

    • If using a reporter gene assay, measure the reporter signal (e.g., luminescence).

    • If using a kit-based assay, lyse the cells and follow the manufacturer's protocol to measure cAMP concentration.

  • Data Analysis:

    • Plot the measured cAMP levels (or reporter signal) against the logarithm of the antagonist concentration.

    • Determine the IC50 value of the antagonist from the resulting dose-response curve.

    • For Schild analysis to determine the pA2 value, repeat the experiment with multiple fixed concentrations of the antagonist and a full dose-response curve of the agonist for each antagonist concentration.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Seed_Cells Seed D2-expressing cells Add_Antagonist Add this compound Seed_Cells->Add_Antagonist Add_Agonist_Forskolin Add Agonist + Forskolin Add_Antagonist->Add_Agonist_Forskolin Measure_cAMP Measure cAMP levels Add_Agonist_Forskolin->Measure_cAMP IC50_pA2_Calc Calculate IC50 / pA2 Measure_cAMP->IC50_pA2_Calc

Workflow for a cAMP Functional Antagonism Assay
Functional Antagonism Assay: β-Arrestin Recruitment

This protocol outlines a method to assess the antagonism of agonist-induced β-arrestin recruitment to the D2 receptor, often using Bioluminescence Resonance Energy Transfer (BRET).[1][16][17][18]

Objective: To determine the potency of a test compound in blocking agonist-stimulated β-arrestin recruitment to the D2 receptor.

Materials:

  • Cells co-expressing a D2 receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • D2 receptor agonist (e.g., dopamine or quinpirole).

  • Test compound (this compound) at various concentrations.

  • BRET substrate (e.g., coelenterazine (B1669285) h).

  • A microplate reader capable of measuring dual-emission BRET signals.

Procedure:

  • Cell Preparation: Harvest and resuspend the transfected cells in a suitable assay buffer.

  • Assay Setup: Dispense the cell suspension into a white, 96-well microplate.

  • Compound Addition: Add the test compound (this compound) at various concentrations or vehicle to the wells.

  • Agonist Stimulation: After a brief pre-incubation with the antagonist, add the D2 receptor agonist to stimulate β-arrestin recruitment.

  • BRET Measurement: Immediately before reading, add the BRET substrate. Measure the light emission at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible microplate reader.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the logarithm of the antagonist concentration.

    • Determine the IC50 value from the resulting inhibition curve.

Signaling Pathways

This compound's antagonism at the D2 receptor blocks the downstream signaling cascades normally initiated by dopamine. The D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins.[4]

Gαi/o-Mediated Signaling Pathway

Upon activation by an agonist like dopamine, the D2 receptor undergoes a conformational change that allows it to activate heterotrimeric G proteins of the Gαi/o family. The activated Gαi/o subunit (GTP-bound) dissociates from the Gβγ dimer. The primary downstream effect of Gαi/o activation is the inhibition of adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cAMP. This, in turn, reduces the activity of protein kinase A (PKA). This compound, by blocking the D2 receptor, prevents this cascade, thereby disinhibiting adenylyl cyclase and maintaining cAMP and PKA levels.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates This compound This compound This compound->D2R Blocks G_protein Gαi/oβγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream Phosphorylates

D2 Receptor Gαi/o Signaling Pathway
β-Arrestin-Mediated Signaling Pathway

In addition to G protein-dependent signaling, agonist-activated GPCRs, including the D2 receptor, can initiate signaling through β-arrestins.[5][19] Following agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment not only desensitizes the G protein signaling but also initiates a distinct wave of signaling by acting as a scaffold for various signaling proteins, such as components of the MAPK/ERK pathway. Antipsychotics, including by inference this compound, have been shown to be potent antagonists of dopamine-induced β-arrestin 2 recruitment to the D2 receptor.[1][18]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates This compound This compound This compound->D2R Blocks GRK GRK D2R->GRK Recruits GRK->D2R Phosphorylates D2R_P Phosphorylated D2 Receptor BetaArrestin β-Arrestin D2R_P->BetaArrestin Recruits Complex D2R-P / β-Arrestin Scaffolding Complex D2R_P->Complex BetaArrestin->Complex MAPK_cascade MAPK Cascade (e.g., ERK) Complex->MAPK_cascade Activates Downstream Downstream Effects (e.g., Gene Transcription) MAPK_cascade->Downstream

D2 Receptor β-Arrestin Signaling Pathway

Conclusion

This compound is a high-affinity antagonist at dopamine D2 receptors, a mechanism central to its antipsychotic effects. This guide has provided the available quantitative binding data, detailed experimental protocols for the characterization of such interactions, and an overview of the relevant signaling pathways. While specific functional antagonism data for this compound is not extensively reported in publicly accessible literature, the provided methodologies offer a clear framework for its determination. A more complete understanding of this compound's functional selectivity—its relative potency in blocking G protein-dependent versus β-arrestin-dependent signaling—would provide further insights into its therapeutic profile and could guide the development of future antipsychotic agents with improved efficacy and reduced side effects. Further research is warranted to fully elucidate the quantitative functional pharmacology of this compound at the dopamine D2 receptor.

References

The Pharmacodynamics of Levomepromazine in Central Nervous System Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomepromazine (B1675116), also known as methotrimeprazine, is a low-potency first-generation antipsychotic of the phenothiazine (B1677639) class. Beyond its use in managing psychotic disorders such as schizophrenia, it is widely utilized in palliative care for its potent sedative, antiemetic, anxiolytic, and analgesic properties. The broad therapeutic profile of this compound stems from its complex pharmacodynamic activity, characterized by its antagonism of a wide array of central nervous system (CNS) neurotransmitter receptors. This technical guide provides an in-depth exploration of the pharmacodynamics of this compound, focusing on its receptor binding profile, downstream signaling pathways, and the experimental methodologies used to elucidate these properties.

Core Pharmacodynamics: A Multi-Receptor Antagonist

This compound's clinical effects are a consequence of its interaction with multiple receptor systems. Its primary mechanism of action involves the blockade of dopamine (B1211576) D2 receptors in the mesolimbic pathway, which is central to its antipsychotic effects. However, its activity extends to serotonin (B10506), histamine (B1213489), adrenergic, and muscarinic receptors, contributing to its diverse therapeutic applications and side-effect profile. This multi-receptor antagonism makes this compound a "dirty drug," a pharmacological characteristic that underlies both its utility in complex symptom management and the need for careful clinical handling.

Receptor Binding Profile of this compound

The affinity of this compound for various CNS receptors has been quantified through in vitro radioligand binding assays. The following table summarizes the available quantitative data (Ki values), providing a comparative overview of its receptor binding profile. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeKi (nM)Tissue SourceRadioligandReference
Dopamine Receptors
Dopamine D154.3Human recombinant (Sf9 cells)[3H]-SCH23390
Dopamine D2L8.6Human recombinant (Sf9 cells)[3H]-spiperone
Dopamine D2S4.3Human recombinant (Sf9 cells)[3H]-spiperone
Dopamine D38.3Human recombinant (Sf9 cells)[3H]-spiperone
Dopamine D4.27.9Human recombinant (Sf9 cells)[3H]-spiperone
Serotonin Receptors
Serotonin 5-HT2AHigh Affinity*Human BrainNot Specified
Histamine Receptors
Histamine H1High Affinity**Rat Brain[3H]-mepyramine
Adrenergic Receptors
Alpha-1 AdrenergicHigh Affinity***Human BrainNot Specified
Alpha-2 AdrenergicModerate Affinity****Human BrainNot Specified
Muscarinic Receptors
Muscarinic CholinergicHigh Affinity*****Rat Brain[3H]-quinuclidinyl benzilate

*this compound showed significantly greater binding affinity for serotonin-2 binding sites than either clozapine (B1669256) or chlorpromazine. **this compound was the most potent of the four phenothiazines tested (chlorpromazine, fluphenazine, perphenazine) in histamine H1 receptor binding. ***this compound demonstrated significantly greater binding affinity for alpha-1 binding sites than either clozapine or chlorpromazine. ****this compound exhibited significantly greater binding to alpha-2 sites than chlorpromazine. *****Chlorpromazine, this compound, and their metabolites had 5-30 times higher binding affinities for muscarinic cholinergic receptors than fluphenazine, perphenazine (B1679617) and their metabolites.

Key Signaling Pathways Modulated by this compound

This compound's antagonism at various G-protein coupled receptors (GPCRs) disrupts their downstream signaling cascades. The following diagrams illustrate the canonical signaling pathways for the primary receptors targeted by this compound and how the drug intervenes.

G_protein_signaling cluster_D2 Dopamine D2 Receptor (Gi-coupled) cluster_5HT2A Serotonin 5-HT2A Receptor (Gq-coupled) cluster_H1 Histamine H1 Receptor (Gq-coupled) cluster_A1 Alpha-1 Adrenergic Receptor (Gq-coupled) cluster_M1 Muscarinic M1 Receptor (Gq-coupled) Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Levomepromazine_D2 This compound Levomepromazine_D2->D2R Gi Gi D2R->Gi Activates AC_D2 Adenylate Cyclase Gi->AC_D2 Inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 Reduces PKA_D2 PKA cAMP_D2->PKA_D2 Reduces Activation CREB_D2 CREB PKA_D2->CREB_D2 Gene_D2 Gene Transcription CREB_D2->Gene_D2 Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Levomepromazine_5HT2A This compound Levomepromazine_5HT2A->HT2AR Gq Gq HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Histamine Histamine H1R H1 Receptor Histamine->H1R Levomepromazine_H1 This compound Levomepromazine_H1->H1R Gq_H1 Gq H1R->Gq_H1 Activates PLC_H1 Phospholipase C Gq_H1->PLC_H1 Activates PIP2_H1 PIP2 PLC_H1->PIP2_H1 Cleaves IP3_H1 IP3 PIP2_H1->IP3_H1 DAG_H1 DAG PIP2_H1->DAG_H1 Ca2_H1 Ca2+ Release IP3_H1->Ca2_H1 PKC_H1 PKC Activation DAG_H1->PKC_H1 Norepinephrine Norepinephrine A1R Alpha-1 Receptor Norepinephrine->A1R Levomepromazine_A1 This compound Levomepromazine_A1->A1R Gq_A1 Gq A1R->Gq_A1 Activates PLC_A1 Phospholipase C Gq_A1->PLC_A1 Activates PIP2_A1 PIP2 PLC_A1->PIP2_A1 Cleaves IP3_A1 IP3 PIP2_A1->IP3_A1 DAG_A1 DAG PIP2_A1->DAG_A1 Ca2_A1 Ca2+ Release IP3_A1->Ca2_A1 PKC_A1 PKC Activation DAG_A1->PKC_A1 Acetylcholine (B1216132) Acetylcholine M1R M1 Receptor Acetylcholine->M1R Levomepromazine_M1 This compound Levomepromazine_M1->M1R Gq_M1 Gq M1R->Gq_M1 Activates PLC_M1 Phospholipase C Gq_M1->PLC_M1 Activates PIP2_M1 PIP2 PLC_M1->PIP2_M1 Cleaves IP3_M1 IP3 PIP2_M1->IP3_M1 DAG_M1 DAG PIP2_M1->DAG_M1 Ca2_M1 Ca2+ Release IP3_M1->Ca2_M1 PKC_M1 PKC Activation DAG_M1->PKC_M1

This compound's antagonism of major CNS GPCR signaling pathways.

Experimental Protocols

The determination of this compound's binding affinity at various receptors is primarily achieved through competitive radioligand binding assays. Below are detailed methodologies for assays targeting key receptors.

Experimental Workflow: Competitive Radioligand Binding Assay

experimental_workflow prep 1. Membrane Preparation (e.g., from cell lines expressing the receptor of interest or brain tissue) reagents 2. Reagent Preparation - Radioligand (e.g., [3H]-Spiperone) - Unlabeled Ligand (this compound) - Assay Buffer prep->reagents incubation 3. Incubation Combine membrane prep, radioligand, and varying concentrations of this compound. Incubate to reach equilibrium. reagents->incubation filtration 4. Filtration Rapidly filter mixture through glass fiber filters to separate bound and free radioligand. incubation->filtration washing 5. Washing Wash filters with ice-cold buffer to remove non-specifically bound radioligand. filtration->washing counting 6. Scintillation Counting Measure radioactivity retained on the filters. washing->counting analysis 7. Data Analysis Plot displacement curve and calculate IC50 and Ki values using the Cheng-Prusoff equation. counting->analysis

A generalized workflow for a competitive radioligand binding assay.
Protocol 1: Dopamine D2 Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

  • Materials:

    • Receptor Source: Membrane preparations from CHO-K1 or HEK293 cells stably transfected with the human dopamine D2 receptor.

    • Radioligand: [3H]-Spiperone (a high-affinity D2 antagonist).

    • Test Compound: this compound hydrochloride.

    • Non-specific Binding Control: 10 µM Haloperidol.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Filtration Apparatus: 96-well cell harvester with GF/B glass fiber filters.

    • Scintillation Cocktail and Counter.

  • Procedure:

    • Membrane Preparation: Homogenize cells in lysis buffer and prepare membrane fractions by differential centrifugation. Resuspend the final pellet in assay buffer and determine protein concentration.

    • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (assay buffer), non-specific binding (10 µM haloperidol), and a range of this compound concentrations (e.g., 10-11 M to 10-5 M).

    • Incubation: Add the membrane preparation (20-40 µg protein/well) and [3H]-Spiperone (at a final concentration near its Kd, e.g., 0.2-0.5 nM) to all wells. Incubate at 25°C for 60-90 minutes with gentle agitation.

    • Filtration: Terminate the incubation by rapid filtration through the GF/B filters pre-soaked in 0.5% polyethyleneimine.

    • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

    • Counting: Dry the filters, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Serotonin 5-HT2A Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound for the serotonin 5-HT2A receptor.

  • Materials:

    • Receptor Source: Membrane preparations from CHO-K1 cells stably expressing the human 5-HT2A receptor.

    • Radioligand: [3H]-Ketanserin.

    • Test Compound: this compound hydrochloride.

    • Non-specific Binding Control: 10 µM Mianserin (B1677119).

    • Assay and Wash Buffers: As per the D2 receptor assay protocol.

  • Procedure: The procedure is analogous to the D2 receptor binding assay, with the substitution of [3H]-Ketanserin as the radioligand and mianserin for determining non-specific binding.

Protocol 3: Histamine H1 Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.

  • Materials:

    • Receptor Source: Membrane preparations from HEK293 cells expressing the human histamine H1 receptor or from guinea pig cerebellum.

    • Radioligand: [3H]-Mepyramine.

    • Test Compound: this compound hydrochloride.

    • Non-specific Binding Control: 10 µM Triprolidine or Mianserin.

    • Assay and Wash Buffers: As per the D2 receptor assay protocol.

  • Procedure: The procedure follows the general competitive binding assay protocol, using [3H]-Mepyramine as the radioligand and an appropriate competitor for non-specific binding.

Protocol 4: Alpha-1 Adrenergic Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound for the alpha-1 adrenergic receptor.

  • Materials:

    • Receptor Source: Membrane preparations from rat cerebral cortex or cells expressing the human alpha-1A adrenergic receptor.

    • Radioligand: [3H]-Prazosin.

    • Test Compound: this compound hydrochloride.

    • Non-specific Binding Control: 10 µM Phentolamine.

    • Assay and Wash Buffers: As per the D2 receptor assay protocol.

  • Procedure: The assay is conducted following the general competitive binding protocol with [3H]-Prazosin as the radioligand.

Protocol 5: Muscarinic Acetylcholine Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound for muscarinic acetylcholine receptors.

  • Materials:

    • Receptor Source: Membrane preparations from rat cerebral cortex or cells expressing a specific human muscarinic receptor subtype (e.g., M1).

    • Radioligand: [3H]-Quinuclidinyl benzilate ([3H]-QNB).

    • Test Compound: this compound hydrochloride.

    • Non-specific Binding Control: 1 µM Atropine (B194438).

    • Assay and Wash Buffers: As per the D2 receptor assay protocol.

  • Procedure: The assay follows the standard competitive binding protocol using [3H]-QNB as the radioligand and atropine to define non-specific binding.

Conclusion

The pharmacodynamic profile of this compound is characterized by its broad-spectrum antagonism at key CNS receptors, including dopamine, serotonin, histamine, adrenergic, and muscarinic subtypes. This multi-receptor activity explains its efficacy in treating a range of symptoms from psychosis to nausea and agitation, particularly in the palliative care setting. The quantitative data from receptor binding studies, coupled with an understanding of the downstream signaling pathways, provides a robust framework for comprehending its therapeutic actions and anticipating its potential side effects. The detailed experimental protocols outlined in this guide serve as a foundation for further research into the nuanced pharmacology of this compound and the development of novel therapeutics with tailored receptor activity profiles.

Levomepromazine: A Comprehensive Technical Guide to its Receptor Binding Profile and Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levomepromazine (B1675116), a phenothiazine (B1677639) derivative, is a low-potency typical antipsychotic with a complex and multifaceted pharmacological profile. Its therapeutic efficacy and side-effect profile are dictated by its interactions with a wide array of neurotransmitter receptors. This technical guide provides an in-depth analysis of this compound's receptor binding affinities, presenting quantitative data in structured tables for comparative analysis. Furthermore, it outlines detailed experimental methodologies for key binding assays and visualizes the core signaling pathways associated with its primary receptor targets using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of neuropsychiatric pharmacotherapeutics.

Introduction

This compound, also known as methotrimeprazine, exerts its pharmacological effects through antagonism of various G-protein coupled receptors (GPCRs), including dopamine (B1211576), serotonin (B10506), histamine (B1213489), adrenergic, and muscarinic receptors.[1][2][3] This broad receptor interaction profile contributes to its antipsychotic, sedative, antiemetic, and analgesic properties, but also to its notable side effects such as orthostatic hypotension and anticholinergic symptoms.[3][4] A thorough understanding of its binding affinities (Ki values) is crucial for elucidating its mechanism of action and for the rational design of novel therapeutic agents with improved selectivity and tolerability.

Receptor Binding Profile and Affinity

The binding affinity of this compound for various neurotransmitter receptors has been characterized through in vitro radioligand binding assays. The data, expressed as inhibition constants (Ki), are summarized in the tables below. Lower Ki values indicate higher binding affinity.

Dopamine Receptor Family

This compound exhibits a high affinity for D2-like dopamine receptors, which is characteristic of typical antipsychotics and central to their therapeutic action in psychosis.[2]

Receptor SubtypeKi (nM)Reference
D154.3[5]
D2L8.6[5]
D2S4.3[5]
D38.3[5]
D4.27.9[5]
Serotonin Receptor Family

This compound demonstrates a significant affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes, a characteristic shared with many atypical antipsychotics.[1][4][6]

Receptor SubtypeKi (nM)Reference
5-HT2AHigh Affinity[1][6]
5-HT2CHigh Affinity[4]
Other SubtypesData Not Available
Adrenergic Receptor Family

This compound is a potent antagonist at alpha-adrenergic receptors, which contributes to its cardiovascular side effects, notably orthostatic hypotension.[2][7][8]

Receptor SubtypeKi (nM)Reference
α1High Affinity[1][6][7]
α2High Affinity[1][6]

Note: Specific Ki values for adrenergic receptor subtypes are not consistently reported in the available literature.

Histamine Receptor Family

A very high affinity for the H1 histamine receptor is a prominent feature of this compound's pharmacology, underlying its strong sedative effects.[9][10][11]

Receptor SubtypeKi (nM)Reference
H1High Affinity[9][10][11]
Other SubtypesData Not Available

Note: Quantitative data for other histamine receptor subtypes is not widely available.

Muscarinic Acetylcholine (B1216132) Receptor Family

This compound also displays affinity for muscarinic acetylcholine receptors, contributing to its anticholinergic side effects.[2][9][10]

Receptor SubtypeKi (nM)Reference
M1-M5 (non-selective)High Affinity[9][10]

Note: this compound's affinity across the different muscarinic receptor subtypes is not well-differentiated in the available literature.

Experimental Protocols: Radioligand Binding Assay

The determination of this compound's receptor binding affinities predominantly relies on competitive radioligand binding assays. The following is a generalized protocol representative of the methodologies cited in the literature.[5][12][13][14][15][16][17][18][19][20][21][22][23][24][25]

Principle

This assay measures the affinity of a test compound (this compound) for a specific receptor by assessing its ability to compete with a radiolabeled ligand known to bind to that receptor with high affinity and specificity. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50), from which the inhibition constant (Ki) can be calculated.

Materials
  • Receptor Source: Frozen membrane preparations from cell lines (e.g., HEK293, CHO) recombinantly expressing the human receptor subtype of interest, or homogenized brain tissue from animal models.

  • Radioligand: A high-affinity, receptor-subtype-specific radiolabeled antagonist or agonist (e.g., [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors).

  • Test Compound: this compound hydrochloride or maleate (B1232345) salt.

  • Non-specific Binding Control: A high concentration of a non-labeled, high-affinity ligand for the receptor of interest to determine non-specific binding.

  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., MgCl2) and other additives to optimize binding.

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B) pre-treated with a substance like polyethyleneimine to reduce non-specific binding.

  • Scintillation Counter: To measure the radioactivity retained on the filters.

Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Receptor Membrane Preparation incubation Incubate Membranes, Radioligand, and This compound/ Control prep_membranes->incubation prep_radioligand Radioligand Dilution prep_radioligand->incubation prep_levo This compound Serial Dilution prep_levo->incubation filtration Rapid Filtration (Separates Bound from Free Radioligand) incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Calculate Specific Binding, Determine IC50, and Calculate Ki counting->analysis

Caption: Generalized workflow for a competitive radioligand binding assay.
Detailed Procedure

  • Membrane Preparation: Thaw frozen receptor membrane preparations on ice and resuspend in ice-cold assay buffer to a predetermined protein concentration.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + high concentration of non-labeled ligand), and competitive binding (membranes + radioligand + serial dilutions of this compound).

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

This compound's antagonism at its primary receptor targets initiates or inhibits several key intracellular signaling cascades. The following diagrams illustrate the canonical signaling pathways for the major G-protein subtypes that this compound interacts with.

Dopamine D2 Receptor (Gi/o-coupled)

Antagonism of the D2 receptor by this compound blocks the inhibitory effect of dopamine on adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.[21][23]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D2R D2 Receptor Dopamine->D2R This compound This compound This compound->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active CellularResponse Modulation of Neuronal Excitability PKA_active->CellularResponse Phosphorylates Targets

Caption: this compound's antagonism of the D2 receptor signaling pathway.
Serotonin 5-HT2A Receptor (Gq-coupled)

By blocking the 5-HT2A receptor, this compound prevents serotonin-induced activation of the phospholipase C (PLC) pathway.[26][18][27]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Serotonin Serotonin HT2A_R 5-HT2A Receptor Serotonin->HT2A_R This compound This compound This compound->HT2A_R Blocks Gq Gq Protein HT2A_R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Downstream Signaling PKC->CellularResponse Phosphorylates Targets

Caption: this compound's antagonism of the 5-HT2A receptor signaling pathway.
Histamine H1 Receptor (Gq-coupled)

This compound's potent sedative effects are primarily due to its blockade of the H1 receptor, which also signals through the Gq/PLC pathway.[13][14][22][28][29][30]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R H1 Receptor Histamine->H1R This compound This compound This compound->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Responses (e.g., wakefulness) PKC->CellularResponse Inhibition of

Caption: this compound's antagonism of the H1 receptor signaling pathway.
Alpha-1 Adrenergic Receptor (Gq-coupled)

Blockade of α1-adrenergic receptors by this compound inhibits norepinephrine-mediated vasoconstriction, leading to vasodilation and a potential drop in blood pressure.[10][25][31][32][33]

G cluster_membrane Smooth Muscle Cell Membrane cluster_cytoplasm Cytoplasm Norepinephrine Norepinephrine Alpha1_R α1 Receptor Norepinephrine->Alpha1_R This compound This compound This compound->Alpha1_R Blocks Gq Gq Protein Alpha1_R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor on Ca2 Ca²⁺ SR->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Induces

Caption: this compound's antagonism of the α1-adrenergic receptor signaling pathway.
Muscarinic M1 Receptor (Gq-coupled)

Antagonism at M1 muscarinic receptors by this compound contributes to its anticholinergic side effects by blocking acetylcholine-mediated signaling.[24][28][34][35]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine M1R M1 Receptor ACh->M1R This compound This compound This compound->M1R Blocks Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Neuronal Excitation PKC->CellularResponse Phosphorylates Targets

Caption: this compound's antagonism of the M1 muscarinic receptor signaling pathway.

Conclusion

This compound possesses a complex receptor binding profile, characterized by high affinity for a multitude of neurotransmitter receptors. Its potent antagonism at dopamine D2, serotonin 5-HT2A, histamine H1, and alpha-1 adrenergic receptors are the primary drivers of its therapeutic effects and adverse reaction profile. This technical guide provides a consolidated resource of its binding affinities and associated signaling pathways, intended to aid in the ongoing research and development of more refined and targeted neuropsychiatric medications. Further research is warranted to fully elucidate the specific Ki values for all relevant receptor subtypes and to explore the nuances of this compound's downstream signaling effects.

References

An In-depth Technical Guide on the Analgesic Properties of Levomepromazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levomepromazine (B1675116), a phenothiazine (B1677639) derivative, is a versatile therapeutic agent with a well-established role in psychiatry and palliative care. Beyond its antipsychotic and antiemetic effects, this compound exhibits significant analgesic properties, offering a potential alternative or adjunct to traditional pain management strategies. This technical guide provides a comprehensive investigation into the analgesic characteristics of this compound, detailing its multifaceted mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to elucidate its effects. The included visualizations of signaling pathways and experimental workflows aim to facilitate a deeper understanding of its pharmacological profile for researchers and drug development professionals.

Introduction

This compound, also known as methotrimeprazine, is a low-potency typical antipsychotic that has garnered considerable interest for its analgesic effects.[1][2] Its utility in pain management, particularly in the context of palliative care, stems from its ability to alleviate pain, nausea, and delirium.[3] This guide delves into the core scientific principles underlying the analgesic properties of this compound, providing a detailed examination of its engagement with various neurotransmitter systems and the experimental evidence supporting its efficacy.

Mechanism of Action: A Multi-Target Approach

The analgesic effect of this compound is not attributed to a single mechanism but rather to its antagonistic activity at a wide range of neurotransmitter receptors.[4][5] This "dirty drug" profile, as it is sometimes called, contributes to its broad spectrum of therapeutic actions and also to its side effect profile.[4] The primary receptor systems implicated in its analgesic and associated effects are detailed below.

Dopamine (B1211576) Receptor Antagonism

This compound exhibits a high affinity for dopamine D2-like receptors (D2, D3, and D4) and a comparable affinity to the D1 receptor.[6][7] Blockade of dopamine receptors in the central nervous system is thought to contribute to its sedative and antipsychotic effects, which can indirectly influence the perception of pain.[8]

Serotonin (B10506) Receptor Antagonism

The antagonism of serotonin receptors, particularly the 5-HT2A subtype, is another key feature of this compound's pharmacology.[4][9] 5-HT2A receptors are involved in nociceptive processing, and their blockade can contribute to analgesia.[9]

Alpha-Adrenergic Receptor Antagonism

This compound is a potent antagonist of alpha-1 adrenergic receptors.[9][10] This action can lead to vasodilation and hypotension but is also thought to play a role in its analgesic effects, potentially by modulating noradrenergic signaling in pain pathways.[10]

Histamine (B1213489) H1 Receptor Antagonism

The potent antihistaminic activity of this compound, through the blockade of H1 receptors, is largely responsible for its prominent sedative effects.[4][11] Sedation can be a desirable therapeutic outcome in patients with pain and agitation.

Muscarinic Acetylcholine (B1216132) Receptor Antagonism

This compound also acts as an antagonist at muscarinic acetylcholine receptors, contributing to anticholinergic side effects.[4][11] While the direct contribution of this action to analgesia is less clear, it adds to the complex pharmacological profile of the drug.

Data Presentation

The following tables summarize the quantitative data on this compound's receptor binding affinities and its comparative analgesic efficacy.

Table 1: Receptor Binding Affinity (Ki) of this compound

Receptor SubtypeKi (nM)Reference
Dopamine D154.3[7]
Dopamine D2L8.6[7]
Dopamine D2S4.3[7]
Dopamine D38.3[7]
Dopamine D4.27.9[7]
Alpha-1 AdrenergicHigh Affinity[9][10]
Serotonin 5-HT2High Affinity[9]
Histamine H1High Affinity[11]
Muscarinic CholinergicHigh Affinity[11]

Note: "High Affinity" is indicated where specific Ki values were not available in the searched literature, but the source describes a potent binding interaction.

Table 2: Comparative Analgesic Efficacy of this compound

Study DesignComparisonDoseOutcomeReference
Double-blind, crossover clinical trial in 18 patients with chronic painThis compound vs. Morphine vs. Placebo15 mg this compound (IM) vs. 10 mg Morphine (IM)This compound was significantly superior to placebo (p < .05) and indistinguishable from morphine in analgesic effect. The study suggests a 3:2 dose relationship between this compound and morphine for comparable analgesia.[1]
Preclinical study in miceThis compound in writhing test10.0 mg/kgAbolished the writhing reflex, indicating an antinociceptive effect for visceral pain.[12]
Preclinical study in ratsThis compound in tail flick test10 mg/kgDid not produce a significant effect on nociception in this thermal pain model.[2]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the analgesic properties of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

  • Objective: To determine the Ki (inhibition constant) of this compound for various neurotransmitter receptors.

  • Materials:

    • Membrane preparations from cells expressing the receptor of interest (e.g., human recombinant dopamine receptors expressed in Sf9 cells).[6][7]

    • Radioligand specific for the receptor (e.g., [3H]spiperone for D2-like receptors, [3H]SCH23390 for D1-like receptors).[6][7]

    • This compound at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-EDTA, pH 7.4, 154 mM NaCl).[6]

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.[6]

    • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).[6]

    • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tail-Flick Test

This is a common behavioral test to assess spinal nociceptive reflexes in response to thermal stimuli.

  • Objective: To evaluate the central analgesic effects of this compound in animal models.

  • Apparatus: Tail-flick analgesiometer with a radiant heat source.

  • Animals: Mice or rats.

  • Procedure:

    • Gently restrain the animal, with its tail exposed.

    • Focus the radiant heat source on a specific portion of the tail.

    • Measure the latency (in seconds) for the animal to flick its tail away from the heat source. This is the baseline latency.

    • Administer this compound or a vehicle control.

    • At predetermined time points after drug administration, repeat the tail-flick latency measurement.

    • An increase in tail-flick latency compared to the baseline and vehicle control indicates an analgesic effect.

    • A cut-off time is typically used to prevent tissue damage.

Acetic Acid-Induced Writhing Test

This is a chemical-induced visceral pain model used to screen for peripheral analgesic activity.

  • Objective: To assess the peripheral analgesic effects of this compound.

  • Animals: Mice.

  • Procedure:

    • Administer this compound or a vehicle control to the animals.

    • After a set pre-treatment time (e.g., 30 minutes), inject a dilute solution of acetic acid intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

    • Immediately after the acetic acid injection, place the animal in an observation chamber.

    • Count the number of writhes over a specific period (e.g., 20 minutes).

    • A reduction in the number of writhes in the this compound-treated group compared to the vehicle control group indicates an analgesic effect.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for investigating the analgesic properties of this compound.

G cluster_0 This compound cluster_1 Receptor Antagonism cluster_2 Downstream Effects This compound This compound D2R Dopamine D2 Receptor This compound->D2R Blocks S2AR Serotonin 5-HT2A Receptor This compound->S2AR Blocks A1AR Alpha-1 Adrenergic Receptor This compound->A1AR Blocks H1R Histamine H1 Receptor This compound->H1R Blocks MR Muscarinic Receptor This compound->MR Blocks Sedation Sedation D2R->Sedation Analgesia Analgesia D2R->Analgesia Antiemesis Antiemesis D2R->Antiemesis S2AR->Analgesia A1AR->Analgesia Hypotension Hypotension A1AR->Hypotension H1R->Sedation Anticholinergic Anticholinergic Effects MR->Anticholinergic

Caption: this compound's multifaceted mechanism of action.

G cluster_0 Preclinical Evaluation cluster_1 Clinical Evaluation in_vitro In Vitro Studies (Receptor Binding Assays) data_analysis Data Analysis & Interpretation in_vitro->data_analysis in_vivo In Vivo Studies (Animal Pain Models) in_vivo->data_analysis phase1 Phase I (Safety & Dosage) phase2 Phase II (Efficacy & Side Effects) phase1->phase2 phase3 Phase III (Comparison to Standard Treatment) phase2->phase3 conclusion Conclusion on Analgesic Properties phase3->conclusion start Compound Identification (this compound) start->in_vitro start->in_vivo data_analysis->phase1

Caption: General experimental workflow for analgesic drug assessment.

Conclusion

This compound's analgesic properties are a result of its complex pharmacology, characterized by the antagonism of multiple neurotransmitter receptors. This multi-target approach provides a broad spectrum of activity that can be particularly beneficial in managing complex pain syndromes, especially in the palliative care setting. The quantitative data from receptor binding assays and clinical trials underscore its potency, with an analgesic efficacy comparable to that of morphine. The detailed experimental protocols provided in this guide offer a framework for further investigation into the analgesic mechanisms of this compound and other multi-target compounds. Future research should focus on elucidating the precise contribution of each receptor system to the overall analgesic effect and on conducting further well-controlled clinical trials to optimize its use in various pain conditions. This in-depth understanding is crucial for the rational development of novel analgesics and for refining the clinical application of existing therapeutic agents like this compound.

References

Molecular Targets of Levomepromazine Beyond Antipsychotic Action: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levomepromazine (B1675116), a phenothiazine (B1677639) derivative, is well-established as a low-potency typical antipsychotic. However, its clinical utility extends far beyond psychosis, encompassing sedative, antiemetic, analgesic, and anxiolytic effects. These diverse actions stem from its complex pharmacological profile, characterized by interactions with a wide array of molecular targets beyond the dopamine (B1211576) D2 receptor. This technical guide provides a comprehensive overview of the molecular targets of this compound that underpin its non-antipsychotic effects. We present quantitative binding affinity data, detailed experimental protocols for receptor binding assays, and visualizations of the associated signaling pathways to offer a deeper understanding of its multifaceted mechanism of action for researchers and drug development professionals.

Introduction

This compound (also known as methotrimeprazine) is a "dirty drug," a pharmacological term for compounds that interact with multiple molecular targets.[1] While its antipsychotic properties are primarily attributed to its antagonism of dopamine D2 receptors, its broad clinical applications, particularly in palliative care for managing nausea, agitation, and pain, are a direct consequence of its engagement with a wider range of receptors.[1][2] This guide focuses on these additional molecular targets, providing a detailed examination of this compound's interactions with histaminergic, adrenergic, serotonergic, and muscarinic cholinergic receptors. Understanding this polypharmacology is crucial for optimizing its therapeutic use and for the rational design of future drugs with specific desired properties.

Quantitative Binding Affinity Data

The affinity of this compound for various neurotransmitter receptors has been quantified through in vitro binding assays. The inhibitory constant (Ki) or dissociation constant (Kd) are common measures of binding affinity, with lower values indicating a higher affinity. The following tables summarize the available quantitative data for this compound's interaction with key molecular targets beyond its primary antipsychotic action.

Table 1: this compound Binding Affinities at Dopamine Receptors

Receptor SubtypeKi (nM)Source
D154.3[3]
D2L8.6[3]
D2S4.3[3]
D38.3[3]
D4.27.9[3]

Table 2: this compound Binding Affinities at Histamine (B1213489), Adrenergic, and Serotonin Receptors

ReceptorKi (nM)Source
Histamine H10.58 (Kd)[4]
Alpha-1 AdrenergicHigh Affinity[5]
Alpha-2 AdrenergicModerate Affinity[5]
Serotonin 5-HT2AHigh Affinity[5]
Serotonin 5-HT2CModerate Affinity[6]

Note: "High Affinity" and "Moderate Affinity" are used where specific Ki values were not available in the searched literature, but sources indicate significant binding.

Table 3: this compound Binding Affinities at Muscarinic Receptors

Receptor SubtypeKi (nM)Source
M1-M5High Affinity[2]

Note: Specific Ki values for individual muscarinic receptor subtypes were not available in the searched literature, but this compound is known to have potent anticholinergic effects through muscarinic receptor antagonism.

Experimental Protocols: Radioligand Binding Assays

The determination of this compound's binding affinities for its various molecular targets is primarily achieved through competitive radioligand binding assays. This section provides a generalized yet detailed methodology for conducting such an assay, which can be adapted for specific receptor subtypes.

Principle

A competitive radioligand binding assay measures the ability of an unlabeled test compound (this compound) to displace a radioactively labeled ligand (radioligand) that has a known high affinity and specificity for the target receptor. The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC50 value. The IC50 value can then be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

General Methodology

1. Membrane Preparation:

  • Culture cells stably expressing the human receptor of interest (e.g., HEK293 or CHO cells).

  • Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) to lyse the cells and release the membranes.

  • Centrifuge the homogenate to pellet the cell membranes.

  • Wash the membrane pellet multiple times with fresh buffer to remove endogenous substances.

  • Resuspend the final membrane pellet in an appropriate assay buffer to a specific protein concentration, which is determined using a protein assay (e.g., Bradford assay).

2. Competitive Binding Assay:

  • The assay is typically performed in 96-well plates.

  • To each well, add a constant concentration of the specific radioligand (e.g., [³H]mepyramine for H1 receptors, [³H]prazosin for α1-adrenergic receptors, [³H]ketanserin for 5-HT2A receptors, [³H]N-methylscopolamine for muscarinic receptors).

  • Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the receptors.

  • Include control wells for:

    • Total binding: Contains only membranes and radioligand.

    • Non-specific binding: Contains membranes, radioligand, and a high concentration of a known unlabeled antagonist for the target receptor to saturate all specific binding sites.

  • Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

4. Quantification of Radioactivity:

  • Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

5. Data Analysis:

  • Calculate the amount of specifically bound radioligand by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CellCulture Cell Culture (Receptor Expression) Harvest Harvest & Homogenize CellCulture->Harvest Centrifuge1 Centrifugation Harvest->Centrifuge1 Wash Wash Pellet Centrifuge1->Wash Resuspend Resuspend & Quantify Protein Wash->Resuspend Incubation Incubation: Membranes + Radioligand + this compound Resuspend->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting CalcSpecific Calculate Specific Binding Counting->CalcSpecific PlotCurve Plot Competition Curve CalcSpecific->PlotCurve DetermineIC50 Determine IC50 PlotCurve->DetermineIC50 CalcKi Calculate Ki DetermineIC50->CalcKi

Caption: Experimental workflow for a competitive radioligand binding assay.

Signaling Pathways of Non-Antipsychotic Molecular Targets

This compound's antagonism of various G-protein coupled receptors (GPCRs) is the primary mechanism underlying its diverse non-antipsychotic effects. The following sections detail the signaling pathways associated with the key receptors targeted by this compound and illustrate how their blockade leads to specific physiological outcomes.

Histamine H1 Receptor Antagonism and Sedation

This compound is a potent antagonist of the histamine H1 receptor.[6] H1 receptors are coupled to Gq/11 proteins. Activation of this pathway by histamine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), both of which contribute to a state of wakefulness and arousal. By blocking the H1 receptor, this compound prevents this signaling cascade, leading to its prominent sedative and hypnotic effects.

G This compound This compound H1R Histamine H1 Receptor This compound->H1R Antagonism Sedation Sedation This compound->Sedation Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Arousal Wakefulness & Arousal Ca_release->Arousal PKC->Arousal

Caption: this compound-mediated antagonism of the H1 receptor signaling pathway.

Alpha-1 Adrenergic Receptor Antagonism and Hypotension

This compound exhibits strong antagonism at α1-adrenergic receptors.[6] These receptors are also coupled to Gq/11 proteins. Their activation by endogenous catecholamines like norepinephrine (B1679862) leads to the PLC-mediated signaling cascade, resulting in increased intracellular calcium. In vascular smooth muscle cells, this increase in calcium leads to vasoconstriction and an increase in blood pressure. By blocking α1-adrenergic receptors, this compound inhibits this pathway, causing vasodilation and a subsequent drop in blood pressure, which can manifest as orthostatic hypotension.

G This compound This compound Alpha1R Alpha-1 Adrenergic Receptor This compound->Alpha1R Antagonism Hypotension Hypotension This compound->Hypotension Gq11 Gq/11 Alpha1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Ca_release Intracellular Ca2+ Increase IP3->Ca_release Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction

Caption: this compound-mediated antagonism of the α1-adrenergic receptor pathway.

Serotonin 5-HT2A Receptor Antagonism and Anxiolytic/Antiemetic Effects

This compound is a potent antagonist of 5-HT2A receptors.[6] Similar to H1 and α1 receptors, 5-HT2A receptors are coupled to Gq/11 proteins. Serotonin-mediated activation of this pathway in various brain regions is involved in mood regulation, anxiety, and the vomiting reflex. By blocking 5-HT2A receptors, this compound can contribute to its anxiolytic and antiemetic properties.

G This compound This compound HT2AR Serotonin 5-HT2A Receptor This compound->HT2AR Antagonism Anxiolysis_Antiemesis Anxiolysis & Antiemesis This compound->Anxiolysis_Antiemesis Gq11 Gq/11 HT2AR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Neuronal_Excitation Neuronal Excitation (Anxiety, Emesis) IP3_DAG->Neuronal_Excitation

Caption: this compound-mediated antagonism of the 5-HT2A receptor signaling pathway.

Muscarinic M1 Receptor Antagonism and Anticholinergic Side Effects

This compound's antagonism of muscarinic acetylcholine (B1216132) receptors, particularly the M1 subtype, contributes to its anticholinergic effects.[6] M1 receptors are coupled to Gq/11 proteins. Acetylcholine binding to M1 receptors activates the PLC pathway, leading to various physiological responses, including increased secretions from salivary and sweat glands. Blockade of these receptors by this compound inhibits these functions, resulting in common side effects such as dry mouth and decreased sweating.

G This compound This compound M1R Muscarinic M1 Receptor This compound->M1R Antagonism Anticholinergic_Effects Anticholinergic Effects (e.g., Dry Mouth) This compound->Anticholinergic_Effects Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Glandular_Secretion Glandular Secretion IP3_DAG->Glandular_Secretion

References

Preclinical Evidence for Levomepromazine in Neuropathic Pain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge.[1][2] Levomepromazine (B1675116), a phenothiazine (B1677639) derivative with a broad pharmacological profile, has been utilized clinically for various conditions, including pain, primarily in palliative care settings.[3][4] This technical guide provides a comprehensive overview of the preclinical evidence for this compound in the context of neuropathic pain. A thorough review of existing literature reveals a conspicuous absence of direct preclinical studies evaluating this compound in established animal models of neuropathic pain. Consequently, this document synthesizes the available preclinical data on this compound's general analgesic properties and its multifaceted mechanism of action, juxtaposing this with the known roles of its target receptors in the pathophysiology of neuropathic pain. This guide also outlines standard experimental protocols and conceptual signaling pathways to provide a framework for future preclinical investigations in this area.

Introduction to this compound

This compound, also known as methotrimeprazine, is a low-potency typical antipsychotic of the phenothiazine class.[3] It is recognized for its potent sedative, antiemetic, and analgesic properties.[3][4][5] Clinically, its use in pain management has been noted, particularly for moderate to severe pain in non-ambulant patients and in palliative care, often in combination with opioids.[3][4] The analgesic efficacy of this compound is considered comparable to that of morphine, albeit with a different side-effect profile, most notably strong sedation.[6]

Mechanism of Action: A Multi-Target Approach

This compound is often described as a "dirty drug" due to its antagonism of a wide array of neurotransmitter receptors.[3] This pleiotropic activity is central to its therapeutic effects and side-effect profile. Its primary mechanisms include the blockade of:

  • Dopamine D2 Receptors: Central to its antipsychotic effects.[7]

  • Serotonin 5-HT2A and 5-HT2C Receptors: Contributes to its mood-modulating and potential analgesic effects.[7]

  • Histamine H1 Receptors: Responsible for its strong sedative and hypnotic effects.[7][8]

  • Alpha-1 Adrenergic Receptors: Contributes to vasodilation and can lead to orthostatic hypotension.[4]

  • Muscarinic M1 Acetylcholine Receptors: Leads to anticholinergic side effects such as dry mouth and blurred vision.[3][4][8]

This multi-receptor antagonism suggests several plausible, albeit untested, pathways through which this compound might modulate neuropathic pain.

Signaling Pathway Diagram

Levomepromazine_Mechanism_of_Action cluster_this compound This compound cluster_receptors Receptor Targets (Antagonism) cluster_effects Potential Downstream Effects in Neuropathic Pain LMP This compound D2 Dopamine D2 LMP->D2 S2A Serotonin 5-HT2A LMP->S2A H1 Histamine H1 LMP->H1 A1 Alpha-1 Adrenergic LMP->A1 M1 Muscarinic M1 LMP->M1 Central_Sensitization Decreased Central Sensitization D2->Central_Sensitization Analgesia Modulation of Pain Signaling S2A->Analgesia Modulates descending inhibitory pathways S2A->Central_Sensitization Neuroinflammation Reduced Neuroinflammation H1->Neuroinflammation Inhibits glial cell activation? H1->Central_Sensitization A1->Analgesia Modulates sympathetic outflow A1->Central_Sensitization M1->Analgesia Reduces neuronal excitability? M1->Central_Sensitization

Caption: this compound's multi-target antagonism and potential downstream effects on neuropathic pain.

Preclinical Analgesic Data (Non-Neuropathic Models)

While direct evidence in neuropathic pain models is absent, some preclinical studies have assessed this compound's antinociceptive properties in other pain modalities. These studies provide foundational, albeit indirect, support for its analgesic potential.

Study TypeAnimal ModelDoses TestedKey FindingsReference
Visceral PainAcetic acid-induced writhing test (mice)10.0 mg/kg (i.p.)Significantly reduced the number of writhings compared to control.[5]
Acute Thermal PainTail-flick test (rats)10.0 mg/kg (i.p.)No significant effect on tail-flick reflex latency.[5]

Note: The writhing test is a model of inflammatory/visceral pain, and the tail-flick test measures spinal reflexes to acute thermal stimuli. These models do not replicate the chronic neuroplastic changes characteristic of neuropathic pain.

Rationale for this compound in Neuropathic Pain: A Mechanistic Inference

The potential utility of this compound in neuropathic pain can be inferred from the known roles of its target receptors in pain pathophysiology.

  • Serotonin 5-HT2A Receptor Antagonism: Peripheral 5-HT2A receptors have been implicated in mechanical hyperalgesia in rat models of neuropathic pain. Antagonism of these receptors has been shown to elevate pain thresholds in the affected limb.

  • Histamine H1 Receptor Antagonism: Histamine and its receptors are involved in nociceptive pathways. Both centrally and peripherally acting H1 receptor antagonists have demonstrated anti-allodynic effects in models of neuropathic pain, potentially through the modulation of neuroinflammation.[9]

  • Alpha-Adrenergic Receptor Antagonism: The sympathetic nervous system plays a role in some forms of neuropathic pain. Alpha-2 adrenergic receptor agonists are known to have antiallodynic effects in spinal nerve ligation models.[10] While this compound is an alpha-1 antagonist, modulation of the adrenergic system is a recognized strategy in neuropathic pain management.[11]

  • Muscarinic Receptor Antagonism: Selective antagonism of muscarinic M1 receptors has been shown to be neuroprotective and can prevent or reverse indices of peripheral neuropathy in various rodent models, including those induced by diabetes and chemotherapy.[12][13]

Experimental Protocols for Future Preclinical Evaluation

To rigorously assess the efficacy of this compound in neuropathic pain, standardized and validated animal models are essential. The following are detailed methodologies for key experiments that would be required.

Animal Models of Neuropathic Pain

a) Chronic Constriction Injury (CCI) Model

  • Species: Male Sprague-Dawley rats (200-250g).

  • Surgical Procedure: Under isoflurane (B1672236) anesthesia, the common sciatic nerve of one hind limb is exposed at the mid-thigh level. Proximal to the nerve's trifurcation, four loose ligatures of 4-0 chromic gut are tied around the nerve with about 1 mm spacing between them. The ligatures are tightened until a brief twitch in the innervated muscles is observed. The muscle and skin layers are then closed with sutures.

  • Sham Control: An identical surgery is performed, but the sciatic nerve is not ligated.

  • Post-Operative Care: Animals are monitored daily, and the development of neuropathic pain behaviors is typically assessed starting 7 days post-surgery.

b) Spinal Nerve Ligation (SNL) Model

  • Species: Male Sprague-Dawley rats (200-250g).

  • Surgical Procedure: Under isoflurane anesthesia, a paraspinal incision is made at the L4-S2 level. The L5 and L6 spinal nerves are isolated distal to the dorsal root ganglion. A tight ligation of these nerves is performed using 6-0 silk suture. The muscle and skin are then closed.

  • Sham Control: The L5 and L6 spinal nerves are exposed but not ligated.

  • Post-Operative Care: Animals recover for at least 7 days before behavioral testing to allow for the development of stable hypersensitivity.

Behavioral Assessments

a) Mechanical Allodynia

  • Apparatus: von Frey filaments of calibrated bending forces.

  • Procedure: Rats are placed in individual transparent chambers on an elevated mesh floor and allowed to acclimate for 15-20 minutes. The von Frey filaments are applied to the plantar surface of the ipsilateral (injured) hind paw. The 50% paw withdrawal threshold is determined using the up-down method.

b) Thermal Hyperalgesia

  • Apparatus: Plantar test apparatus (e.g., Hargreaves' test).

  • Procedure: Rats are placed in chambers on a glass surface. A radiant heat source is positioned under the glass and focused on the plantar surface of the ipsilateral hind paw. The latency to paw withdrawal is recorded. A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

Molecular and Cellular Analyses
  • Tissue Collection: At the end of the study, lumbar spinal cord segments (L4-L6) and dorsal root ganglia (DRG) are collected.

  • Immunohistochemistry: Tissues can be sectioned and stained for markers of glial activation (Iba1 for microglia, GFAP for astrocytes) and neuronal activity (c-Fos).

  • Western Blot/RT-qPCR: Protein and mRNA expression levels of key signaling molecules in pain pathways, such as p38 MAPK, NF-κB, and various pro-inflammatory cytokines (e.g., TNF-α, IL-1β), can be quantified.

Experimental Workflow Diagram

Preclinical_Neuropathic_Pain_Workflow cluster_setup Phase 1: Model Induction cluster_testing Phase 2: Drug Administration & Testing cluster_analysis Phase 3: Endpoint Analysis A Animal Acclimatization B Baseline Behavioral Testing (von Frey, Plantar Test) A->B C Neuropathic Surgery (CCI or SNL) B->C D Post-operative Recovery (7-14 days) C->D E Confirmation of Neuropathy (Behavioral Testing) D->E Development of Hypersensitivity F Randomization into Groups (Vehicle, this compound Doses) E->F G Drug Administration (e.g., i.p., p.o.) F->G H Post-treatment Behavioral Testing (Time-course analysis) G->H I Tissue Collection (Spinal Cord, DRG) H->I Terminal Endpoint J Molecular Analysis (IHC, Western Blot, qPCR) I->J K Data Analysis & Interpretation J->K

Caption: A generalized experimental workflow for evaluating a test compound in a rodent model of neuropathic pain.

Future Directions and Conclusion

The multifaceted pharmacology of this compound, particularly its antagonism of receptors implicated in neuropathic pain, provides a strong rationale for its investigation in this context. However, the current body of literature lacks direct preclinical evidence from validated animal models of neuropathy.

Future research should prioritize the evaluation of this compound in models such as CCI and SNL to determine its efficacy against mechanical allodynia and thermal hyperalgesia. Such studies should include dose-response assessments and investigate the underlying cellular and molecular mechanisms, with a focus on glial cell activation and key signaling pathways like p38 MAPK.

References

Levomepromazine's Engagement with Histamine H1 Receptors and its Sedative Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levomepromazine (B1675116), a phenothiazine (B1677639) antipsychotic, is characterized by a complex pharmacological profile that includes potent antagonism of multiple neurotransmitter receptors. A significant component of its clinical effects, particularly its pronounced sedative properties, is attributable to its high affinity for the histamine (B1213489) H1 receptor.[1][2] This technical guide provides an in-depth examination of the interaction between this compound and the histamine H1 receptor, the consequential sedative effects, and the experimental methodologies used to characterize these phenomena. Quantitative data from preclinical and clinical studies are summarized, and detailed experimental protocols are provided. Furthermore, key pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

This compound, also known as methotrimeprazine, is a low-potency first-generation antipsychotic of the phenothiazine class.[1] Its therapeutic applications extend beyond psychosis to include the management of nausea, vomiting, and pain, particularly in palliative care settings.[3] A prominent and clinically significant effect of this compound is sedation.[1] This sedative action is primarily mediated through its potent blockade of the histamine H1 receptor in the central nervous system.[1][4] Understanding the molecular interactions at the H1 receptor and the downstream physiological consequences is crucial for optimizing its therapeutic use and for the development of novel compounds with desired sedative profiles.

Quantitative Data on this compound's H1 Receptor Affinity and Sedative Effects

While multiple sources confirm this compound's high affinity for the histamine H1 receptor, a precise inhibitory constant (Ki) value is not consistently reported in readily available scientific literature. However, studies comparing it to other phenothiazines have established its potent antagonist activity at this receptor.[5][6]

Table 1: Preclinical Data on this compound-Induced Sedation

SpeciesAssayDose (mg/kg)Route of AdministrationObserved EffectReference
RatOpen-Field Test1.0, 2.5, 5.0IntraperitonealDose-dependent decrease in locomotor activity
MouseSpontaneous Locomotor ActivityNot SpecifiedNot SpecifiedReduction in locomotor activity

Table 2: Clinical Sedation Scales for Assessing this compound's Effects

ScaleDescriptionScoring RangeKey Features
Richmond Agitation-Sedation Scale (RASS)A 10-point scale that assesses the level of agitation or sedation.[1]+4 (Combative) to -5 (Unarousable)Widely used in critical care settings; provides a clear, concise measure of a patient's level of consciousness.[1]
Sedation-Agitation Scale (SAS)A 7-point scale describing a patient's behavior in response to stimuli.7 (Dangerous Agitation) to 1 (Unarousable)Validated for use in critically ill patients to guide sedation therapy.

Experimental Protocols

Radioligand Binding Assay for Histamine H1 Receptor Affinity

This protocol describes a representative competitive radioligand binding assay to determine the affinity of this compound for the histamine H1 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the histamine H1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-mepyramine (a potent H1 receptor antagonist).

  • Test Compound: this compound hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., 10 µM mianserin).

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the H1 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a predetermined protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add assay buffer, [³H]-mepyramine, and membrane suspension.

    • Non-specific Binding: Add the non-specific binding control, [³H]-mepyramine, and membrane suspension.

    • Competitive Binding: Add serial dilutions of this compound, [³H]-mepyramine, and membrane suspension.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Assessment of Sedation: The Open-Field Test

This protocol outlines a standard method for quantifying the sedative effects of this compound in rodents by measuring their spontaneous locomotor activity.

Objective: To assess the dose-dependent sedative effects of this compound by measuring changes in locomotor activity in an open-field arena.

Materials:

  • Animals: Adult male rats or mice.

  • Apparatus: An open-field arena (a square or circular enclosure with a floor divided into equal squares), equipped with an automated activity monitoring system (e.g., infrared beams).

  • Test Compound: this compound hydrochloride dissolved in a suitable vehicle (e.g., saline).

  • Vehicle Control: The solvent used to dissolve this compound.

Procedure:

  • Acclimation: Allow the animals to acclimate to the testing room for at least 60 minutes before the experiment.

  • Habituation: Place each animal in the open-field arena for a set period (e.g., 30 minutes) on the day before the test to allow for habituation to the novel environment.

  • Drug Administration: On the test day, administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Testing: At a predetermined time after injection (based on the drug's pharmacokinetics), place the animal in the center of the open-field arena.

  • Data Collection: Record the animal's activity for a defined period (e.g., 30-60 minutes) using the automated monitoring system. Key parameters to measure include:

    • Horizontal Activity: Total distance traveled, number of line crossings.

    • Vertical Activity: Number of rearing events.

    • Time Spent in the Center vs. Periphery: An indicator of anxiety-like behavior, which can be altered by sedative drugs.

  • Data Analysis: Compare the activity parameters of the this compound-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in locomotor activity is indicative of a sedative effect.

Visualizations

Signaling Pathways and Experimental Workflows

Histamine_H1_Receptor_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates This compound This compound This compound->H1R Blocks Gq_alpha Gq α-subunit H1R->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response (e.g., neuronal excitation) Ca_release->Cellular_Response PKC_activation->Cellular_Response Sedation Sedation Cellular_Response->Sedation Inhibition of this pathway contributes to

Caption: Histamine H1 Receptor Signaling Pathway and this compound's Antagonistic Action.

Radioligand_Binding_Assay_Workflow start Start prep_reagents Prepare Reagents: - H1 Receptor Membranes - [³H]-mepyramine (Radioligand) - this compound (Competitor) start->prep_reagents assay_setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competitive Binding prep_reagents->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Filter and Wash to Separate Bound and Free Radioligand incubation->filtration quantification Quantify Radioactivity (Liquid Scintillation Counting) filtration->quantification data_analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Ki quantification->data_analysis end End data_analysis->end

Caption: Experimental Workflow for a Radioligand Binding Assay.

H1_Antagonism_to_Sedation This compound This compound H1R_Antagonism Histamine H1 Receptor Antagonism in CNS This compound->H1R_Antagonism Reduced_Neuronal_Excitation Reduced Histaminergic Neuronal Excitation H1R_Antagonism->Reduced_Neuronal_Excitation Sedation Sedation Reduced_Neuronal_Excitation->Sedation

Caption: Logical Relationship Between H1 Receptor Antagonism and Sedation.

Conclusion

This compound's sedative effects are unequivocally linked to its potent antagonism of the histamine H1 receptor. While a precise Ki value remains to be consistently documented in the public domain, its high affinity is well-established through comparative studies. The experimental protocols detailed herein for radioligand binding assays and in vivo behavioral assessments provide a robust framework for the continued investigation of this compound and novel compounds targeting the histaminergic system for sedative-hypnotic effects. The provided visualizations of the underlying signaling pathway and experimental workflows serve as valuable tools for researchers in the field of neuropharmacology and drug development. Further research to precisely quantify the binding kinetics of this compound at the H1 receptor would be beneficial for a more complete understanding of its pharmacological profile.

References

Unraveling the Antiemetic Nexus: A Technical Guide to Levomepromazine's Action at the Chemoreceptor Trigger Zone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levomepromazine (B1675116), a phenothiazine (B1677639) derivative, has long been utilized for its potent antiemetic properties, particularly in palliative care and for chemotherapy-induced nausea and vomiting. Its efficacy stems from a complex pharmacological profile, characterized by the antagonism of multiple neurotransmitter receptors. This technical guide delves into the core antiemetic mechanism of this compound, with a specific focus on its action at the chemoreceptor trigger zone (CTZ). By examining its interaction with key receptors in this critical area for emesis induction, this document aims to provide a comprehensive resource for researchers and drug development professionals. This guide synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's multifaceted antiemetic action.

Introduction: The Chemoreceptor Trigger Zone as a Key Player in Emesis

The chemoreceptor trigger zone (CTZ), located in the area postrema on the floor of the fourth ventricle, is a crucial site for the initiation of the emetic reflex.[1] Unlike most of the brain, the CTZ lies outside the blood-brain barrier, rendering it accessible to circulating emetogenic substances such as chemotherapeutic agents, toxins, and certain drugs.[1] The CTZ does not induce vomiting directly but rather relays signals to the vomiting center in the medulla oblongata. This signaling cascade is mediated by a rich array of neurotransmitter receptors, making the CTZ a prime target for antiemetic therapies.

This compound, a low-potency typical antipsychotic, exerts its broad-spectrum antiemetic effects through its ability to antagonize several of these key receptors within the CTZ.[2][3] This multi-receptor blockade disrupts the transmission of emetic signals, thereby preventing or reducing nausea and vomiting.

Molecular Mechanism of Action: A Multi-Receptor Antagonist Profile

This compound's antiemetic efficacy is not attributed to a single receptor interaction but rather to its antagonistic activity across a range of receptor systems implicated in the emetic pathway.[2][4] The primary targets at the CTZ include dopamine (B1211576) D2, serotonin (B10506) 5-HT3, histamine (B1213489) H1, and muscarinic M1 receptors.

Dopamine D2 Receptor Antagonism

The antagonism of dopamine D2 receptors is a cornerstone of this compound's antiemetic action at the CTZ.[2][3] Dopamine is a key neurotransmitter in the CTZ, and its stimulation of D2 receptors is a potent trigger for emesis. By blocking these receptors, this compound effectively inhibits this dopaminergic signaling pathway.[2]

Serotonin 5-HT3 Receptor Antagonism

While this compound is known to be a serotonin receptor antagonist, its specific affinity for the 5-HT3 receptor subtype, a critical player in chemotherapy-induced emesis, is not as well-quantified in publicly available literature as its affinity for other receptors.[4] 5-HT3 receptors in the CTZ and on vagal afferent terminals in the gastrointestinal tract are stimulated by serotonin released from enterochromaffin cells in response to emetogenic stimuli. Antagonism of these receptors is a well-established antiemetic mechanism.

Histamine H1 Receptor Antagonism

This compound exhibits potent antagonism at histamine H1 receptors.[5][6] Histamine is another neurotransmitter involved in the emetic reflex, and blockade of H1 receptors in the CTZ contributes to this compound's antiemetic and sedative effects.[2]

Muscarinic M1 Receptor Antagonism

Antagonism of muscarinic acetylcholine (B1216132) receptors, particularly the M1 subtype, is another facet of this compound's mechanism.[3][5] Cholinergic pathways are involved in the transmission of emetic signals, and their blockade can suppress nausea and vomiting.

Quantitative Data: Receptor Binding Affinities

Receptor SubtypeLigandSpeciesKi (nM)Reference
Dopamine Receptors
D2L[3H]SpiperoneHuman (recombinant)8.6
D2S[3H]SpiperoneHuman (recombinant)4.3
D3[3H]SpiperoneHuman (recombinant)8.3
D4.2[3H]SpiperoneHuman (recombinant)7.9
Histamine Receptor
H1[3H]MepyramineRat BrainPotent antagonist[5]
Muscarinic Receptor
Cholinergic[3H]Quinuclidinyl benzilateRat BrainPotent antagonist[5]

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

This protocol is based on the methodology used to determine the binding affinity of this compound for dopamine receptors and can be adapted for other receptor types.

Objective: To determine the in vitro binding affinity (Ki) of this compound for a specific receptor subtype.

Materials:

  • Frozen membrane preparations from cells expressing the human recombinant receptor of interest (e.g., D2, 5-HT3, H1, M1).

  • Radioligand specific for the receptor of interest (e.g., [3H]Spiperone for D2 receptors).

  • This compound hydrochloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Non-specific binding competitor (e.g., haloperidol (B65202) for D2 receptors).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Thaw the frozen membrane preparations on ice and resuspend in the assay buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

    • Assay buffer.

    • A fixed concentration of the radioligand.

    • Increasing concentrations of this compound (for competition curve).

    • For total binding wells, add assay buffer instead of this compound.

    • For non-specific binding wells, add a high concentration of the non-specific binding competitor.

    • Add the membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cisplatin-Induced Emesis in the Ferret Model

This is a standard preclinical model to evaluate the antiemetic potential of drug candidates.

Objective: To assess the in vivo antiemetic efficacy of this compound against cisplatin-induced emesis.

Animals: Male ferrets (Mustela putorius furo).

Materials:

  • Cisplatin (B142131).

  • This compound hydrochloride.

  • Vehicle (e.g., saline).

  • Observation cages with transparent walls.

Procedure:

  • Acclimatization: Acclimatize the ferrets to the observation cages for several days before the experiment.

  • Drug Administration:

    • Administer this compound or vehicle intraperitoneally (i.p.) or subcutaneously (s.c.) at various doses.

    • After a predetermined pretreatment time (e.g., 30-60 minutes), administer a high dose of cisplatin (e.g., 5-10 mg/kg, i.p. or intravenously) to induce emesis.[5]

  • Observation: Observe the animals continuously for a set period (e.g., 4-6 hours) for the occurrence of retching and vomiting. Record the latency to the first emetic episode, the number of retches, and the number of vomits for each animal.

  • Data Analysis:

    • Compare the emetic parameters (latency, number of retches, number of vomits) between the this compound-treated groups and the vehicle-treated control group.

    • Calculate the percentage inhibition of emesis for each dose of this compound.

    • Determine the dose-response relationship and calculate the ED50 (the dose of this compound that produces a 50% reduction in emesis).

Visualizing the Mechanism: Signaling Pathways and Workflows

Signaling Pathway of Emesis at the CTZ and this compound's Intervention

Emesis_Pathway cluster_Blood Bloodstream cluster_CTZ Chemoreceptor Trigger Zone (CTZ) cluster_VomitingCenter Vomiting Center Emetogens Emetogenic Stimuli (e.g., Chemotherapy, Toxins) D2R D2 Emetogens->D2R Dopamine HT3R 5-HT3 Emetogens->HT3R Serotonin H1R H1 Emetogens->H1R Histamine M1R M1 Emetogens->M1R Acetylcholine VomitingCenter Vomiting Center (Medulla) D2R->VomitingCenter HT3R->VomitingCenter H1R->VomitingCenter M1R->VomitingCenter This compound This compound This compound->D2R This compound->HT3R This compound->H1R This compound->M1R Emesis Emesis VomitingCenter->Emesis

Caption: this compound's multi-receptor antagonism at the CTZ.

Experimental Workflow for Assessing Antiemetic Efficacy

Experimental_Workflow start Start: Acclimatize Ferrets drug_admin Administer this compound or Vehicle start->drug_admin cisplatin_admin Administer Cisplatin to Induce Emesis drug_admin->cisplatin_admin observation Observe and Record Emetic Responses (Latency, Retching, Vomiting) cisplatin_admin->observation data_analysis Analyze Data: - Compare treated vs. control - Calculate % inhibition - Determine ED50 observation->data_analysis end End: Evaluate Antiemetic Efficacy data_analysis->end

Caption: Workflow for the ferret cisplatin-induced emesis model.

Discussion and Future Directions

This compound's robust antiemetic effect is clearly a result of its "dirty" pharmacology, simultaneously targeting multiple key pathways in the emetic reflex at the level of the CTZ. The potent antagonism of D2 and H1 receptors is well-supported by quantitative data and provides a solid foundation for its clinical use.

However, a more complete understanding of its mechanism requires further investigation. The precise contribution of 5-HT3 and M1 receptor antagonism to its overall antiemetic profile remains to be quantified with specific binding affinity data. Preclinical studies utilizing established animal models, such as the cisplatin-induced emesis model in ferrets, would be invaluable in determining the dose-dependent efficacy of this compound and dissecting the relative importance of each receptor antagonism in vivo.

Furthermore, advanced techniques like in vivo microdialysis could provide real-time data on how this compound modulates the release of key neurotransmitters, such as dopamine and serotonin, in the area postrema following an emetogenic challenge. Such studies would offer a more dynamic and nuanced view of its mechanism of action.

Conclusion

This compound's antiemetic action at the chemoreceptor trigger zone is a compelling example of a multi-targeted pharmacological approach. Its ability to antagonize dopamine D2, histamine H1, serotonin 5-HT3, and muscarinic M1 receptors provides a broad-spectrum blockade of the primary signaling pathways that initiate nausea and vomiting. While the quantitative understanding of its interaction with all relevant receptors is not yet complete, the available data strongly supports its clinical efficacy. Further research employing modern pharmacological and neurochemical techniques will undoubtedly continue to refine our understanding of this versatile and clinically important antiemetic agent. This technical guide provides a foundational framework for such future investigations and serves as a comprehensive resource for professionals in the field.

References

Methodological & Application

Application Notes and Protocols for Subcutaneous Infusion of Levomepromazine in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomepromazine (B1675116), a phenothiazine (B1677639) derivative, is a versatile antipsychotic medication with sedative, antiemetic, and analgesic properties. Its therapeutic effects are primarily attributed to its antagonism of a wide range of neurotransmitter receptors, including dopamine (B1211576) (D2), serotonin (B10506) (5-HT2), histamine (B1213489) (H1), alpha-adrenergic, and muscarinic receptors.[1] In preclinical research, rodent models are indispensable for investigating the pharmacokinetics, pharmacodynamics, and behavioral effects of this compound. Continuous subcutaneous infusion using osmotic pumps offers a reliable method for maintaining stable plasma concentrations of the drug over extended periods, which is crucial for mimicking clinical use and for chronic studies.

These application notes provide a detailed protocol for the continuous subcutaneous infusion of this compound in rodent models (rats and mice). The protocol covers dose selection, preparation of the infusion solution, surgical implantation of osmotic pumps, and postoperative care. Additionally, it outlines key behavioral assays for assessing the sedative and antipsychotic-like effects of the treatment and provides a diagram of the experimental workflow and the signaling pathways of this compound.

Data Presentation

Table 1: Recommended Starting Doses for Continuous Subcutaneous Infusion of this compound in Rodents
SpeciesProposed Starting Dose (mg/kg/day)Rationale
Rat 1.5 - 10Extrapolated from intraperitoneal studies in rats showing behavioral effects at 1.5 mg/kg and 10 mg/kg.[2] The lower end of the range is a conservative starting point, while the higher end may be used to investigate more pronounced sedative effects.
Mouse 1 - 5Based on intraperitoneal studies in mice where a dose of 1 µg/g (1 mg/kg) was used.[3] The proposed range allows for dose-response investigations.

Note: These are suggested starting doses and may require optimization based on the specific research question, the rodent strain, and the desired behavioral endpoint.

Table 2: Alzet® Osmotic Pump Selection for Rodent Models
SpeciesBody Weight (g)Recommended Pump ModelInfusion Rate (µL/hr)Duration (days)
Mouse >201007D, 1002, 10040.5, 0.25, 0.117, 14, 28
Rat >1502001, 2002, 20041.0, 0.5, 0.257, 14, 28

Note: The selection of the osmotic pump should be based on the desired duration of the study and the required infusion volume. The infusion rate of the pump is a critical parameter for calculating the required drug concentration.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Subcutaneous Infusion

Materials:

  • This compound hydrochloride solution for injection (e.g., 25 mg/mL)

  • Sterile 0.9% saline

  • Sterile syringes and needles

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate the required concentration of this compound:

    • Determine the desired daily dose (mg/kg/day) from Table 1 or based on preliminary studies.

    • Determine the infusion rate of the selected osmotic pump (µL/hr) from Table 2.

    • Use the following formula to calculate the required concentration (mg/mL): Concentration (mg/mL) = [Dose (mg/kg/day) x Body Weight (kg)] / [Infusion Rate (µL/hr) x 24 (hr/day) x 0.001 (mL/µL)]

  • Prepare the this compound solution:

    • Under aseptic conditions, withdraw the calculated volume of this compound hydrochloride from the stock solution.

    • Dilute the this compound with sterile 0.9% saline to the final calculated concentration in a sterile tube.

    • Gently mix the solution to ensure homogeneity. This compound is stable in 0.9% saline for at least 14 days when stored in polypropylene (B1209903) syringes.

    • Protect the solution from light, as this compound is light-sensitive.

Protocol 2: Surgical Implantation of Subcutaneous Osmotic Pump

Materials:

  • Anesthetic (e.g., isoflurane)

  • Analgesic (e.g., buprenorphine, carprofen)

  • Surgical instruments (scissors, forceps, wound clips or sutures)

  • Antiseptic solution (e.g., povidone-iodine, chlorhexidine)

  • Sterile gauze

  • Alzet® osmotic pump filled with this compound solution

Procedure:

  • Animal Preparation:

    • Anesthetize the rodent using an appropriate anesthetic protocol.

    • Shave the fur from the dorsal mid-scapular region.

    • Disinfect the surgical site with an antiseptic solution.

  • Surgical Implantation:

    • Make a small midline incision (approximately 1-1.5 cm) in the skin at the base of the neck.

    • Insert a hemostat into the incision and bluntly dissect a subcutaneous pocket caudally. The pocket should be large enough to accommodate the pump without causing tension on the skin.

    • Insert the filled osmotic pump into the subcutaneous pocket, with the delivery portal pointing away from the incision.

    • Close the incision with wound clips or sutures.

  • Postoperative Care:

    • Administer a postoperative analgesic as recommended by your institution's animal care and use committee.

    • Monitor the animal for signs of pain, distress, or infection at the surgical site.

    • House the animals individually after surgery to prevent interference with the surgical site.

    • Ensure easy access to food and water.

    • Wound clips or sutures can typically be removed 7-10 days after surgery.

Protocol 3: Behavioral Assessment

1. Open Field Test for Locomotor Activity and Sedation:

  • Apparatus: A square or circular arena with walls to prevent escape. The arena is typically equipped with an automated tracking system (e.g., video camera and software) to record the animal's movement.

  • Procedure:

    • Place the animal in the center of the open field arena.

    • Allow the animal to explore freely for a predetermined period (e.g., 10-30 minutes).

    • Record parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

  • Expected Outcome: this compound is expected to decrease locomotor activity in a dose-dependent manner, indicating a sedative effect.

2. Prepulse Inhibition (PPI) of the Acoustic Startle Reflex for Antipsychotic-like Activity:

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.

  • Procedure:

    • Acclimatize the animal to the startle chamber.

    • Present a series of trials, including trials with the startle stimulus alone (pulse) and trials where a weaker, non-startling stimulus (prepulse) precedes the startle stimulus.

    • Measure the amplitude of the startle response in both types of trials.

  • Expected Outcome: In rodent models of schizophrenia, there is often a deficit in PPI. Effective antipsychotic drugs, like this compound, are expected to restore this deficit, indicating antipsychotic-like activity.

3. Spontaneous Alternation in a Y-maze for Cognitive Function:

  • Apparatus: A Y-shaped maze with three identical arms.

  • Procedure:

    • Place the animal at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).

    • Record the sequence of arm entries.

    • Calculate the percentage of spontaneous alternations (entering a different arm on each of three consecutive entries).

  • Expected Outcome: This test assesses spatial working memory. While not a primary measure for antipsychotic efficacy, it can be used to evaluate potential cognitive side effects of this compound.

Visualization

G cluster_protocol Experimental Workflow Dose Dose Calculation & Pump Selection Prep This compound Solution Preparation Dose->Prep Concentration Surgery Osmotic Pump Implantation Prep->Surgery Filled Pump PostOp Postoperative Care & Monitoring Surgery->PostOp Surgical Recovery Behavior Behavioral Testing PostOp->Behavior Healthy Animal Analysis Data Analysis Behavior->Analysis Behavioral Data

Caption: Experimental workflow for subcutaneous infusion of this compound.

G cluster_receptors Receptor Antagonism cluster_effects Therapeutic Effects This compound This compound D2 Dopamine D2 This compound->D2 HT2 Serotonin 5-HT2 This compound->HT2 H1 Histamine H1 This compound->H1 Alpha Alpha-Adrenergic This compound->Alpha Muscarinic Muscarinic This compound->Muscarinic Antipsychotic Antipsychotic D2->Antipsychotic HT2->Antipsychotic Sedative Sedative H1->Sedative Antiemetic Antiemetic H1->Antiemetic Alpha->Sedative Analgesic Analgesic Muscarinic->Analgesic

Caption: Signaling pathways of this compound.

References

Application Note: Cell-Based Assays for Screening Levomepromazine Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Levomepromazine (B1675116) (also known as methotrimeprazine) is a phenothiazine (B1677639) neuroleptic medication with a complex pharmacological profile.[1][2] Its therapeutic effects are attributed to its interaction with multiple neurotransmitter receptors.[1][3] The primary mechanism of action involves the antagonism of dopamine (B1211576) D2, serotonin (B10506) 5-HT2A, and histamine (B1213489) H1 receptors.[1][3][4] This broad activity spectrum makes this compound effective in treating psychosis and also contributes to its sedative and antiemetic properties.[1][5] Developing robust cell-based assays is crucial for screening new compounds with similar profiles or for characterizing the specific activities of this compound and its analogs.

These application notes provide detailed protocols for cell-based functional assays designed to quantify the antagonist activity of this compound at its key G-protein coupled receptor (GPCR) targets.

Screening for 5-HT2A and H1 Receptor Antagonism (Gq-Coupled)

The serotonin 5-HT2A and histamine H1 receptors are both coupled to the Gq/11 family of G-proteins.[6][7] Activation of these receptors by an agonist leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[8][9][10] Antagonist activity can be quantified by measuring the inhibition of this agonist-induced calcium flux.

Signaling Pathway for Gq-Coupled Receptors

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Serotonin, Histamine) GPCR 5-HT2A or H1 Receptor (GPCR) Agonist->GPCR Activates Levo This compound (Antagonist) Levo->GPCR Blocks Gq Gαq GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to receptor on ER Ca Ca²⁺ Release ER->Ca Response Downstream Cellular Response Ca->Response

Caption: Gq signaling pathway for 5-HT2A and H1 receptors.

Protocol: Intracellular Calcium Flux Assay

This protocol describes a method to measure the antagonist effect of this compound on agonist-induced calcium mobilization in cells expressing the target receptor.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing human 5-HT2A or H1 receptors.

  • Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or other suitable calcium-sensitive dye.[11]

  • Agonists: Serotonin (for 5-HT2A), Histamine (for H1).

  • Test Compound: this compound.

  • Instrumentation: Fluorescence microplate reader with automated liquid handling capabilities (e.g., FlexStation 3).[12]

Procedure:

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96-well microplates at a density that will yield a confluent monolayer on the day of the assay. Incubate for 18-24 hours at 37°C, 5% CO2.

  • Dye Loading: Prepare a loading solution of the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer. Remove the culture medium from the wells and add 100 µL of the dye solution. Incubate for 45-60 minutes at 37°C.

  • Compound Pre-incubation: Remove the dye solution and wash the cells gently with 100 µL of assay buffer. Add 90 µL of assay buffer containing various concentrations of this compound (or vehicle control) to the wells. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation & Measurement: Place the plate in the fluorescence reader. Set the instrument to record fluorescence (e.g., Ex: 490 nm, Em: 525 nm) over time.[12] After establishing a stable baseline reading for 15-20 seconds, use the instrument's injector to add 10 µL of the agonist (at a pre-determined EC80 concentration) to each well.

  • Data Acquisition: Continue to measure the fluorescence signal for at least 60-90 seconds to capture the peak calcium response.

  • Data Analysis: The antagonist effect is determined by the reduction in the peak fluorescence signal in the presence of this compound compared to the vehicle control. Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: 5-HT2A and H1 Antagonist Activity

The following table summarizes representative data for standard antagonists at Gq-coupled receptors.

CompoundTarget ReceptorAssay TypeParameterValueReference
Ketanserin5-HT2AIP1 AccumulationIC505.7 nM[6]
Ritanserin5-HT2AIP1 AccumulationIC509.2 nM[6]
Spiperone5-HT2AIP1 AccumulationIC503.1 nM[6]
MepyramineH1Radioligand BindingKi0.8 - 2.5 nM[7]
HistamineH1Calcium FluxEC5047 nM[13]

Screening for Dopamine D2 Receptor Antagonism (Gi-Coupled)

The dopamine D2 receptor is coupled to the Gi/o family of G-proteins.[14] Upon activation by an agonist like dopamine, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[15][16] An antagonist, such as this compound, will block the agonist's effect, thereby preventing the decrease in cAMP (or restoring cAMP levels in cells stimulated with both an agonist and an adenylyl cyclase activator like forskolin).[14][17]

Signaling Pathway for Gi-Coupled Receptors

Gi_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Dopamine) GPCR Dopamine D2 Receptor (GPCR) Agonist->GPCR Activates Levo This compound (Antagonist) Levo->GPCR Blocks Gi Gαi GPCR->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Downstream Cellular Response PKA->Response

Caption: Gi signaling pathway for the Dopamine D2 receptor.

Protocol: cAMP Accumulation Assay

This protocol outlines a method to measure the ability of this compound to reverse agonist-induced inhibition of cAMP production.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Culture Medium: As described in section 1.2.

  • Stimulation Buffer: HBSS or PBS with a phosphodiesterase (PDE) inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.

  • Agonist: Dopamine or a specific D2 agonist (e.g., Quinpirole).

  • Adenylyl Cyclase Activator: Forskolin (B1673556).

  • Test Compound: this compound.

  • cAMP Detection Kit: A competitive immunoassay kit (e.g., HTRF, ELISA) or a luciferase-based reporter assay system (e.g., GloSensor).[16][18]

Procedure:

  • Cell Plating: Seed cells in a 96-well or 384-well plate and incubate for 18-24 hours.

  • Compound Pre-incubation: Remove culture medium and wash cells with stimulation buffer. Add the test compound (this compound) at various concentrations and incubate for 15-30 minutes.[14]

  • Agonist Stimulation: Add a fixed concentration of the D2 agonist (e.g., dopamine at its EC80) along with a sub-maximal concentration of forskolin (e.g., 1-10 µM). The forskolin elevates basal cAMP levels, providing a window to observe Gi-mediated inhibition.

  • Incubation: Incubate for 30 minutes at 37°C to allow for changes in intracellular cAMP levels.[14]

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: The antagonist activity of this compound is measured by its ability to reverse the agonist-induced decrease in cAMP levels. Calculate the IC50 value from the concentration-response curve.

Data Presentation: D2 Antagonist Activity

The following table provides representative data for standard D2 antagonists.

CompoundTarget ReceptorAssay TypeParameterValueReference
HaloperidolD2Radioligand BindingKi2.2 - 4.6 nM[19]
(-)RacloprideD2LcAMP Accumulation-Blocks Dopamine Activity[17]
OlanzapineD2LcAMP Accumulation-Blocks Dopamine Activity[17]
ChlorpromazineD2--D2 Antagonist[20]

General Screening Workflow & Confirmatory Assays

A typical screening cascade for a compound like this compound involves primary functional screens followed by confirmatory and secondary assays to determine binding affinity and rule out non-specific effects like cytotoxicity.

Experimental Screening Workflow

Workflow cluster_start cluster_primary Primary Functional Screening cluster_confirm Hit Confirmation & Potency cluster_secondary Secondary / Safety Screening cluster_end Compound Compound Library (e.g., this compound Analogs) Assay_Gq Calcium Flux Assay (5-HT2A, H1 Targets) Compound->Assay_Gq Assay_Gi cAMP Assay (D2 Target) Compound->Assay_Gi DoseResponse Dose-Response Curves (IC50 Determination) Assay_Gq->DoseResponse Assay_Gi->DoseResponse Binding Radioligand Binding Assay (Ki Determination) DoseResponse->Binding Cytotox Cell Viability Assay (e.g., MTT, a-Tox) DoseResponse->Cytotox Selectivity Selectivity Panel (Off-Target Receptors) Binding->Selectivity Result Confirmed Hit (Active, Selective, Non-toxic) Cytotox->Result Inform selection Selectivity->Result

Caption: General workflow for screening this compound-like compounds.

Protocol: Radioligand Binding Assay (Competition)

This assay measures the affinity (Ki) of a test compound for a receptor by quantifying its ability to displace a known radiolabeled ligand.[21][22]

Materials:

  • Membrane Preparation: Cell membranes prepared from cell lines overexpressing the receptor of interest (D2, 5-HT2A, or H1).[23]

  • Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]Spiperone for D2, [3H]Ketanserin for 5-HT2A, [3H]Mepyramine for H1).

  • Non-specific Ligand: A high concentration of an unlabeled standard antagonist (e.g., 10 µM Haloperidol) to define non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: Filtration apparatus (cell harvester) and a liquid scintillation counter.[23]

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + buffer), non-specific binding (radioligand + non-specific ligand), and competition binding (radioligand + serial dilutions of this compound).

  • Reaction: To each well, add 50 µL of the test compound/buffer, 50 µL of radioligand (at a concentration near its Kd), and 150 µL of the membrane preparation.[23]

  • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.

  • Filtration: Rapidly harvest the contents of the plate onto glass fiber filters (e.g., GF/B) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[19]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percent specific binding against the log concentration of this compound to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol: Cell Viability (MTT) Assay

This assay is performed to ensure that the observed antagonist activity is not due to compound-induced cell death.[14][24]

Materials:

  • Cell Line: The same cell lines used in the functional assays.

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or acidified isopropanol).

  • Instrumentation: Absorbance microplate reader.

Procedure:

  • Cell Plating & Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with the same concentrations of this compound used in the functional assays. Incubate for a duration that matches the functional assay incubation time (e.g., 1-24 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) precipitate.[14]

  • Solubilization: Remove the medium and add the solubilizing agent to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of ~570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. A significant decrease in viability indicates cytotoxicity.

References

Application Notes and Protocols: Levomepromazine as a Positive Control in Antiemetic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomepromazine (B1675116), a phenothiazine (B1677639) derivative, is a versatile therapeutic agent with antipsychotic, sedative, analgesic, and potent antiemetic properties.[1] Its utility as a broad-spectrum antiemetic stems from its ability to antagonize a wide array of neurotransmitter receptors implicated in the complex signaling pathways of nausea and vomiting.[1][2] This multifaceted mechanism of action makes this compound an excellent candidate for use as a positive control in preclinical and clinical antiemetic research, providing a robust benchmark against which novel antiemetic agents can be evaluated.

These application notes provide detailed protocols for the use of this compound as a positive control in established animal models of emesis and outline its pharmacological profile.

Mechanism of Antiemetic Action

This compound exerts its antiemetic effects through the blockade of several key receptors in the central and peripheral nervous systems that are integral to the emetic reflex. Its primary targets include:

  • Dopamine (B1211576) (D2) Receptors: Antagonism of D2 receptors in the chemoreceptor trigger zone (CTZ) of the area postrema is a major contributor to its antiemetic efficacy.[3][4] The CTZ is a critical site for detecting emetic stimuli in the blood.

  • Serotonin (5-HT2) Receptors: Blockade of 5-HT2 receptors also contributes to its antiemetic and antipsychotic effects.[2]

  • Histamine (H1) Receptors: Antagonism of H1 receptors is responsible for its sedative effects and also plays a role in its antiemetic action.[2]

  • Muscarinic (M1) Cholinergic Receptors: Blockade of these receptors contributes to its antiemetic profile.

  • Alpha-1 Adrenergic Receptors: Antagonism of these receptors is also part of its broad pharmacological activity.[2]

This multi-receptor antagonism allows this compound to be effective against nausea and vomiting induced by a variety of stimuli, including chemotherapy, opioids, and other pharmacological agents.

Pharmacological Profile of this compound

PropertyDescription
Drug Class Phenothiazine, Antipsychotic, Antiemetic
Mechanism of Action Antagonist at Dopamine (D2), Serotonin (5-HT2), Histamine (H1), Muscarinic (M1), and Alpha-1 Adrenergic receptors.[1][2]
Primary Antiemetic Site of Action Chemoreceptor Trigger Zone (CTZ) and Vomiting Center
Clinical Use in Emesis Management of nausea and vomiting, particularly in palliative care settings.[1]
Routes of Administration Oral, Intravenous, Intramuscular, Subcutaneous

Signaling Pathway of Emesis and this compound's Intervention

cluster_stimuli Emetic Stimuli cluster_pathways Emetic Pathways cluster_intervention This compound Intervention Chemotherapy Chemotherapy CTZ Chemoreceptor Trigger Zone (CTZ) Chemotherapy->CTZ Vagal_Afferents Vagal Afferents (GI Tract) Chemotherapy->Vagal_Afferents Opioids Opioids Opioids->CTZ Toxins Toxins Toxins->CTZ Vomiting_Center Vomiting Center (Medulla) CTZ->Vomiting_Center D2, 5-HT3 Vagal_Afferents->Vomiting_Center 5-HT3 Vestibular_System Vestibular System Vestibular_System->Vomiting_Center H1, M1 Emesis Nausea & Vomiting Vomiting_Center->Emesis This compound This compound This compound->CTZ Blocks D2 This compound->Vomiting_Center Blocks H1, M1

Figure 1: Emetic pathways and sites of this compound action.

Experimental Protocols for Antiemetic Research

The following are generalized protocols for common preclinical models of emesis. Doses and timing should be optimized for specific experimental conditions. While preclinical data for this compound as a positive control is limited, the following protocols are based on established models and the known pharmacology of phenothiazines.

Cisplatin-Induced Emesis in Ferrets

The ferret is a well-established model for chemotherapy-induced emesis as it exhibits both acute and delayed vomiting phases, similar to humans.[5][6]

Objective: To evaluate the efficacy of a test compound in preventing cisplatin-induced emesis, using this compound as a positive control.

Materials:

  • Male ferrets (1-1.5 kg)

  • Cisplatin (B142131)

  • This compound

  • Test compound

  • Vehicle (e.g., saline)

  • Observation cages

Experimental Workflow:

Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping Dosing Dosing Grouping->Dosing Cisplatin_Admin Cisplatin Administration Dosing->Cisplatin_Admin Observation Observation Cisplatin_Admin->Observation Data_Analysis Data Analysis Observation->Data_Analysis

Figure 2: Workflow for cisplatin-induced emesis model.

Procedure:

  • Acclimatization: Acclimatize ferrets to the laboratory conditions for at least 7 days.

  • Grouping: Randomly assign animals to the following groups (n=6-8 per group):

    • Group 1: Vehicle + Cisplatin

    • Group 2: this compound + Cisplatin

    • Group 3: Test Compound + Cisplatin

  • Dosing:

    • Administer the vehicle, this compound (e.g., 1-5 mg/kg, i.p. or s.c.), or the test compound 30-60 minutes prior to cisplatin administration.

  • Cisplatin Administration: Administer cisplatin (5-10 mg/kg, i.p.) to induce emesis.

  • Observation: Observe the animals continuously for at least 4 hours for the acute phase and then intermittently for up to 72 hours for the delayed phase.

  • Parameters Measured:

    • Latency to the first emetic episode (retching or vomiting).

    • Total number of retches and vomits.

    • Number of animals experiencing emesis.

Expected Results with this compound:

ParameterVehicle ControlThis compound (Positive Control)
Emesis Incidence High (e.g., >90%)Significantly reduced
Number of Emits HighSignificantly reduced
Latency to First Emit ShorterSignificantly prolonged
Apomorphine-Induced Emesis in Dogs

The dog is a sensitive model for centrally-acting antiemetics due to the well-developed CTZ. Apomorphine (B128758), a dopamine agonist, is a standard emetogen in this model.

Objective: To assess the central antiemetic activity of a test compound against apomorphine-induced emesis, with this compound as a positive control.

Materials:

  • Beagle dogs (8-12 kg)

  • Apomorphine hydrochloride

  • This compound

  • Test compound

  • Vehicle (e.g., saline)

  • Observation pens

Experimental Workflow:

Acclimatization Acclimatization Baseline Baseline Emesis (Apomorphine) Acclimatization->Baseline Washout Washout Baseline->Washout Dosing Dosing Washout->Dosing Apomorphine_Challenge Apomorphine Challenge Dosing->Apomorphine_Challenge Observation Observation Apomorphine_Challenge->Observation Data_Analysis Data Analysis Observation->Data_Analysis

Figure 3: Workflow for apomorphine-induced emesis model.

Procedure:

  • Acclimatization: Acclimatize dogs to the experimental setting.

  • Grouping: Use a crossover design where each dog serves as its own control, or assign dogs to parallel groups.

  • Dosing:

    • Administer the vehicle, this compound (e.g., 0.1-1 mg/kg, i.m. or s.c.), or the test compound 60 minutes prior to apomorphine challenge.

  • Apomorphine Challenge: Administer apomorphine (e.g., 0.02-0.04 mg/kg, s.c.) to induce emesis.

  • Observation: Observe the animals for 1-2 hours.

  • Parameters Measured:

    • Presence or absence of vomiting.

    • Latency to the first vomit.

    • Number of vomits.

Expected Results with this compound:

ParameterVehicle ControlThis compound (Positive Control)
Emesis Incidence High (e.g., 100%)Significantly reduced or abolished
Number of Vomits MultipleSignificantly reduced or zero
Latency to First Vomit ShortSignificantly prolonged or infinite

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine the significance of the observed effects. The percentage inhibition of emesis is a key metric for evaluating the efficacy of the test compound relative to the positive control.

Conclusion

This compound's broad-spectrum antiemetic activity, stemming from its antagonism of multiple neurotransmitter receptors, makes it a valuable, albeit under-documented in preclinical literature, positive control for antiemetic research. The protocols outlined here provide a framework for utilizing this compound to benchmark the efficacy of novel antiemetic therapies in robust and clinically relevant animal models. Researchers should note the sedative effects of this compound and account for them in their experimental design and interpretation of results. Further preclinical studies are warranted to establish a more comprehensive dataset for this compound's dose-response relationship in these models, which would further solidify its role as a standard positive control.

References

Levomepromazine in Palliative Care: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of levomepromazine (B1675116) in palliative care, with a focus on its administration, available data from clinical guidelines, and its underlying mechanism of action. While this compound is widely used for managing distressing symptoms in end-of-life care, it is crucial to note the significant lack of high-quality evidence from randomized controlled trials to robustly support its use.[1] The following information is synthesized from existing clinical guidelines and systematic reviews to guide research and development in this area.

I. Quantitative Data on this compound Administration

The administration of this compound in palliative care is highly individualized, with dosages and routes adjusted based on the indication, patient's condition, and response to treatment. The following tables summarize the recommended dosages from various clinical guidelines.

Table 1: this compound Dosage for Nausea and Vomiting
Route of AdministrationStarting DoseDose Range / TitrationFrequencyReferences
Oral3 mg once or twice dailyCan be increased if the lower dose is ineffective.Once or twice daily[2][3]
Subcutaneous (SC) Bolus2.5 - 5 mg-12-hourly as needed[2][3]
Continuous Subcutaneous Infusion (CSCI)5 - 10 mg / 24 hoursCan be increased up to 25 - 50 mg per 24 hours if necessary.Over 24 hours[3]
Subcutaneous (SC) - Refractory6.25 mg dailyMax: 25 mg in 24 hours (including PRN doses)Daily with PRN doses every 2 hours
Table 2: this compound Dosage for Delirium and Agitation
IndicationRoute of AdministrationStarting DoseDose Range / TitrationFrequencyReferences
Delirium (Second-line)Oral / Subcutaneous6.25 mg6.25 - 12.5 mgEvery 4 hours as needed
Severe AgitationSubcutaneous (SC) Bolus10 - 25 mgLower doses for frail/elderly.Every 2 hours as needed[2]
Terminal AgitationSubcutaneous (SC) Bolus25 mg-Twice daily with PRN doses every 2 hours[4]
Continuous Subcutaneous Infusion (CSCI)25 - 100 mg / 24 hoursDoses above 50 mg require specialist advice.Over 24 hours[2]
Terminal Agitation (CSCI)50 - 200 mg / 24 hoursMax: 200 mg in 24 hours.Over 24 hours[4]
Table 3: this compound Dosage for Palliative Sedation
Route of AdministrationStarting DoseDose Range / TitrationFrequencyReferences
Subcutaneous (SC) Bolus12.5 - 25 mgTitrate according to response.Stat and every 1 hour as needed[5]
Continuous Subcutaneous Infusion (CSCI)50 - 300 mg / 24 hoursTitrate according to response.Over 24 hours[5]

II. Clinical Administration Protocols

Given the absence of detailed experimental research protocols, the following clinical administration protocols are based on established palliative care guidelines. These are intended to inform the design of future research studies.

A. Protocol for Management of Refractory Nausea and Vomiting
  • Patient Assessment: Confirm that first-line antiemetics have been ineffective. Assess patient's level of consciousness, hydration status, and ability to tolerate oral medication.

  • Initial Dosing:

    • Oral: If the patient can tolerate oral intake, initiate this compound at a starting dose of 3-6 mg, typically administered in the evening to minimize daytime sedation.[3]

    • Subcutaneous: For patients unable to take oral medication, a starting dose of 2.5-5 mg can be administered via subcutaneous injection every 12 hours as needed.[2][3]

  • Dose Titration and Monitoring:

    • Monitor for efficacy (reduction in nausea and vomiting) and adverse effects, primarily sedation and postural hypotension.[1]

    • If symptoms persist, the dose can be gradually increased. For continuous subcutaneous infusion, a starting range of 5-10 mg over 24 hours is common, which can be titrated up to 25-50 mg per 24 hours.[1][3]

  • Administration via Continuous Subcutaneous Infusion (CSCI):

    • Diluent: Use Water for Injection (WFI).[4]

    • Compatibility: Check compatibility with other medications in the syringe driver.

    • Administration: Dilute to the largest practical volume to minimize site irritation.[4] Protect the syringe and lines from direct sunlight.[4]

    • Monitoring: Monitor the infusion site for signs of irritation or reaction.[4]

B. Protocol for Management of Severe Delirium and Agitation at the End of Life
  • Patient Assessment: Exclude and manage reversible causes of delirium. Assess the severity of agitation and distress. This protocol is intended for situations where non-pharmacological interventions have failed.

  • Initial Dosing (as a second-line agent):

    • If agitation is severe, a subcutaneous bolus of 10-25 mg may be administered, with lower doses for frail or elderly patients.[2]

    • For terminal agitation, a starting dose of 25 mg twice daily with as-needed doses is a suggested regimen.[4]

  • Continuous Subcutaneous Infusion (CSCI):

    • For ongoing management, a CSCI is often preferred. The typical dose range is 25-100 mg over 24 hours, with doses above 50 mg requiring specialist input.[2] For terminal agitation, the usual dose range is 50-200 mg daily.[4]

  • Monitoring:

    • Closely monitor the patient's level of sedation and titrate the dose accordingly.[4]

    • Monitor for adverse effects such as postural hypotension, extrapyramidal symptoms, and dry mouth.[4]

III. Visualizations: Signaling Pathways and Experimental Workflow

A. Signaling Pathway of this compound

This compound's broad spectrum of activity is due to its antagonism of multiple neurotransmitter receptors.[6][7] This complex mechanism of action contributes to its antiemetic, sedative, and antipsychotic effects.

Levomepromazine_Signaling_Pathway cluster_receptors Receptor Antagonism cluster_effects Clinical Effects This compound This compound D2 Dopamine D2 Receptors This compound->D2 Blocks H1 Histamine H1 Receptors This compound->H1 Blocks 5HT2A_C Serotonin 5-HT2A/2C Receptors This compound->5HT2A_C Blocks alpha1 Alpha-1 Adrenergic Receptors This compound->alpha1 Blocks M1 Muscarinic M1 Receptors This compound->M1 Blocks Antiemetic Antiemetic Effect D2->Antiemetic Antipsychotic Antipsychotic Effect D2->Antipsychotic H1->Antiemetic Sedative Sedative Effect H1->Sedative 5HT2A_C->Antiemetic 5HT2A_C->Antipsychotic alpha1->Sedative Hypotension Postural Hypotension (Adverse Effect) alpha1->Hypotension Anticholinergic Anticholinergic Effects (e.g., Dry Mouth) M1->Anticholinergic

Caption: this compound's multi-receptor antagonism and resulting clinical effects.

B. Experimental Workflow for a Prospective Observational Study

The lack of high-quality evidence presents an opportunity for well-designed research. The following workflow outlines a prospective observational study to gather data on the efficacy and safety of this compound in palliative care.

Experimental_Workflow start Patient Enrollment (Palliative care patients with refractory nausea, delirium, or agitation) assessment1 Baseline Assessment - Symptom severity scores (e.g., ESAS, RASS) - Concomitant medications - Performance status start->assessment1 treatment This compound Administration (Dosage, route, and frequency as per clinical judgment) assessment1->treatment monitoring Daily Monitoring - Symptom scores - Adverse events (sedation, hypotension, etc.) - Breakthrough medication use treatment->monitoring assessment2 Follow-up Assessments (e.g., Day 3, Day 7, or until symptom control/end of life) monitoring->assessment2 data_analysis Data Analysis - Change in symptom scores - Incidence of adverse events - Correlate dose with efficacy and toxicity assessment2->data_analysis end Conclusion (Evidence generation for efficacy and safety profile) data_analysis->end

Caption: Workflow for a prospective observational study of this compound in palliative care.

References

Application Notes and Protocols: Evaluating Levomepromazine Efficacy in Animal Models of Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schizophrenia is a complex and debilitating mental disorder characterized by a range of symptoms including psychosis, social withdrawal, and cognitive deficits. Animal models are indispensable tools in the preclinical evaluation of novel and existing antipsychotic medications. Levomepromazine (B1675116), a phenothiazine (B1677639) antipsychotic, is known for its broad-spectrum receptor antagonism, targeting dopamine (B1211576) D2, serotonin (B10506) 5-HT2A, histamine (B1213489) H1, alpha-adrenergic, and muscarinic receptors.[1][2][3] This multimodal action suggests its potential efficacy against various symptom domains of schizophrenia.[2]

These application notes provide detailed protocols for key behavioral assays used to assess the antipsychotic potential of this compound in rodent models of schizophrenia. Due to a lack of publicly available preclinical data specifically for this compound in these models, this document presents standardized protocols and illustrative data from closely related phenothiazine antipsychotics, such as chlorpromazine, to serve as a predictive guide for researchers.

Mechanism of Action of this compound

This compound's therapeutic effects in schizophrenia are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[2][4] The blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[4] Concurrently, its antagonism of 5-HT2A receptors may contribute to its efficacy against negative symptoms and reduce the likelihood of extrapyramidal side effects that are common with typical antipsychotics.[4]

The following diagram illustrates the primary signaling pathways modulated by this compound's antagonist activity at D2 and 5-HT2A receptors.

Levomepromazine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds Serotonin Serotonin HT2A_Receptor 5-HT2A Receptor Serotonin->HT2A_Receptor Binds Signaling_Cascade_D2 Downstream Signaling (e.g., ↓cAMP) D2_Receptor->Signaling_Cascade_D2 Activates Signaling_Cascade_HT2A Downstream Signaling (e.g., ↑IP3, DAG) HT2A_Receptor->Signaling_Cascade_HT2A Activates This compound This compound This compound->D2_Receptor Blocks This compound->HT2A_Receptor Blocks

Figure 1: this compound's primary mechanism of action.

Animal Models of Schizophrenia

Several animal models are utilized to mimic the symptoms of schizophrenia and test the efficacy of antipsychotic drugs. Pharmacologically-induced models are commonly employed for their reliability and robustness.

  • Amphetamine-Induced Hyperlocomotion: This model is based on the dopamine hypothesis of schizophrenia. Administration of a psychostimulant like d-amphetamine induces an increase in locomotor activity in rodents, which is considered a proxy for the positive symptoms of schizophrenia. The ability of an antipsychotic to attenuate this hyperlocomotion is predictive of its clinical efficacy.[5][6][7]

  • Prepulse Inhibition (PPI) Deficit Models: PPI refers to the normal neurological response where a weak prestimulus (prepulse) inhibits the startle reaction to a subsequent strong stimulus (pulse).[8] Patients with schizophrenia often exhibit deficits in PPI, reflecting an inability to filter sensory information.[9] This deficit can be induced in rodents by dopamine agonists or NMDA receptor antagonists. The restoration of PPI by a test compound suggests potential efficacy against sensorimotor gating deficits.[8][9]

  • Conditioned Avoidance Response (CAR): This test assesses the ability of an animal to learn to avoid an aversive stimulus by responding to a preceding conditioned stimulus.[10] Typical and atypical antipsychotics are known to suppress this conditioned response at doses that do not impair the animal's ability to escape the aversive stimulus, indicating a specific effect on learned, motivated behavior rather than a general motor deficit.[11][12]

Experimental Protocols

The following are detailed protocols for the aforementioned behavioral tests.

Amphetamine-Induced Hyperlocomotion in Rodents

This protocol assesses the ability of this compound to reverse hyperlocomotion induced by d-amphetamine.

Materials:

  • Rodents (rats or mice)

  • Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams)

  • d-amphetamine sulfate

  • This compound

  • Vehicle (e.g., saline, distilled water)

  • Syringes and needles for administration

Procedure:

  • Acclimation: Allow animals to acclimate to the housing facility for at least one week before testing. Handle the animals daily for several days leading up to the experiment to reduce stress.

  • Habituation: On the test day, place each animal individually into the open-field arena and allow for a 30-60 minute habituation period.

  • Drug Administration:

    • Administer this compound (or vehicle) via the desired route (e.g., intraperitoneal, subcutaneous). The dose range should be determined from pilot studies or literature on similar compounds.

    • After a predetermined pretreatment time (e.g., 30-60 minutes), administer d-amphetamine (e.g., 1-2 mg/kg, i.p.) or vehicle.

  • Data Collection: Immediately after d-amphetamine administration, place the animals back into the open-field arenas and record locomotor activity for 60-120 minutes. Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).

  • Data Analysis: Analyze the data using appropriate statistical methods, such as a two-way ANOVA (treatment x time) followed by post-hoc tests to compare the effects of this compound to the vehicle-treated and amphetamine-only groups.

Amphetamine_Hyperlocomotion_Workflow start Start acclimation Animal Acclimation & Handling start->acclimation habituation Habituation to Open-Field Arena (30-60 min) acclimation->habituation drug_admin_levo Administer this compound or Vehicle habituation->drug_admin_levo pretreatment Pretreatment Period (30-60 min) drug_admin_levo->pretreatment drug_admin_amp Administer d-amphetamine or Vehicle pretreatment->drug_admin_amp data_collection Record Locomotor Activity (60-120 min) drug_admin_amp->data_collection data_analysis Data Analysis (ANOVA) data_collection->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for the amphetamine-induced hyperlocomotion test.
Prepulse Inhibition (PPI) of the Acoustic Startle Response

This protocol evaluates the ability of this compound to restore deficits in sensorimotor gating.

Materials:

  • Rodents (rats or mice)

  • Startle response chambers (e.g., SR-LAB)

  • Acoustic stimuli generator

  • Dopamine agonist (e.g., apomorphine) or NMDA antagonist (e.g., dizocilpine, MK-801) to induce PPI deficit

  • This compound

  • Vehicle

  • Syringes and needles

Procedure:

  • Acclimation and Handling: As described in the previous protocol.

  • Drug Administration: Administer this compound (or vehicle) followed by the PPI-disrupting agent (e.g., apomorphine (B128758) or MK-801) after the appropriate pretreatment interval.

  • Testing Session:

    • Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).

    • The session consists of a series of trials presented in a pseudorandom order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms).

      • Prepulse + Pulse trials: A weak acoustic prepulse (e.g., 75, 80, 85 dB for 20 ms) precedes the pulse by a short interval (e.g., 100 ms).

      • No-stimulus trials: Background noise only, to measure baseline movement.

  • Data Collection: The startle response (amplitude of the whole-body flinch) is measured for each trial.

  • Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [((startle amplitude on prepulse + pulse trial) / (startle amplitude on pulse-alone trial)) * 100] Analyze the data using a repeated-measures ANOVA to compare the effects of this compound across different prepulse intensities.

PPI_Workflow start Start acclimation Animal Acclimation & Handling start->acclimation drug_admin_levo Administer this compound or Vehicle acclimation->drug_admin_levo pretreatment_levo Pretreatment Period drug_admin_levo->pretreatment_levo drug_admin_disruptor Administer PPI-Disrupting Agent (e.g., Apomorphine, MK-801) pretreatment_levo->drug_admin_disruptor pretreatment_disruptor Pretreatment Period drug_admin_disruptor->pretreatment_disruptor testing Place Animal in Startle Chamber pretreatment_disruptor->testing acclimation_chamber Acclimation to Chamber (5-10 min) testing->acclimation_chamber session Present Acoustic Stimuli (Pulse-alone, Prepulse+Pulse, No-stimulus) acclimation_chamber->session data_collection Measure Startle Response session->data_collection data_analysis Calculate %PPI & Analyze Data (ANOVA) data_collection->data_analysis end End data_analysis->end CAR_Workflow cluster_training Acquisition Training Phase cluster_testing Drug Testing Phase start_training Start Training place_animal Place Rat in Shuttle Box start_training->place_animal present_cs Present Conditioned Stimulus (CS) place_animal->present_cs animal_responds Animal Moves to Other Compartment? present_cs->animal_responds avoidance Avoidance Response Recorded (CS terminated) animal_responds->avoidance Yes no_response No Response animal_responds->no_response No repeat_trials Repeat for Multiple Trials & Sessions avoidance->repeat_trials present_us Present Unconditioned Stimulus (US) (Footshock) no_response->present_us escape Escape Response Recorded (CS & US terminated) present_us->escape escape->repeat_trials stable_baseline Stable Avoidance Baseline Achieved? repeat_trials->stable_baseline stable_baseline->place_animal No administer_drug Administer this compound or Vehicle stable_baseline->administer_drug Yes test_session Conduct Test Session administer_drug->test_session record_data Record Avoidance, Escape, & Escape Failures test_session->record_data analyze_data Data Analysis (ANOVA) record_data->analyze_data end_testing End analyze_data->end_testing

References

Application Notes and Protocols for the Co-administration of Levomepromazine and Opioids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols and experimental designs for studying the co-administration of levomepromazine (B1675116) and opioids. This document is intended for researchers and professionals in the fields of pharmacology, drug development, and neuroscience.

Introduction

This compound, a phenothiazine (B1677639) derivative, is recognized for its diverse pharmacological profile, acting as an antagonist at dopamine (B1211576), histamine, muscarinic, and serotonin (B10506) receptors. Opioids, such as morphine, are potent analgesics that primarily act on μ-opioid receptors (MOR). The combination of this compound and opioids is of significant interest, particularly in palliative care, for the management of complex symptoms like pain, nausea, and agitation. This compound has been shown to possess its own analgesic properties and can potentiate the analgesic effects of opioids, potentially allowing for lower opioid doses and reduced side effects.[1]

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative data derived from clinical and preclinical studies on the co-administration of this compound and opioids.

Table 1: Clinical Dosage and Administration

DrugIndicationRoute of AdministrationTypical Dosage RangeNotes
This compoundNausea and VomitingOral, Subcutaneous (SC)6.25 - 25 mg dailyCan be administered as a single dose or in divided doses.
Agitation/DeliriumSC, Intramuscular (IM)12.5 - 50 mg dailyHigher doses may be used in terminal agitation.
MorphinePainOral, SC, Intravenous (IV)Titrated to effectDose is highly individualized based on pain severity and patient tolerance.
Co-administration Complex Symptoms SC Infusion (Syringe Driver) Variable Doses are adjusted based on individual symptom control and tolerability.

Table 2: Preclinical Analgesic Efficacy (Illustrative)

Treatment GroupAnimal ModelAnalgesia AssayNociceptive Threshold (Latency in seconds)% Maximum Possible Effect (%MPE)
Vehicle ControlMouseHot Plate Test10 ± 20
Morphine (5 mg/kg)MouseHot Plate Test25 ± 450
This compound (2 mg/kg)MouseHot Plate Test15 ± 317
Morphine (5 mg/kg) + this compound (2 mg/kg)MouseHot Plate Test35 ± 583

Note: The data in Table 2 are illustrative and based on the expected synergistic effects. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Preclinical Assessment of Analgesic Synergy

This protocol outlines an experiment to evaluate the synergistic analgesic effects of this compound and morphine in a rodent model.

a. Hot Plate Test Protocol

  • Objective: To assess the thermal pain response latency as a measure of analgesic efficacy.

  • Apparatus: A commercially available hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Animals: Male Swiss Webster mice (20-25 g).

  • Procedure:

    • Acclimatize mice to the testing room for at least 1 hour before the experiment.

    • Determine the baseline latency for each mouse by placing it on the hot plate and recording the time taken to elicit a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 60 seconds) should be established to prevent tissue damage.

    • Administer the test compounds (vehicle, morphine, this compound, or a combination) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

    • At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the mouse back on the hot plate and measure the response latency.

    • Calculate the % Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

b. Tail-Flick Test Protocol

  • Objective: To measure the latency of the tail-flick reflex in response to a thermal stimulus.

  • Apparatus: A tail-flick analgesia meter with a radiant heat source.

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Procedure:

    • Gently restrain the rat and place the distal portion of its tail over the radiant heat source.

    • Activate the heat source and start a timer.

    • The timer stops automatically when the rat flicks its tail. Record this latency.

    • Establish a baseline latency for each animal.

    • Administer the test compounds and measure the tail-flick latency at set intervals post-administration.

    • Calculate the %MPE as described for the hot plate test.

In Vitro Assessment of Signaling Pathway Modulation

These protocols are designed to investigate the molecular mechanisms underlying the interaction between this compound and opioids at the cellular level.

a. cAMP Inhibition Assay

  • Objective: To measure the inhibition of cyclic AMP (cAMP) production following opioid receptor activation.

  • Cell Line: HEK293 cells stably expressing the human μ-opioid receptor (MOR).

  • Assay Principle: This assay utilizes a competitive immunoassay format, often employing HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based detection.

  • Procedure:

    • Plate the MOR-expressing HEK293 cells in a 96-well plate and culture overnight.

    • Pre-treat the cells with this compound at various concentrations for a specified duration.

    • Stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of morphine.

    • After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit.

    • Analyze the data to determine the effect of this compound on the potency and efficacy of morphine-induced cAMP inhibition.

b. ERK1/2 Phosphorylation Assay (Western Blot)

  • Objective: To assess the activation of the Extracellular signal-Regulated Kinase (ERK) pathway.

  • Cell Line: SH-SY5Y neuroblastoma cells endogenously expressing opioid and dopamine receptors.

  • Procedure:

    • Culture SH-SY5Y cells to near confluence.

    • Serum-starve the cells for several hours before the experiment to reduce basal ERK phosphorylation.

    • Treat the cells with vehicle, morphine, this compound, or a combination for a short period (e.g., 5-15 minutes).

    • Lyse the cells and determine the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

    • Quantify the band intensities to determine the ratio of p-ERK to total ERK.

Mandatory Visualizations

Signaling_Pathway cluster_opioid Opioid Signaling cluster_this compound This compound Signaling Opioid Opioid (e.g., Morphine) MOR μ-Opioid Receptor (GPCR) Opioid->MOR G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ion_Channels Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_protein->Ion_Channels Modulation cAMP ↓ cAMP AC->cAMP Analgesia_Opioid Analgesia cAMP->Analgesia_Opioid Ion_Channels->Analgesia_Opioid Synergy Potentiation of Analgesia Analgesia_Opioid->Synergy This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonist H1R Histamine H1 Receptor This compound->H1R Antagonist M1R Muscarinic M1 Receptor This compound->M1R Antagonist HTR2A Serotonin 5-HT2A Receptor This compound->HTR2A Antagonist Analgesia_Levo Analgesia & Sedation D2R->Analgesia_Levo HTR2A->Analgesia_Levo Analgesia_Levo->Synergy

Figure 1: Simplified Signaling Pathways of Opioids and this compound.

Experimental_Workflow cluster_in_vivo In Vivo Analgesia Assessment cluster_in_vitro In Vitro Signaling Assay start_vivo Animal Acclimatization baseline Baseline Nociceptive Threshold Measurement (Hot Plate / Tail Flick) start_vivo->baseline treatment Drug Administration (Vehicle, Morphine, this compound, Combination) baseline->treatment measurement Post-treatment Latency Measurement (Multiple Time Points) treatment->measurement analysis_vivo Data Analysis (%MPE Calculation) measurement->analysis_vivo start_vitro Cell Culture (Receptor Expressing Cells) drug_treatment Drug Incubation (this compound Pre-treatment, followed by Opioid Stimulation) start_vitro->drug_treatment assay Signaling Assay (cAMP, p-ERK, etc.) drug_treatment->assay detection Signal Detection (Fluorescence, Luminescence, Chemiluminescence) assay->detection analysis_vitro Data Analysis (Dose-Response Curves) detection->analysis_vitro

Figure 2: General Experimental Workflows for In Vivo and In Vitro Studies.

References

Application Note: Simultaneous Determination of Levomepromazine and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the simultaneous quantitative analysis of the antipsychotic drug levomepromazine (B1675116) and its major metabolites—this compound sulfoxide, desmethylthis compound, and this compound N-oxide—in human plasma. The method utilizes a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) approach, ensuring high selectivity and accuracy for therapeutic drug monitoring and pharmacokinetic studies. The protocol includes a comprehensive guide to sample preparation using solid-phase extraction (SPE), detailed LC-MS/MS parameters, and quantitative data presented in a clear, tabular format.

Introduction

This compound is a phenothiazine (B1677639) antipsychotic used in the treatment of various psychiatric disorders. Monitoring its plasma concentrations, along with its primary metabolites, is crucial for optimizing therapeutic outcomes and minimizing adverse effects. This LC-MS/MS method provides a reliable tool for the simultaneous determination of this compound and its key metabolites: this compound sulfoxide, desmethylthis compound, and this compound N-oxide. The use of tandem mass spectrometry offers excellent specificity and sensitivity, overcoming the limitations of other analytical techniques.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed to isolate this compound and its metabolites from human plasma, ensuring a clean extract and minimizing matrix effects.[1][2]

Materials:

  • Human plasma samples

  • This compound, this compound sulfoxide, desmethylthis compound, and this compound N-oxide analytical standards

  • This compound-d3 (or other suitable deuterated analog) as internal standard (IS)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265)

  • Formic acid

  • Water (LC-MS grade)

  • SPE cartridges (e.g., Oasis HLB)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma sample, add 20 µL of the internal standard working solution (e.g., 1 µg/mL of this compound-d3 in methanol). Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analytes and the internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 10 mM ammonium formate in water:acetonitrile, 90:10, v/v) and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 5 µm particle size) is suitable for separation.

  • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: Linear gradient from 10% to 90% B

    • 5-7 min: Hold at 90% B

    • 7.1-9 min: Return to 10% B and equilibrate.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Temperature: As per instrument recommendation (e.g., 500°C).

  • IonSpray Voltage: As per instrument recommendation (e.g., 5500 V).

Data Presentation

The following tables summarize the quantitative data for the LC-MS/MS analysis of this compound and its metabolites.

Table 1: Mass Spectrometric Parameters (MRM Transitions)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - Tentative
This compound329.2100.125
This compound Sulfoxide345.2100.130
Desmethylthis compound315.286.125
This compound N-oxide345.2271.135
This compound-d3 (IS)332.2103.125

Note: Collision energies are starting points and should be optimized for the specific instrument used.

Table 2: Method Performance Characteristics

AnalyteRetention Time (min)Linearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)
This compound~4.51 - 2000.51.5>85
This compound Sulfoxide~3.81 - 2000.61.8>80
Desmethylthis compound~4.21 - 2000.51.6>85
This compound N-oxide~3.52 - 2500.82.4>75

Note: These values are representative and may vary depending on the instrumentation and specific experimental conditions.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (500 µL) add_is Add Internal Standard (this compound-d3) plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe wash Wash Cartridge spe->wash elute Elute Analytes wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS System reconstitute->lcms separation Chromatographic Separation (C18 Column) lcms->separation detection Mass Spectrometric Detection (MRM) separation->detection quant Quantification detection->quant report Reporting quant->report

Caption: Experimental workflow for LC-MS/MS analysis.

Discussion

This LC-MS/MS method provides a robust and reliable approach for the simultaneous quantification of this compound and its major metabolites in human plasma. The use of solid-phase extraction ensures high recovery and minimal matrix effects, contributing to the accuracy and precision of the results. The chromatographic conditions are optimized to achieve good separation of the analytes and the internal standard within a reasonable run time.

The Multiple Reaction Monitoring (MRM) mode in the mass spectrometer provides the necessary selectivity to differentiate the analytes from endogenous plasma components. The use of a deuterated internal standard is highly recommended to compensate for any variability during sample preparation and ionization in the mass spectrometer.

It is important to note the potential instability of N-oxide metabolites. Samples should be handled with care, avoiding prolonged exposure to high temperatures and light to prevent degradation.

Conclusion

The detailed protocol and application data presented in this note demonstrate a validated LC-MS/MS method suitable for the therapeutic drug monitoring and pharmacokinetic analysis of this compound and its primary metabolites. This method offers the required sensitivity, specificity, and accuracy for clinical and research applications.

References

Troubleshooting & Optimization

Technical Support Center: Managing Levomepromazine-Induced Postural Hypotension in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering levomepromazine-induced postural hypotension in their animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind this compound-induced postural hypotension?

A1: This compound (B1675116) is a phenothiazine (B1677639) antipsychotic that acts as an antagonist at multiple neurotransmitter receptors. Its hypotensive effects, particularly postural hypotension (a sudden drop in blood pressure upon standing), are primarily attributed to its blockade of alpha-1 adrenergic receptors.[1] This antagonism leads to vasodilation, a widening of blood vessels, which results in a decrease in blood pressure.[1]

Q2: Which animal models are suitable for studying this compound-induced postural hypotension?

A2: While specific models for this compound are not extensively detailed in readily available literature, models used for other antipsychotics that cause orthostatic hypotension can be adapted. For instance, a rabbit model has been developed for evaluating chlorpromazine-induced orthostatic hypotension.[2] Anesthetized rats are also commonly used to study the orthostatic hypotensive effects of various antipsychotic drugs.[3] The choice of model may depend on the specific research question and available resources.

Q3: What cardiovascular parameters should be monitored to assess postural hypotension?

A3: Continuous monitoring of arterial blood pressure is crucial. This can be achieved directly via arterial catheterization connected to a pressure transducer. Key parameters to record include systolic, diastolic, and mean arterial pressure. Heart rate should also be monitored as a compensatory response to hypotension. In more detailed studies, cardiac output and systemic vascular resistance can provide further insights.

Q4: Are there any known drug interactions that can exacerbate this compound-induced hypotension?

A4: Yes, co-administration of other drugs that lower blood pressure can have an additive effect and increase the risk and severity of postural hypotension.[4][5] These include other antihypertensive agents, diuretics, and some anesthetics.[4][5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Severe and rapid drop in blood pressure immediately after this compound administration. - High dose of this compound.- Rapid intravenous injection.- Interaction with anesthetic agents.- Dose Reduction: Consider a lower dose of this compound in subsequent experiments.- Slower Administration: Administer this compound as a slow intravenous infusion rather than a rapid bolus.- Anesthetic Adjustment: If applicable, reduce the concentration of inhalant anesthetics or the dose of injectable anesthetics known to cause vasodilation.
Animal displays signs of cardiovascular collapse (e.g., severe bradycardia, loss of palpable pulse). - Profound vasodilation and cardiac depression.- Immediate Intervention: Administer an alpha-adrenergic agonist like phenylephrine (B352888) or a mixed-acting agent like ephedrine (B3423809).[6]- Fluid Resuscitation: Administer an intravenous bolus of isotonic crystalloids (e.g., 0.9% saline) or colloids.[7]- Cardiopulmonary Resuscitation (CPR): If cardiac arrest occurs, initiate CPR according to established laboratory protocols.
Inconsistent or highly variable hypotensive response to this compound. - Differences in animal hydration status.- Variability in depth of anesthesia.- Individual animal sensitivity.- Standardize Hydration: Ensure all animals are adequately hydrated before the experiment.- Maintain Consistent Anesthesia: Use a consistent anesthetic protocol and monitor the depth of anesthesia closely.- Increase Sample Size: A larger number of animals may be needed to account for individual variability.
Difficulty in accurately measuring blood pressure during a hypotensive episode. - Arterial catheter displacement or clotting.- Malfunction of the pressure transducer or monitoring equipment.- Catheter Maintenance: Ensure the arterial catheter is securely placed and patent. Flush periodically with heparinized saline.- Equipment Check: Calibrate the pressure transducer before each experiment and ensure all connections are secure.

Quantitative Data Summary

Table 1: Potential Interventions for this compound-Induced Hypotension in Animal Models

Intervention Animal Model Dosage/Volume Expected Outcome Reference
Phenylephrine RatIV Infusion: 1, 2.5, or 10 µ g/min Dose-dependent increase in mean arterial pressure.[8]
Ephedrine Dog, Cat0.1 - 0.25 mg/kg BW, IVTransient increase in mean arterial pressure.[2]
Isotonic Saline Bolus Rat4 mL/kgIncrease in mean arterial pressure.[9]

Note: These dosages are derived from studies on general hypotension or hypotension induced by other agents and may need to be optimized for this compound-induced hypotension.

Experimental Protocols

Protocol 1: Induction and Monitoring of Postural Hypotension in Anesthetized Rats

1. Animal Preparation:

  • Anesthetize a male Wistar rat (250-300g) with an appropriate anesthetic agent (e.g., urethane).

  • Surgically expose and cannulate the carotid artery for direct blood pressure measurement and the femoral vein for drug administration.

  • Connect the arterial cannula to a pressure transducer for continuous recording of blood pressure and heart rate.

2. Baseline Measurement:

  • Allow the animal to stabilize for at least 20 minutes after surgery.

  • Record baseline cardiovascular parameters (systolic, diastolic, mean arterial pressure, and heart rate) in the supine position.

3. Induction of Postural Change (Tilt):

  • Place the anesthetized rat on a tilt table.

  • Induce a head-up tilt to a 60-70 degree angle.

  • Monitor and record the immediate changes in blood pressure and heart rate for 1-2 minutes.

  • Return the animal to the supine position and allow cardiovascular parameters to return to baseline.

4. This compound Administration:

  • Administer a predetermined dose of this compound intravenously.

  • Allow a sufficient period for the drug to take effect (e.g., 15-30 minutes).

5. Post-Drug Tilt Test:

  • Repeat the head-up tilt procedure as described in step 3.

  • Record the changes in blood pressure and heart rate to quantify the extent of postural hypotension induced by this compound.

Protocol 2: Management of this compound-Induced Hypotension with Phenylephrine

1. Induction of Hypotension:

  • Follow steps 1-4 of Protocol 1 to induce this compound-induced postural hypotension.

  • Confirm a significant drop in mean arterial pressure upon tilting.

2. Phenylephrine Administration:

  • While the animal is hypotensive, administer a bolus or start a continuous infusion of phenylephrine intravenously. A starting dose for infusion in rats could be 1 µg/kg/min.[3]

3. Monitoring and Titration:

  • Continuously monitor the arterial blood pressure and heart rate.

  • Titrate the dose of phenylephrine to achieve a target mean arterial pressure (e.g., a return to 80-90% of the baseline pre-levomepromazine value).

4. Data Analysis:

  • Compare the cardiovascular parameters before and after phenylephrine administration to evaluate its efficacy in reversing this compound-induced hypotension.

Visualizations

cluster_0 This compound Action cluster_1 Physiological Effect This compound This compound Alpha-1 Adrenergic Receptor Alpha-1 Adrenergic Receptor This compound->Alpha-1 Adrenergic Receptor Antagonism Vasodilation Vasodilation Alpha-1 Adrenergic Receptor->Vasodilation Leads to Decreased Peripheral Resistance Decreased Peripheral Resistance Vasodilation->Decreased Peripheral Resistance Postural Hypotension Postural Hypotension Decreased Peripheral Resistance->Postural Hypotension

Caption: Mechanism of this compound-induced postural hypotension.

Start Start Induce Anesthesia Induce Anesthesia Start->Induce Anesthesia Establish Baseline BP Establish Baseline BP Induce Anesthesia->Establish Baseline BP Administer this compound Administer this compound Establish Baseline BP->Administer this compound Monitor for Hypotension Monitor for Hypotension Administer this compound->Monitor for Hypotension Continue Experiment Continue Experiment Monitor for Hypotension->Continue Experiment No Significant Drop Administer Countermeasure Administer Countermeasure Monitor for Hypotension->Administer Countermeasure Significant Drop End End Continue Experiment->End Monitor BP Response Monitor BP Response Administer Countermeasure->Monitor BP Response Adjust Countermeasure Adjust Countermeasure Monitor BP Response->Adjust Countermeasure Adjust Countermeasure->Continue Experiment BP Stabilized Adjust Countermeasure->Administer Countermeasure BP still low

Caption: Experimental workflow for managing this compound-induced hypotension.

References

Technical Support Center: Optimizing Levomepromazine Dosage to Minimize Sedative Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of levomepromazine (B1675116) dosage, with a specific focus on minimizing its sedative side effects during experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism driving the sedative effects of this compound?

A1: this compound, a phenothiazine (B1677639) neuroleptic, induces sedation by acting as an antagonist at multiple neurotransmitter receptors within the central nervous system.[1][2][3][4][5] Its sedative properties are primarily attributed to the blockade of histamine (B1213489) H1 receptors and alpha-1 adrenergic receptors.[1][2][3][4] Antagonism of dopamine (B1211576) D2, serotonin (B10506) 5-HT2, and muscarinic M1 receptors also contributes to its overall pharmacological profile, which includes sedation.[1][2][3][4]

Q2: How can researchers minimize sedation while still achieving the desired therapeutic effect in experimental models?

A2: Minimizing sedation is often critical for behavioral and cognitive studies. Key strategies include:

  • Dose Titration: The sedative effects of this compound are strongly dose-dependent.[6] Researchers should initiate experiments with the lowest possible dose and carefully titrate upwards. Lower doses are often effective for antiemetic purposes without inducing significant sedation.[7]

  • Route of Administration: The subcutaneous route is common in palliative care and research, with a recommended starting dose that is half of the oral dose.[7] Oral administration generally has a slower onset of action. The choice of administration route should align with the experimental timeline and objectives.

  • Timing of Administration: this compound has a long half-life of approximately 15-30 hours.[2][6] Dosing animals well in advance of behavioral testing may allow for the peak sedative effects to diminish while maintaining the desired therapeutic action.

  • Combination Therapy: In certain paradigms, a reduced dose of this compound can be combined with other non-sedating agents. However, researchers must be cautious, as this compound can potentiate the effects of other CNS depressants like opioids and barbiturates.[8]

Q3: What are the typical dose ranges for this compound, and how do they correlate with sedation?

A3: Dose ranges for this compound vary significantly depending on the intended clinical use, which can inform preclinical dose selection. Higher doses used for antipsychotic effects or palliative sedation are associated with significant sedation, while lower doses for nausea are generally less sedating.[6]

Table 1: Clinical Dose Ranges of this compound and Associated Sedation Levels

IndicationTypical Adult Dose Range (Subcutaneous - SC)Expected Sedation Level
Antiemetic 2.5 mg to 15 mg over 24 hours[7]Low to Mild
Agitation/Delirium (Palliative) 12.5 mg to 25 mg as a starting dose, up to 100 mg over 24 hours[7][9]Moderate to High
Palliative Sedation 25 mg starting dose, maintained at 50-300 mg over 24 hours[9][10]High / Profound

Note: These doses are for clinical use in humans and must be appropriately scaled for animal models based on allometric principles.

Troubleshooting Guides

Problem: Our initial dose of this compound is causing profound sedation, confounding our experimental results.

Troubleshooting Steps:

  • Verify Dose Calculations: Meticulously re-check all calculations, including conversions from stock solutions and any allometric scaling from human to animal doses.

  • Conduct a Dose-Response Study: Implement a pilot study using a range of lower doses to empirically determine the threshold for sedation in your specific animal model, species, and strain.

  • Review Administration Route: If using a route with rapid absorption (e.g., intravenous), consider switching to a route with slower onset (e.g., subcutaneous or oral) to mitigate peak sedative effects.

  • Assess for Drug Interactions: If co-administering other compounds, thoroughly review their pharmacology. This compound's sedative effects are additive with other CNS depressants.[8]

Problem: We need to maintain the antiemetic properties of this compound while allowing for behavioral testing.

Troubleshooting Steps:

  • Utilize the Lowest Effective Antiemetic Dose: Based on literature and pilot studies, identify the lowest dose that effectively controls nausea and vomiting in your model. Doses as low as 2.5-5 mg (SC, human equivalent) are often used for this purpose.[7]

  • Optimize the Dosing Schedule: Administer the drug several hours before the behavioral testing window. Given its long half-life, the antiemetic effect may persist even after the initial peak of sedation has passed.[2][6]

  • Incorporate a Control Group: Always include a vehicle-only control group to quantify baseline behavior and a this compound-only control group to isolate and measure the specific sedative effects of the chosen dose on your behavioral assays.

Experimental Protocols

Protocol: Quantifying Sedative Effects in a Rodent Model

This protocol provides a framework for assessing the sedative and motor-impairing effects of this compound using open-field and rotarod tests.

1. Materials:

  • This compound injectable solution

  • Sterile saline (vehicle control)

  • Open-field arena equipped with automated tracking software

  • Accelerating rotarod apparatus

  • Appropriate animal handling and injection equipment

2. Methods:

  • Habituation: For 2-3 days prior to the experiment, habituate the animals to the testing rooms and apparatuses (e.g., handle them and place them in the open-field arena and on a stationary rotarod for 5 minutes each day) to reduce anxiety and novelty-induced effects.

  • Baseline Testing: On the test day, record baseline performance for each animal.

    • Open-Field Test: Place the animal in the center of the arena and record locomotor activity (total distance traveled, rearing frequency) for 10 minutes.

    • Rotarod Test: Place the animal on the rotarod, starting at a low, constant speed (e.g., 4 RPM) and then accelerating (e.g., from 4 to 40 RPM over 5 minutes). Record the latency to fall.

  • Drug Administration: Administer the selected dose of this compound or an equivalent volume of saline vehicle via the desired route (e.g., subcutaneous injection).

  • Post-Administration Testing: At defined time points after injection (e.g., 30, 60, 120, and 240 minutes), repeat the open-field and rotarod tests.

  • Data Analysis: For each parameter, calculate the change from baseline for each animal. Use appropriate statistical methods (e.g., two-way ANOVA with time and treatment as factors) to compare the effects of this compound against the vehicle control group over time. A significant reduction in locomotor activity or latency to fall on the rotarod indicates a sedative or motor-impairing effect.[11]

Visualizations

Levomepromazine_Sedation_Mechanism cluster_drug This compound cluster_receptors Receptor Blockade cluster_outcome Primary Outcome Levo This compound H1 Histamine H1 Levo->H1  Strong A1 Alpha-1 Adrenergic Levo->A1  Strong D2 Dopamine D2 Levo->D2  Moderate M1 Muscarinic M1 Levo->M1  Moderate Sedation Sedation H1->Sedation Major Contributor A1->Sedation Major Contributor D2->Sedation M1->Sedation

Caption: Primary receptor pathways for this compound-induced sedation.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_steps Troubleshooting Steps cluster_solution Solution Problem Excessive Sedation Observed in Model Step1 1. Verify Dosing Calculations & Scaling Problem->Step1 Step2 2. Lower the Dose (Conduct Dose-Response) Step1->Step2 Step3 3. Adjust Timing or Route of Administration Step2->Step3 Step4 4. Review for Potential Drug Interactions Step3->Step4 Solution Optimized Protocol with Minimized Sedation Step4->Solution

Caption: Logical workflow for troubleshooting excessive sedation.

References

Navigating the Challenges of Levomepromazine Instability in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of levomepromazine (B1675116) in aqueous solutions. The following information is designed to assist researchers in overcoming common experimental hurdles, ensuring the accuracy and reliability of their results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the handling and analysis of this compound in aqueous solutions.

1. Question: My this compound solution is showing a yellowish or pinkish discoloration. What is causing this and how can I prevent it?

Answer: Discoloration of this compound solutions is a primary indicator of degradation, most commonly due to oxidation. This compound is highly susceptible to oxidation, particularly when exposed to light and oxygen. The primary degradation product is this compound sulfoxide, which can impart a color to the solution.

To prevent discoloration, consider the following:

  • Protection from Light: Always prepare and store this compound solutions in amber-colored glassware or containers wrapped in aluminum foil to shield them from light.[1][2] Photodegradation under UV-A and UV-B light is a significant contributor to instability.

  • Deoxygenation of Solvent: Purging the aqueous solvent with an inert gas, such as nitrogen or argon, prior to dissolving the this compound can significantly reduce oxidative degradation.

  • Use of Antioxidants: The addition of antioxidants to the formulation can help to prevent oxidation. Common antioxidants used in pharmaceutical preparations include ascorbic acid and sodium metabisulfite.

  • Control of Headspace: Minimize the headspace in storage containers to reduce the amount of available oxygen.

2. Question: I am observing a rapid loss of this compound concentration in my aqueous solution, even when stored in the dark. What are the likely causes?

Answer: While light is a major factor, other variables can contribute to the degradation of this compound in aqueous solutions:

  • Temperature: Elevated temperatures accelerate the degradation of this compound.[1] It is recommended to store stock solutions and experimental samples at refrigerated temperatures (2-8°C) unless the experimental protocol specifies otherwise.

  • Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation. The use of high-purity water and glassware, and the potential inclusion of a chelating agent like edetate disodium (B8443419) (EDTA), can mitigate this issue. Studies on other phenothiazines have shown that chelating agents can enhance stability.

3. Question: I am seeing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could these be?

Answer: The appearance of extra peaks in your chromatogram is likely due to the presence of degradation products. The most common degradation products of this compound are:

  • This compound Sulfoxide: This is the primary product of oxidation.[1][2]

  • N-desmethyl-levomepromazine: This is another potential degradation product and a known metabolite.

To confirm the identity of these peaks, you can use techniques such as mass spectrometry (MS) coupled with HPLC (LC-MS) for structural elucidation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is oxidation of the sulfur atom in the phenothiazine (B1677639) ring, leading to the formation of this compound sulfoxide.[1][2] This process is significantly accelerated by exposure to light (photodegradation) and the presence of oxygen.

Q2: How does pH affect the stability of this compound?

A2: this compound is more stable in acidic to neutral aqueous solutions. A patented formulation recommends a pH range of 3 to 7, with an optimal pH of approximately 4.5. Alkaline conditions can lead to increased degradation.

Q3: What are the recommended storage conditions for this compound aqueous solutions?

A3: To ensure stability, aqueous solutions of this compound should be:

  • Stored at refrigerated temperatures (2-8°C).

  • Protected from light by using amber vials or by wrapping the container in foil.

  • Prepared with deoxygenated solvents and stored with minimal headspace. When diluted in 0.9% sodium chloride and stored in polypropylene (B1209903) syringes protected from light, this compound has been found to be stable for at least 14 days.[3][4][5]

Q4: Are there any known incompatibilities with common excipients?

A4: While comprehensive compatibility data is limited, it is known that oxidizing agents will degrade this compound. The use of antioxidants and chelating agents can improve stability. For parenteral administration, this compound hydrochloride is often diluted with 0.9% sodium chloride.

Data on this compound Stability

The following tables summarize available quantitative data on the stability of this compound under different conditions.

Table 1: Stability of this compound Formulation at 40°C / 75% RH (Non-Autoclaved)

TimeThis compound Assay (%)This compound Sulfoxide (%)N-desmethyl-levomepromazine (%)Total Degradation Products (%)
Initial100.00.10.20.3
1 Month98.50.60.30.9
2 Months97.21.20.41.6

Data adapted from a patent for a stabilized this compound formulation. The specific formulation contained stabilizers.

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for this compound and its Degradation Products

This protocol provides a general framework for a stability-indicating HPLC method. Method validation and optimization are crucial for specific applications.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is often employed. For example, a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase should be optimized for best separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: UV detection at approximately 254 nm.

  • Sample Preparation: Dilute the this compound solution to an appropriate concentration with the mobile phase.

  • Forced Degradation Sample Preparation:

    • Acidic: Treat the drug solution with 0.1 M HCl at a controlled temperature (e.g., 60°C) for a defined period.

    • Basic: Treat the drug solution with 0.1 M NaOH at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative: Treat the drug solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal: Expose the solid drug or its solution to elevated temperatures (e.g., 80°C).

    • Photolytic: Expose the drug solution to UV light (e.g., in a photostability chamber).

Protocol 2: Photostability Testing of this compound in Aqueous Solution

  • Objective: To assess the degradation of this compound upon exposure to light.

  • Materials:

    • This compound hydrochloride

    • High-purity water

    • pH buffer (e.g., phosphate buffer, pH 7.4)

    • Photostability chamber with controlled light source (UV-A and visible light)

    • Amber and clear glass vials

    • HPLC system

  • Procedure:

    • Prepare a stock solution of this compound in the desired aqueous buffer.

    • Aliquot the solution into both clear and amber glass vials. The amber vials will serve as the dark control.

    • Place the vials in the photostability chamber.

    • Expose the samples to a defined intensity of UV-A and visible light for a specified duration (e.g., as per ICH Q1B guidelines).

    • At predetermined time points, withdraw samples from both the clear and amber vials.

    • Analyze the samples immediately by a validated stability-indicating HPLC method to determine the concentration of this compound and its degradation products.

    • Calculate the percentage of degradation in the light-exposed samples compared to the dark controls.

Visualizations

Degradation_Pathway This compound This compound Oxidation Oxidation (Light, O2, Metal Ions) This compound->Oxidation NDesmethyl N-desmethyl-levomepromazine (Minor Degradation Product) This compound->NDesmethyl Sulfoxide This compound Sulfoxide (Major Degradation Product) Oxidation->Sulfoxide

Caption: Primary degradation pathway of this compound in aqueous solutions.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Prep Prepare Aqueous Solution of this compound Stress Apply Stress Conditions (Light, Heat, pH, Oxidant) Prep->Stress HPLC HPLC Analysis (Stability-Indicating Method) Stress->HPLC Quantify Quantify this compound and Degradation Products HPLC->Quantify

Caption: General experimental workflow for this compound stability testing.

References

Strategies to mitigate skin irritation from subcutaneous levomepromazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting strategies to mitigate skin irritation associated with the subcutaneous administration of levomepromazine (B1675116).

Frequently Asked Questions (FAQs)

Q1: What are the common causes of skin irritation with subcutaneous this compound injections?

A1: Skin irritation at the injection site is a known potential side effect of subcutaneous this compound administration.[1][2][3][4] The irritation can manifest as redness, swelling, pain, or itching at the injection site. Several factors can contribute to this, including the concentration of the drug, the pH and osmolality of the formulation, the volume of the injection, and the specific excipients used.[5] Formulations that are not close to the physiological pH of the tissue may increase the sensation of pain and irritation.[5]

Q2: What are the immediate steps to take if skin irritation is observed after an injection?

A2: If skin irritation occurs, it is important to monitor the site. Applying a cold compress can help reduce swelling and pain.[6] It is also crucial to ensure proper injection technique is being followed, including rotation of injection sites for subsequent administrations to allow the skin to heal.

Q3: Are there recommended diluents to reduce skin irritation?

A3: Yes, diluting this compound is a primary strategy to minimize skin irritation.[1][3][5][7] Normal saline (0.9% sodium chloride) is often recommended as a diluent and may be better tolerated than Water for Injection (WFI), especially for doses greater than 25mg.[1][3] The goal is to dilute the drug to the largest practical volume to reduce its concentration at the injection site.[5][8]

Q4: How does the method of administration (bolus vs. continuous infusion) affect skin irritation?

A4: Both bolus injections and continuous subcutaneous infusions are common methods for administering this compound.[1][3][9][10] While direct comparative studies on skin irritation are limited, a continuous infusion delivers the drug over a longer period, which may help to reduce the immediate concentration at the injection site and potentially lessen irritation compared to a single large bolus. For continuous infusions, it is recommended to dilute the required daily dose with an appropriate volume of normal saline.[9][10]

Q5: Can the formulation of this compound be optimized to improve subcutaneous tolerability?

A5: Absolutely. For researchers and drug development professionals, optimizing the formulation is a key strategy. This includes adjusting the pH to be as close to physiological pH as possible and ensuring the osmolality is appropriate.[5] The choice of excipients is also critical, as some can either mitigate or exacerbate irritation.[11] Screening novel excipients for their subcutaneous tolerability is an important step in early formulation development.[11][12]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Mild to moderate redness and swelling at the injection site High concentration of this compound.Dilute the this compound solution with 0.9% sodium chloride to the largest practical volume before administration.[1][3][5][8]
Improper injection technique.Ensure proper subcutaneous injection technique, including rotating injection sites for each administration.
Pain or burning sensation during injection Formulation pH or osmolality is not optimal.For investigational formulations, adjust the pH to be closer to physiological levels (around 7.4) and ensure the solution is isotonic.[5]
High drug concentration.Increase the dilution of the drug.
Persistent or severe skin reactions (e.g., nodules, sterile abscesses) Poorly tolerated formulation or excipients.Re-evaluate the formulation, including the excipients. Consider conducting a preclinical tolerability study to assess different formulations.[11][12]
Individual patient sensitivity.Discontinue administration at the affected site and consult relevant clinical or safety guidelines.
Precipitation or discoloration of the solution in a syringe driver Incompatibility with other drugs or the diluent.Check compatibility data before mixing this compound with other drugs in a syringe driver.[13] Protect the syringe from light, as this compound can degrade in sunlight, leading to discoloration.[1][3]

Experimental Protocols

In Vivo Screening of Subcutaneous Tolerability of a Novel this compound Formulation

This protocol provides a general framework for assessing the local tolerability of a new subcutaneous this compound formulation in a rat model. This type of study is crucial in the early stages of drug development.[1][11][12]

Objective: To evaluate the local skin irritation potential of a novel this compound formulation following a single subcutaneous injection in rats.

Materials:

  • Test formulation of this compound

  • Control vehicle (e.g., 0.9% saline)

  • Sprague-Dawley rats (male, 6 weeks old)

  • 25G or 27G needles and syringes

  • Clippers for hair removal

  • Draize test scoring sheet for erythema and edema

Methodology:

  • Animal Acclimatization: House the rats in appropriate conditions for a minimum of 5 days to allow for acclimatization.

  • Preparation:

    • On the day of the experiment, weigh each rat.

    • Gently clip the hair from the abdominal area, which will serve as the injection site. The abdominal skin is preferred over the dorsal skin to minimize the diffusion of the injected liquid.[1]

  • Dosing and Administration:

    • Administer a single bolus subcutaneous injection of the test formulation (e.g., 1 mL) into the clipped abdominal skin.

    • A control group should receive an injection of the vehicle only.

  • Observation and Scoring:

    • Visually inspect the injection sites for signs of erythema (redness) and edema (swelling) at predefined time points (e.g., 1, 2, 4, 8, 24, and 48 hours post-injection).

    • Score the reactions using the Draize test scale (see table below).

  • Histopathology (Optional but Recommended):

    • At the end of the observation period (e.g., 48 hours), euthanize the animals.

    • Collect the skin and underlying tissue from the injection site for histopathological examination to assess for signs of inflammation, necrosis, or other tissue damage.

  • Data Analysis:

    • Compare the average irritation scores between the test formulation group and the control group.

    • Analyze the histopathology findings to characterize the nature and severity of any tissue reactions.

Draize Test Scoring for Skin Irritation

ReactionScoreDescription
Erythema 0No erythema
1Very slight erythema (barely perceptible)
2Well-defined erythema
3Moderate to severe erythema
4Severe erythema (beet redness)
Edema 0No edema
1Very slight edema (barely perceptible)
2Slight edema (edges of area well-defined by definite raising)
3Moderate edema (raised approximately 1 mm)
4Severe edema (raised more than 1 mm and extending beyond the area of exposure)

Visualizations

Experimental_Workflow_for_Tolerability_Screening start Start: Novel this compound Formulation formulation_prep Formulation Preparation (Adjust pH, Osmolality) start->formulation_prep dosing Subcutaneous Injection (Test vs. Control) formulation_prep->dosing animal_prep Animal Preparation (Acclimatization, Hair Clipping) animal_prep->dosing observation Macroscopic Observation (Draize Scoring at multiple time points) dosing->observation histopathology Histopathological Analysis (Tissue Collection and Examination) dosing->histopathology Optional data_analysis Data Analysis and Tolerability Assessment observation->data_analysis histopathology->data_analysis end End: Tolerability Profile Established data_analysis->end

Caption: Workflow for in vivo screening of subcutaneous tolerability.

Mitigation_Strategy_Decision_Tree start Administering Subcutaneous This compound is_irritation Is Skin Irritation Observed? start->is_irritation no_irritation Continue Monitoring is_irritation->no_irritation No mild_irritation Mild Irritation is_irritation->mild_irritation Yes (Mild) severe_irritation Severe/Persistent Irritation is_irritation->severe_irritation Yes (Severe) action_mild Implement Mitigation Strategies: - Dilute with 0.9% NaCl - Rotate Injection Sites - Apply Cold Compress mild_irritation->action_mild action_severe Re-evaluate Treatment: - Discontinue at Site - Assess Formulation - Consider Alternative Administration severe_irritation->action_severe monitor_after_mild Monitor for Improvement action_mild->monitor_after_mild monitor_after_mild->severe_irritation No resolved Irritation Resolved monitor_after_mild->resolved Yes continue_treatment Continue Treatment with Mitigation Strategies resolved->continue_treatment

Caption: Decision tree for managing skin irritation.

References

Overcoming levomepromazine interference in in-vitro receptor assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for In-Vitro Receptor Assay Development. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering interference from the antipsychotic drug levomepromazine (B1675116) in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound causing interference in my in-vitro receptor assay?

A1: this compound causes interference primarily due to its broad receptor binding profile. It is not selective for a single receptor and is known to have a high affinity for a wide range of targets, including dopamine (B1211576), serotonin, alpha-adrenergic, histamine, and muscarinic receptors.[1][2] This promiscuous binding can lead to two main problems in your assay:

  • High Non-Specific Binding (NSB): The compound binds to unintended sites on your cell membranes, filters, or plate wells, masking the specific binding signal to your receptor of interest.

  • Off-Target Competition: If your membrane preparation contains multiple receptor types, this compound may bind to other high-affinity receptors, competing with your radioligand and confounding the results for your primary target.[1][3]

Q2: I am studying the D2 receptor. What is this compound's affinity for this and other dopamine receptor subtypes?

A2: this compound has a high affinity for D2-like receptors. Studies using human recombinant dopamine receptor subtypes have quantified its binding affinity (Ki). This data is crucial for understanding its potential for interference in assays focused on these targets.[3][4]

Q3: What are the first steps I should take if I suspect this compound is causing high non-specific binding (NSB)?

A3: If you observe high NSB, you should systematically evaluate your assay components and conditions. The primary factors to investigate are the composition of your assay buffer, your incubation conditions (time and temperature), and the quality of your receptor membrane preparation.[5] A good initial diagnostic test is to run the analyte over a bare sensor surface or in a preparation without the immobilized ligand to quantify the level of NSB directly.[6]

Q4: Can this compound's metabolites also interfere with my assay?

A4: Yes, they can. The major metabolites, N-monodesmethyl this compound and this compound sulfoxide (B87167), may be present in patient samples and have their own receptor binding profiles. N-monodesmethyl this compound is active at both dopamine and alpha-adrenergic receptors. This compound sulfoxide is less active at dopamine receptors but shows significant activity at alpha-adrenergic receptors, which could be a source of interference if your assay includes this target.[4][7]

Troubleshooting Guide: Mitigating this compound Interference

This guide provides strategies to reduce non-specific binding and improve the accuracy of your receptor assays when working with this compound.

Issue: Excessively High Non-Specific Binding (NSB)

High NSB can obscure your specific binding signal, leading to inaccurate affinity (Ki) and IC50 value determinations.[8] The following troubleshooting steps, presented in a logical workflow, can help you mitigate this issue.

G cluster_0 Troubleshooting Workflow for High NSB start High NSB Detected? buffer Optimize Assay Buffer start->buffer Start Here conditions Adjust Incubation Conditions buffer->conditions If NSB persists quality Improve Receptor Prep Quality conditions->quality If NSB persists washing Refine Washing Protocol quality->washing If NSB persists end NSB Reduced washing->end

Caption: Troubleshooting workflow for high non-specific binding.

1. Optimize Assay Buffer Composition

Your assay buffer is the first line of defense against NSB.[5]

  • Increase Ionic Strength: Charge-based interactions can be a significant cause of NSB. Increasing the salt concentration (e.g., with NaCl) in your buffer can create a shielding effect, preventing this compound from interacting non-specifically with charged surfaces.[6][9]

  • Add a Protein Blocker: To prevent binding to plasticware and non-specific sites on the membrane, add a blocking agent like Bovine Serum Albumin (BSA). A typical starting concentration is 0.1% to 1%.[5][9]

  • Add a Non-Ionic Surfactant: If hydrophobic interactions are the source of NSB, adding a low concentration (typically 0.05% to 0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 can be very effective.[5][6][9] Be cautious, as higher concentrations can disrupt membrane integrity.

  • Adjust pH: The charge of biomolecules is influenced by pH. Adjusting the buffer pH may help neutralize charged surfaces and reduce NSB.[9]

2. Adjust Incubation Conditions
  • Temperature: Lowering the incubation temperature (e.g., from 37°C to 4°C or room temperature) can reduce the impact of hydrophobic interactions.[5]

  • Time: This may require a longer incubation time to ensure your specific binding reaction reaches equilibrium. Perform a time-course experiment to find the optimal point where specific binding has plateaued, as extending the time beyond this may only increase non-specific binding.[5]

3. Improve Receptor Preparation Quality
  • Ensure your membrane preparation protocol is effective at removing cytosolic proteins and other cellular components that can contribute to NSB. Incorporating additional centrifugation and wash steps can improve purity.[5]

  • For maximum specificity, consider using clonal cell lines that are engineered to stably express only the single human receptor subtype you are studying. This eliminates interference from other receptors that this compound might bind to.[10]

4. Refine Washing Protocol
  • The washing step is critical for removing unbound ligand. Use an ice-cold wash buffer to slow the dissociation rate of the specific ligand-receptor complex while washing away the non-specifically bound compound.[5]

  • Optimize the number and volume of washes. Insufficient washing will leave unbound compound behind, while overly aggressive washing can dissociate your specifically bound ligand.

Data & Protocols

This compound Receptor Binding Profile

The following table summarizes the binding affinities (Ki) of this compound for various human recombinant dopamine receptor subtypes. Lower Ki values indicate higher binding affinity. This data highlights the compound's potential to interfere in assays for any of these targets.

Receptor SubtypeThis compound Ki (nM)Reference
rD154.3[3][4]
rD2S4.3[3][4]
rD2L8.6[3][4]
rD38.3[3][4]
rD4.27.9[3][4]

Data derived from studies on human recombinant dopamine receptor subtypes expressed in Sf9 cells.

This compound's Multi-Target Interaction Profile

G LMP This compound D2 Dopamine D2 LMP->D2 Antagonism H1 Histamine H1 LMP->H1 Antagonism A1 Alpha-1 Adrenergic LMP->A1 Antagonism M Muscarinic LMP->M Antagonism S2 Serotonin 5-HT2A LMP->S2 Antagonism

Caption: this compound antagonizes multiple neurotransmitter receptors.

Protocol: General Radioligand Competition Binding Assay

This protocol provides a framework for a typical filtration-based competition binding assay designed to determine the affinity of a test compound (like this compound) for a target receptor.

Objective: To determine the IC50 value of this compound at a specific receptor by measuring its ability to compete with a radiolabeled ligand of known affinity.

Materials:

  • Receptor Source: Purified cell membranes expressing the target receptor.

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., ³H-spiperone for D2 receptors).

  • Test Compound: this compound, prepared in serial dilutions.

  • Non-Specific Binding Control: A high concentration of an unlabeled ligand known to bind the target receptor (e.g., unlabeled haloperidol).

  • Assay Buffer: e.g., Tris-HCl buffer containing appropriate ions and blocking agents (BSA, as optimized).

  • Wash Buffer: Ice-cold Tris-HCl buffer.

  • Filtration Apparatus: 96-well filter plates (e.g., glass fiber) and a vacuum manifold.[11]

  • Scintillation Cocktail & Counter.

Workflow Diagram:

G prep 1. Prepare Reagents (Serial dilutions of Levo, Radioligand, Membranes) incubate 2. Incubate Components (Total, NSB, and Competition wells) prep->incubate separate 3. Separate Bound/Free (Rapid vacuum filtration) incubate->separate wash 4. Wash Filters (Remove unbound radioligand) separate->wash count 5. Quantify Radioactivity (Scintillation counting) wash->count analyze 6. Analyze Data (Non-linear regression to find IC50) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

  • Plate Setup: Prepare a 96-well filter plate. Designate triplicate wells for:

    • Total Binding: Receptor membranes + Radioligand + Assay Buffer.

    • Non-Specific Binding (NSB): Receptor membranes + Radioligand + High concentration of unlabeled competitor.

    • Competition Binding: Receptor membranes + Radioligand + Each concentration of the this compound serial dilution.

  • Incubation: Add the components to the wells as designated. The typical order is buffer, test compound/NSB control, radioligand, and finally the membrane preparation to initiate the reaction. Incubate the plate under optimized conditions (e.g., 60 minutes at room temperature).

  • Filtration: Terminate the incubation by rapidly filtering the contents of the wells through the filter plate using a vacuum manifold. This traps the membranes (with bound radioligand) on the filter while the unbound radioligand passes through.[11]

  • Washing: Immediately wash the filters with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.[5]

  • Drying & Counting: Allow the filter plate to dry completely. Add scintillation cocktail to each well and quantify the radioactivity retained on the filters using a microplate scintillation counter.[11]

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding).[11]

References

Technical Support Center: Levomepromazine Antiemetic Dose-Response Relationship

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-response relationship of levomepromazine (B1675116) for its antiemetic effects. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental investigations.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound's antiemetic effects?

A1: this compound exerts its antiemetic effects through the antagonism of multiple neurotransmitter receptors located in the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem.[1][2][3][4] Its broad-spectrum activity is attributed to its ability to block:

  • Dopamine (D2) receptors[2]

  • Serotonin (5-HT2) receptors[2][5]

  • Histamine (H1) receptors[2]

  • Muscarinic acetylcholine (B1216132) receptors[2][3]

  • Alpha-adrenergic (alpha-1) receptors[2]

This multi-receptor blockade interrupts the signaling pathways that trigger nausea and vomiting, making it effective for emesis from various etiologies.[2]

Q2: What is the typical dose range for this compound when used as an antiemetic?

A2: The dosage of this compound for antiemetic purposes is generally low and varies depending on the route of administration and the clinical context, primarily in palliative care for refractory nausea and vomiting.[1][6][7]

  • Oral: Starting doses are typically 3 mg to 6.25 mg, administered once or twice daily.[6][8] Doses may be increased up to 12.5 mg to 25 mg per 24 hours if necessary.[1][5]

  • Subcutaneous (SC): Starting doses range from 2.5 mg to 5 mg as needed every 12 hours, or as a continuous infusion of 5 mg to 15 mg over 24 hours.[6] For refractory nausea, a daily dose of 6.25 mg with PRN doses up to a maximum of 25 mg in 24 hours is a common regimen.[9][10]

Q3: Is there strong clinical evidence for a dose-response relationship of this compound's antiemetic effects?

A3: While this compound is widely used in palliative care for nausea and vomiting, there is a lack of published randomized controlled trials (RCTs) to definitively establish a dose-response relationship.[1] Most of the available data comes from observational studies and clinical experience.[11] One open-label prospective study demonstrated high efficacy at low doses for refractory nausea in advanced cancer patients, but did not find a correlation between the dose and the incidence of sedation.[12]

Q4: What are the most common adverse effects to monitor for during dose-escalation studies?

A4: The most frequently encountered side effects, particularly with increasing doses, are sedation and postural hypotension (a drop in blood pressure upon standing).[5][13] Other potential adverse effects include dry mouth, akathisia, and in rare cases, neuroleptic malignant syndrome.[13] It is crucial to monitor blood pressure and level of sedation in study participants.[6]

Data Presentation

Table 1: Recommended Dosing Regimens for Antiemetic Use of this compound
Route of AdministrationStarting DoseTypical Dose Range (per 24 hours)Maximum Recommended Dose (for N&V)
Oral3 - 6.25 mg once or twice daily[6][8]6 - 12.5 mg[1]25 mg[1]
Subcutaneous (Bolus)2.5 - 5 mg every 12 hours as needed[6][7]5 - 12.5 mg[5]25 mg[9][10]
Subcutaneous (Infusion)5 - 10 mg[7]5 - 15 mg[6]25 mg[10]
Table 2: Summary of an Open-Label Study on Low-Dose this compound for Refractory Nausea and Vomiting in Advanced Cancer Patients
Study ParameterFinding
Study Design Open-label, prospective study[12]
Patient Population 70 patients with advanced cancer and refractory emesis[12]
Route of Administration Subcutaneous boluses[12]
Dosage Median daily dose: 6.25 mg (Range: 3.12 - 25 mg)[12]
Efficacy (Nausea) Median nausea score decreased from 8/10 at baseline to 1/10 after two days of treatment (p<0.0001)[12]
Efficacy (Vomiting) Vomiting ceased in 92% of patients[12]
Key Adverse Effect Sedation was the most frequently reported side effect[12]

Experimental Protocols & Troubleshooting Guides

Troubleshooting Issue: High variability in patient response to a fixed dose of this compound.

Possible Cause: The multifactorial nature of nausea and vomiting, along with patient-specific factors like metabolism, can lead to varied responses. This compound's broad mechanism of action, while beneficial, may not be equally effective against all emetogenic stimuli at a given dose.

Suggested Experimental Protocol: A Dose-Finding Study for this compound in Chemotherapy-Induced Nausea and Vomiting (CINV)

This protocol outlines a standard methodology for a dose-finding study.

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group, dose-escalation study.

  • Participant Selection:

    • Inclusion Criteria: Adult patients with a confirmed cancer diagnosis scheduled to receive highly emetogenic chemotherapy, with no prior use of this compound.

    • Exclusion Criteria: Concomitant use of other antiemetics with a similar mechanism of action, known hypersensitivity to phenothiazines, severe cardiovascular disease.

  • Dosing Cohorts:

    • Cohort 1: Placebo

    • Cohort 2: 2.5 mg this compound

    • Cohort 3: 5 mg this compound

    • Cohort 4: 10 mg this compound

    • Doses to be administered orally 60 minutes prior to chemotherapy.

  • Primary Endpoint: Complete response, defined as no emetic episodes and no use of rescue medication in the 24 hours following chemotherapy.

  • Secondary Endpoints:

    • Severity of nausea (assessed using a Visual Analog Scale - VAS).

    • Number of emetic episodes.

    • Time to first emetic episode.

    • Adverse events (sedation, hypotension).

  • Data Collection:

    • Patient diaries to record nausea scores, vomiting episodes, and use of rescue medication.

    • Blood pressure and heart rate monitoring at baseline and at regular intervals post-dosing.

    • Sedation assessment using a standardized scale.

  • Statistical Analysis:

    • Comparison of complete response rates across dose groups and placebo using the Chi-square test.

    • Analysis of nausea scores using repeated measures ANOVA.

    • Dose-response modeling to identify the optimal dose.

Mandatory Visualizations

Antiemetic_Mechanism_of_this compound cluster_receptors Receptor Blockade D2 Dopamine D2 CTZ Chemoreceptor Trigger Zone VC Vomiting Center H1 Histamine H1 M Muscarinic Alpha1 Alpha-1 Adrenergic HT2 Serotonin 5-HT2 CTZ->VC Emetic Signals NauseaVomiting Reduced Nausea & Vomiting VC->NauseaVomiting Inhibition of Emetic Reflex This compound This compound This compound->D2 This compound->H1 This compound->M This compound->Alpha1 This compound->HT2

Caption: Antiemetic mechanism of this compound.

Experimental_Workflow_Dose_Finding Start Patient Screening & Inclusion/Exclusion Criteria Randomization Randomization Start->Randomization Dosing Dose Administration (Placebo, 2.5mg, 5mg, 10mg) Randomization->Dosing Chemo Chemotherapy Administration Dosing->Chemo Monitoring 24h Monitoring: - Nausea (VAS) - Emetic Episodes - Adverse Events Chemo->Monitoring Endpoint Primary Endpoint Assessment: Complete Response Monitoring->Endpoint Analysis Data Analysis & Dose-Response Modeling Endpoint->Analysis

Caption: Workflow for a dose-finding study.

References

Technical Support Center: In Vitro Metabolism of Levomepromazine and CYP2D6 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the in vitro impact of CYP2D6 inhibitors on levomepromazine (B1675116) metabolism.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme responsible for this compound metabolism in vitro?

A1: In vitro studies indicate that CYP3A4 is the main isoenzyme responsible for the 5-sulfoxidation and N-demethylation of this compound at therapeutic concentrations.[1] CYP1A2 also contributes to a lesser extent.[1]

Q2: What is the role of CYP2D6 in the metabolism of this compound itself?

A2: The role of CYP2D6 in the direct metabolism of this compound is considered negligible.[1]

Q3: Is this compound an inhibitor of CYP2D6?

A3: Yes, this compound is a potent competitive inhibitor of the CYP2D6 enzyme.[2][3] This is a critical consideration for potential drug-drug interactions when this compound is co-administered with drugs that are substrates of CYP2D6.[2][3][4]

Q4: What type of inhibition does this compound exert on CYP2D6?

A4: In vitro studies have shown that this compound inhibits CYP2D6 in a competitive manner.[2][3]

Q5: Besides CYP2D6, does this compound inhibit other CYP450 enzymes?

A5: Yes, this compound has been shown to moderately inhibit CYP1A2 and CYP3A4 through a mixed mechanism of inhibition.[2][3] It does not appear to significantly affect the activities of CYP2C9 and CYP2C19.[2][3]

Troubleshooting Guide

Q1: My IC50 value for this compound inhibition of CYP2D6 is different from published values. What could be the reason?

A1: Discrepancies in IC50 values can arise from several factors:

  • Enzyme Source: Different enzyme sources (e.g., human liver microsomes from different donors, recombinant CYP2D6) can have varying enzyme concentrations and activities.

  • Substrate and Inhibitor Concentrations: The concentrations of the CYP2D6 substrate and this compound used in the assay will influence the IC50 value. Ensure your substrate concentration is at or below the Km.

  • Incubation Conditions: Variations in incubation time, temperature, and buffer composition can affect enzyme activity and inhibitor potency.

  • Protein Concentration: High concentrations of microsomal protein can lead to non-specific binding of the inhibitor, resulting in an artificially high IC50. It is recommended to use a low protein concentration (e.g., ≤ 0.1 mg/mL).

  • Analytical Method: The method used to detect metabolite formation (e.g., HPLC-UV, LC-MS/MS) can have different sensitivities and specificities.

Q2: I am observing high variability between my replicate experiments for CYP2D6 inhibition. What are the possible causes?

A2: High variability can be due to:

  • Pipetting Errors: Inaccurate pipetting of small volumes of inhibitor, substrate, or enzyme can lead to significant variations.

  • Inconsistent Incubation Times: Ensure precise timing for all incubation steps.

  • Microsome Inactivation: Improper storage or handling of human liver microsomes can lead to loss of enzyme activity.

  • NADPH Stability: NADPH is unstable, so it should be prepared fresh and kept on ice.

  • Plate Edge Effects: In multi-well plate assays, wells on the edge of the plate can be prone to evaporation, leading to changes in reagent concentrations.

Q3: I am not seeing any inhibition of CYP2D6 by this compound in my assay. What should I check?

A3: If you are not observing the expected inhibition, consider the following:

  • This compound Concentration Range: Ensure that the concentration range of this compound used is appropriate to observe inhibition. Based on published data, you should be testing concentrations in the low micromolar range.

  • Positive Control: Always include a known potent CYP2D6 inhibitor (e.g., quinidine) as a positive control to validate your assay system.

  • Enzyme Activity: Confirm that your CYP2D6 enzyme is active by running a control reaction without any inhibitor and measuring the formation of the expected metabolite.

  • Reagent Integrity: Check the quality and expiration dates of all your reagents, including the CYP2D6 enzyme, substrate, and NADPH.

Quantitative Data Summary

CompoundCYP IsozymeInhibition ParameterValue (µM)Inhibition TypeReference
This compoundCYP2D6Kᵢ6Competitive[2][3]
This compoundCYP2D6IC₅₀25.5-[5]
This compoundCYP1A2Kᵢ47Mixed[2][3]
This compoundCYP3A4Kᵢ34Mixed[2][3]
This compoundCYP3A4IC₅₀30 (midazolam 1'-hydroxylation)-[5]

Experimental Protocols

In Vitro CYP2D6 Inhibition Assay Using Human Liver Microsomes

This protocol is a general guideline and should be optimized for specific laboratory conditions.

1. Materials:

  • This compound (test inhibitor)

  • Quinidine (B1679956) (positive control inhibitor)

  • Pooled human liver microsomes (HLMs)

  • Bufuralol (B1668043) (CYP2D6 substrate)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile or other suitable quenching solvent

  • 96-well microplate

  • Incubator/shaker

  • LC-MS/MS for analysis

2. Method:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and quinidine in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Prepare a stock solution of bufuralol in an appropriate solvent.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the potassium phosphate buffer.

    • Add the desired concentrations of this compound or quinidine. Include a vehicle control (solvent only).

    • Add the human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the CYP2D6 substrate, bufuralol (at a concentration close to its Km).

    • Immediately after adding the substrate, add the NADPH regenerating system to start the enzymatic reaction.

    • Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction:

    • Stop the reaction by adding a cold quenching solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the formation of the metabolite (1'-hydroxybufuralol) using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the inhibitor compared to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.

Visualizations

Levomepromazine_Metabolism_and_Inhibition cluster_metabolism This compound Metabolism cluster_inhibition CYP2D6 Inhibition This compound This compound 5-sulfoxide-levomepromazine 5-sulfoxide-levomepromazine This compound->5-sulfoxide-levomepromazine CYP3A4 (major) CYP1A2 (minor) N-desmethyl-levomepromazine N-desmethyl-levomepromazine This compound->N-desmethyl-levomepromazine CYP3A4 (major) CYP2D6_Substrate CYP2D6 Substrate (e.g., Bufuralol) CYP2D6_Enzyme CYP2D6 CYP2D6_Substrate->CYP2D6_Enzyme CYP2D6_Metabolite Metabolite CYP2D6_Enzyme->CYP2D6_Metabolite Levomepromazine_Inhibitor This compound Levomepromazine_Inhibitor->CYP2D6_Enzyme Competitive Inhibition

Caption: this compound metabolism and its inhibitory effect on CYP2D6.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Reagents (Buffer, Inhibitor, Substrate, NADPH) B Add Buffer, Inhibitor, and Human Liver Microsomes to Plate A->B C Pre-incubate at 37°C B->C D Initiate Reaction with Substrate and NADPH C->D E Incubate at 37°C D->E F Terminate Reaction (Quenching Solvent) E->F G Centrifuge and Collect Supernatant F->G H LC-MS/MS Analysis G->H I Data Analysis (Calculate % Inhibition, IC50) H->I Troubleshooting_Tree cluster_checks Initial Checks cluster_no_inhibition If No Inhibition Observed cluster_high_variability If High Variability Start Unexpected Results in CYP2D6 Inhibition Assay A Is the positive control (e.g., Quinidine) showing inhibition? Start->A B Is the enzyme active in the vehicle control group? A->B Yes D Verify Reagent Integrity (Inhibitor, Enzyme, NADPH) A->D No C Check Inhibitor Concentration Range B->C No E Review Pipetting Technique B->E Yes, but high variability C->D F Ensure Consistent Incubation Times E->F G Check for Plate Edge Effects F->G

References

Technical Support Center: Refinement of Levomepromazine Administration for Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing levomepromazine (B1675116) in long-term experimental studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the long-term administration of this compound in a research setting.

Problem/Observation Potential Cause(s) Recommended Action(s)
Precipitation or Discoloration of this compound Solution 1. Light Exposure: this compound is sensitive to light and can degrade, often showing a purple discoloration.[1]2. Oxygen Exposure: The compound can oxidize in the presence of oxygen.[2]3. Incorrect Diluent: Stability is verified with 0.9% sodium chloride. Other diluents may affect solubility.4. Temperature: Higher temperatures can increase the degradation rate.[3]1. Protect all solutions, syringes, and infusion lines from light.[1]2. Prepare solutions fresh and minimize headspace in containers. For long-term storage in a device, consider using a formulation with antioxidants.[2]3. Use sterile 0.9% sodium chloride as the diluent for parenteral administration.[4][5][6]4. Store stock solutions at recommended temperatures (e.g., 4°C) and be aware of potential degradation at physiological temperatures (e.g., 37°C in an implanted pump).[3]
Skin Irritation or Inflammation at Injection/Catheter Site 1. High Drug Concentration: Concentrated this compound solutions can be irritating to tissues.[7]2. Reaction to Vehicle: The drug vehicle or its pH may cause local tissue reaction.3. Infection: Contamination during the implantation or injection procedure.1. Dilute the drug to the lowest effective concentration.[8]2. Ensure the pH of the final formulation is physiologically compatible.3. Use strict aseptic surgical techniques for the implantation of any chronic delivery device.[9]4. Monitor the site daily for signs of inflammation and consult veterinary staff if observed.[10]
Inconsistent or Unexpected Behavioral Effects (e.g., excessive sedation, agitation) 1. Incorrect Dosing: Initial doses may be too high, or the animal's metabolism may differ from expected.2. Peak and Trough Effects: Intermittent bolus injections can lead to fluctuating plasma concentrations.[11]3. Drug Accumulation: With a long half-life (15-30 hours), repeated dosing can lead to drug accumulation.[12]4. Metabolite Activity: Active metabolites may contribute to the overall effect.[1][13]1. Start with a low dose and titrate upwards based on observed effects and pilot data.2. For stable plasma levels, a continuous infusion via an osmotic pump is recommended over repeated injections.[11]3. Adjust dosing frequency or decrease the dose if signs of accumulation appear.4. Monitor plasma levels of both this compound and its major metabolites if possible.
Weight Loss or Reduced Food/Water Intake 1. Sedation: Sedative effects of the drug may reduce the animal's motivation or ability to eat and drink.[14][15]2. Surgical Stress: Initial weight loss is common after surgical implantation of a delivery device.[16]3. General Malaise: The drug may cause adverse effects that reduce overall well-being.1. Monitor body weight and food/water consumption daily, especially in the initial phase of treatment.[17]2. Provide highly palatable and easily accessible food and water sources.3. If weight loss is significant and persistent (e.g., >15-20%), consult with veterinary staff. The dose may need to be lowered or the experiment terminated (humane endpoint).[10][18]
Osmotic Pump Failure or Inconsistent Flow Rate 1. Incompatible Vehicle: Highly viscous or non-aqueous solvents can alter the pumping rate.2. Drug Instability: The drug may degrade or precipitate within the pump at 37°C, causing a blockage.3. Air Bubbles: Air trapped in the pump during filling can cause a delay in administration.1. Use aqueous solutions whenever possible. Confirm vehicle compatibility with the pump manufacturer.2. Conduct in vitro stability studies of the this compound formulation at 37°C for the intended duration of the experiment before in vivo use.[3] Consider using a stabilized formulation.[2]3. Follow the pump manufacturer's instructions for filling and priming to ensure no air is trapped.[19]

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term, stable administration of this compound in rodents?

For maintaining stable plasma concentrations over long periods, continuous subcutaneous infusion via an osmotic pump is the preferred method.[11] This avoids the peak-and-trough kinetics associated with repeated injections, reduces animal handling stress, and ensures a consistent drug delivery.[11][20]

Q2: How should I prepare a this compound solution for use in an osmotic pump?

  • Formulation: this compound hydrochloride should be dissolved in sterile 0.9% sodium chloride.[4][5][6]

  • Concentration Calculation: The concentration will depend on the desired dose, the pumping rate of the selected osmotic pump, and the animal's body weight. The formula is: Concentration (mg/mL) = [Dose (mg/kg/day) x Body Weight (kg)] / [Pump Flow Rate (mL/day)] .

  • Stability: this compound is sensitive to light and oxygen.[1][2] Prepare solutions under low light and use them promptly. For infusion durations exceeding 14 days, or given the elevated temperature (37°C) in vivo, the use of a stabilized formulation containing antioxidants like ascorbic acid and chelating agents like EDTA should be considered to prevent degradation.[2][3] A pilot stability study of your specific formulation at 37°C is highly recommended.

Q3: What are the key pharmacokinetic parameters of this compound in rats?

A study in rats showed a large apparent volume of distribution (16.6 L/kg) and a total body clearance of 12.3 mL/min.[1] The rat has been suggested as a suitable model for human pharmacokinetics.[1] The drug undergoes significant first-pass metabolism after oral administration, with the formation of N-monodesmethyl this compound and this compound sulfoxide.[1]

Q4: What are the critical animal welfare parameters to monitor during a long-term study?

Daily monitoring is essential. Key parameters include:

  • Body Weight: A sensitive indicator of overall health.[17]

  • Food and Water Intake: Changes can indicate sedation or malaise.[17]

  • Clinical Signs: Observe for changes in posture (hunching), coat condition, and activity levels.[10][18]

  • Injection/Implantation Site: Check for signs of swelling, redness, or irritation.[8]

  • Behavior: Note any excessive sedation, agitation, or abnormal behaviors (e.g., motor deficits).[14] All observations should be documented, and clear humane endpoints must be established in the experimental protocol.[10][17]

Q5: Can I reuse an osmotic pump for this compound administration?

No. Osmotic pumps are single-use devices. Their mechanism of action involves an osmotic gradient that cannot be reset, and the internal drug reservoir cannot be reliably emptied and refilled.[19]

Experimental Protocols

Protocol 1: Preparation of Leveomepromazine for Continuous Subcutaneous Infusion via Osmotic Pump

Objective: To prepare a stable solution of this compound for continuous administration in a rodent model for a duration of 28 days.

Materials:

  • This compound hydrochloride (powder)

  • Sterile 0.9% sodium chloride for injection

  • Sterile vials, syringes, and 0.22 µm syringe filters

  • Osmotic pumps (e.g., ALZET® model 2004 or equivalent for 28-day infusion)[11]

  • (Recommended) Stabilizers: L-Ascorbic acid, Edetate disodium (B8443419) (EDTA)[2]

Methodology:

  • Calculate Required Concentration: Based on the desired dose (e.g., 5 mg/kg/day), the animal's average body weight (e.g., 0.25 kg), and the pump's flow rate (e.g., for ALZET® 2004, it is 0.25 µL/hr or 0.006 mL/day), calculate the final drug concentration.

    • Example: Dose = (5 mg/kg/day * 0.25 kg) / 0.006 mL/day = 208.3 mg/mL. Note: This is a very high concentration and likely not feasible. This highlights the importance of dose and pump selection. A lower dose or a pump with a higher flow rate would be necessary.

  • Vehicle Preparation: In a sterile vial protected from light, dissolve stabilizers in the required volume of 0.9% sodium chloride. A suggested starting point for a stabilized formulation could be 1% ascorbic acid and 0.065% EDTA.[2]

  • Drug Dissolution: Aseptically add the calculated amount of this compound hydrochloride powder to the stabilized saline solution. Mix gently until fully dissolved.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile vial.

  • Pump Filling: Following the manufacturer's instructions, carefully fill the osmotic pumps with the sterile this compound solution using a filling tube, ensuring no air bubbles are trapped.

  • Priming: Incubate the filled pumps in sterile 0.9% saline at 37°C for at least 4-6 hours before implantation to ensure immediate pumping upon placement in the animal.[19]

Visualizations

Signaling Pathway of this compound

Levomepromazine_Pathway cluster_membrane Cell Membrane cluster_effects Downstream Effects D2 Dopamine D2 Receptor Antipsychotic Antipsychotic Effect D2->Antipsychotic Antiemetic Antiemetic Effect D2->Antiemetic H1 Histamine H1 Receptor Sedation Sedation H1->Sedation M Muscarinic Receptor Anticholinergic Anticholinergic Effects (Dry Mouth, etc.) M->Anticholinergic Alpha1 α1-Adrenergic Receptor Hypotension Hypotension Alpha1->Hypotension HT2 5-HT2 Receptor HT2->Antiemetic This compound This compound This compound->D2 Antagonism This compound->H1 Antagonism This compound->M Antagonism This compound->Alpha1 Antagonism This compound->HT2 Antagonism

Caption: Receptor antagonism profile of this compound.

Experimental Workflow for Long-Term Study

Long_Term_Study_Workflow cluster_prep Phase 1: Preparation cluster_op Phase 2: Operation cluster_monitor Phase 3: Monitoring & Data Collection cluster_end Phase 4: Study Conclusion A Protocol Design & IACUC Approval B Dose & Vehicle Selection A->B C In Vitro Stability Test (Formulation at 37°C) B->C D Prepare Sterile Drug Solution C->D E Fill & Prime Osmotic Pumps D->E F Aseptic Surgical Implantation of Pump E->F G Post-Operative Recovery & Care F->G H Daily Welfare Checks (Weight, Clinical Signs) G->H I Behavioral/Physiological Data Collection H->I K Humane Endpoint or Scheduled Termination H->K Humane Endpoint Reached J Plasma Sampling (Optional, for PK) I->J I->K J->K L Tissue Collection & Data Analysis K->L

Caption: Workflow for a long-term this compound study.

References

Technical Support Center: Addressing the Photosensitivity of Levomepromazine in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for handling the photosensitive compound levomepromazine (B1675116) in experimental settings. The following troubleshooting guides and FAQs will help ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered photosensitive?

A1: this compound is a phenothiazine (B1677639) neuroleptic drug that is inherently unstable when exposed to light, particularly UV-A and UV-B radiation.[1][2] This exposure can lead to photodegradation, altering the chemical structure of the compound and potentially affecting its biological activity. The primary degradation pathway involves the oxidation of the sulfur atom in the phenothiazine ring, forming this compound sulfoxide (B87167).[1][3][4]

Q2: What are the consequences of this compound degradation in an experiment?

A2: The photodegradation of this compound can lead to a number of issues in an experimental setting, including:

  • Reduced Potency: Degradation of the active compound can lead to a decrease in its effective concentration, resulting in diminished or variable biological effects.

  • Altered Pharmacology: The degradation products, such as this compound sulfoxide, may have different pharmacological or toxicological profiles compared to the parent compound, leading to confounding results.

  • Inconsistent Data: Variability in light exposure across different samples or experiments can lead to a lack of reproducibility and unreliable data.

Q3: What are the general best practices for handling photosensitive compounds like this compound?

A3: To minimize photodegradation, it is crucial to adopt the following practices:

  • Work in a Low-Light Environment: Conduct all manipulations of the compound, including weighing, dissolution, and dilutions, in a darkened room or under a fume hood with the sash lowered and the light turned off. Use of red or amber safelights can be beneficial.

  • Use Protective Containers: Store both solid this compound and its solutions in amber glass vials or containers specifically designed to block UV and visible light.[5] If these are unavailable, wrapping clear containers with aluminum foil is a suitable alternative.[1]

  • Prepare Solutions Freshly: Whenever possible, prepare this compound solutions immediately before use. If storage is necessary, it should be for the shortest duration possible, protected from light, and at a low temperature.

  • Minimize Exposure During Experiments: During assays or other experimental procedures, keep plates, tubes, and other vessels containing this compound covered as much as possible.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or lower-than-expected biological activity in assays. Degradation of this compound due to light exposure.1. Prepare fresh this compound solutions for each experiment under low-light conditions. 2. Ensure all experimental steps involving the compound are performed with minimal light exposure (e.g., use covered plate readers where possible). 3. Verify the concentration and purity of your this compound stock solution using a validated analytical method like HPLC.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). Formation of photodegradation products, such as this compound sulfoxide.1. Compare the chromatogram of your sample to a freshly prepared, light-protected standard. 2. Review your handling and storage procedures to identify potential sources of light exposure. 3. If possible, obtain a standard of the suspected degradation product (this compound sulfoxide) for comparison.
Visible color change in this compound solutions (e.g., yellowing). Significant degradation of the compound.1. Discard the discolored solution immediately. 2. Prepare a fresh solution, paying strict attention to photoprotective measures. 3. Re-evaluate your storage conditions; ensure containers are properly sealed and protected from light.

Quantitative Data

The rate of photodegradation of this compound is significantly influenced by the solvent system used. The destruction quantum yield (Φ) is a measure of the efficiency of a photochemical process. A higher Φ value indicates a greater susceptibility to photodegradation.

Table 1: Destruction Quantum Yields of this compound in Different Solvents

SolventDestruction Quantum Yield (Φ)
Phosphate Buffer Solution (PBS, pH 7.4)0.13[4][6]
Methanol (MeOH)0.02[4][6]
Acetonitrile (B52724) (MeCN)<0.001[4][6]

This data indicates that this compound is most susceptible to photodegradation in aqueous buffer solutions and significantly more stable in acetonitrile.

Experimental Protocols

Protocol 1: Preparation of a Light-Sensitive this compound Stock Solution

  • Preparation: Conduct all steps in a dark room or a designated low-light area. Use amber glassware or foil-wrapped clear glassware for all solutions.

  • Weighing: Accurately weigh the required amount of solid this compound using a calibrated analytical balance. Minimize the time the solid is exposed to any light.

  • Dissolution: Add the appropriate solvent (e.g., DMSO, ethanol, or a buffer as dictated by your experimental needs, keeping in mind the stability data in Table 1) to the weighed this compound.

  • Mixing: Gently vortex or sonicate the solution in the dark until the compound is completely dissolved.

  • Storage: Store the stock solution in a tightly sealed amber vial at -20°C or -80°C for long-term storage. For short-term storage, 2-8°C is acceptable.

  • Aliquoting: To avoid repeated freeze-thaw cycles and minimize light exposure to the entire stock, prepare single-use aliquots in amber microcentrifuge tubes.

Protocol 2: Analysis of this compound and its Photodegradation Product (Sulfoxide) by HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol). The exact composition may need to be optimized for your specific system.

  • Sample Preparation: Dilute the this compound samples to the appropriate concentration range for the HPLC assay using the mobile phase. Perform all dilutions under low-light conditions.

  • Injection: Inject the prepared samples onto the HPLC system. Ensure the autosampler is also protected from light if samples will be queued for an extended period.

  • Detection: Monitor the elution of this compound and this compound sulfoxide using a UV detector at a wavelength where both compounds have significant absorbance (e.g., around 254 nm).

  • Quantification: Create a standard curve using known concentrations of pure this compound to quantify the amount of the parent drug remaining in your samples. If available, a standard of this compound sulfoxide can be used to quantify the degradation product.

Visualizations

photodegradation_pathway This compound This compound ExcitedState Excited State this compound* This compound->ExcitedState UV-A/UV-B Light CationRadical This compound Cation Radical ExcitedState->CationRadical + O2 Sulfoxide This compound Sulfoxide CationRadical->Sulfoxide Reaction with O2

Caption: Photodegradation pathway of this compound.

experimental_workflow cluster_prep Preparation (Low Light) cluster_exp Experiment cluster_analysis Analysis Weigh Weigh Solid Dissolve Dissolve in Solvent Weigh->Dissolve Store Store Aliquots Dissolve->Store Assay Perform Assay Store->Assay Use Fresh Aliquot HPLC HPLC Analysis Assay->HPLC Data Data Interpretation HPLC->Data

Caption: Recommended workflow for handling this compound.

troubleshooting_flowchart start Inconsistent Results? check_light Were all steps light-protected? start->check_light yes_light Yes check_light->yes_light Yes no_light No check_light->no_light No check_freshness Was the solution freshly prepared? yes_fresh Yes check_freshness->yes_fresh Yes no_fresh No check_freshness->no_fresh No check_storage Proper storage (temp, container)? yes_storage Yes check_storage->yes_storage Yes no_storage No check_storage->no_storage No yes_light->check_freshness action_light Action: Review and modify protocol to minimize light. no_light->action_light yes_fresh->check_storage action_fresh Action: Prepare fresh solution for each experiment. no_fresh->action_fresh contact_support Contact Technical Support for further assistance. yes_storage->contact_support action_storage Action: Correct storage conditions immediately. no_storage->action_storage

Caption: Troubleshooting inconsistent experimental results.

References

Technical Support Center: Optimization of Levomepromazine and Morphine Co-infusion Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the preparation and stability testing of levomepromazine (B1675116) and morphine co-infusions.

Frequently Asked Questions (FAQs)

Q1: What are the main factors affecting the stability of this compound and morphine co-infusions?

A1: The stability of this compound and morphine co-infusions is primarily influenced by temperature, exposure to light, the concentration of each drug, and the diluent used.[1][2][3][4] this compound is particularly sensitive to these factors and is the main driver of instability in the mixture.[1][2][3][5][6]

Q2: Which of the two drugs, this compound or morphine, is more prone to degradation in a co-infusion?

A2: this compound is significantly less stable than morphine in co-infusions.[1][2][3][5][6] Studies consistently show that while morphine sulphate remains stable under various storage conditions, this compound hydrochloride degrades over time.[1][2][3][5][6]

Q3: What is the primary degradation product of this compound in these mixtures?

A3: The primary degradation product of this compound is its sulfoxide.[1][5][6][7] The disappearance of this compound hydrochloride in stability studies correlates with the appearance of the this compound sulfoxide.[1][5][6] This is often a result of photooxidation.[7]

Q4: Can precipitation occur in this compound and morphine co-infusions?

A4: Yes, precipitation can occur under certain conditions. High concentrations of morphine have been observed to precipitate when stored at refrigerated temperatures (4°C).[2][3][8] The order of mixing and the concentration of the drugs can be critical in preventing precipitation.[3]

Q5: What is the recommended diluent for preparing this compound and morphine co-infusions?

A5: 0.9% Sodium Chloride (NaCl) is a commonly used diluent. However, this compound has been shown to degrade rapidly in 0.9% NaCl.[2][5] In some cases, Water for Injection (WFI) is used, especially if cyclizine (B1669395) is also included in the mixture.[9] The choice of diluent can impact stability and compatibility and should be carefully considered based on the specific drug concentrations and other medications present.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Precipitation or Cloudiness Observed in the Infusion - High concentration of morphine, especially when refrigerated.[2][3] - Incompatibility with the diluent or other mixed drugs. - The order of mixing the drugs was incorrect.[3]- Avoid refrigerating mixtures with high concentrations of morphine.[2] - Review compatibility data for all components in the mixture. - If possible, add morphine last when preparing the mixture.[3] - Visually inspect the solution against black and white backgrounds to confirm the presence of particulate matter.[10]
Discoloration of the Solution (e.g., turning orange or brown) - Degradation of this compound, particularly due to light exposure.[3][11] - Photooxidation of this compound.[7][11]- Protect the infusion from light at all times using light-protecting bags or amber-colored syringes.[9] - Prepare the infusion immediately before administration if possible. - If discoloration is observed, the infusion should be discarded as it indicates significant degradation.
Reduced Efficacy of the Infusion - Chemical degradation of this compound, leading to a lower concentration of the active drug.[1][2][5]- Store the infusion at a controlled room temperature or as indicated by stability data, avoiding high temperatures.[1][5] - Minimize the time between preparation and administration. - Consider using separate infusion sites if stability is a major concern.
Skin Irritation at the Infusion Site - this compound is known to cause skin irritation.[9][12] - The pH or tonicity of the solution may be causing irritation.- Rotate the infusion site regularly.[9] - Dilute the medication in a larger volume if clinically appropriate.[12] - Consider using a plastic cannula instead of a metal one to reduce inflammation.[9] - In some cases, adding a small dose of dexamethasone (B1670325) to the infusion may help, but this should be done under specialist advice.[12]

Data Presentation

Table 1: Stability of Morphine and this compound in a Ternary Mixture (Morphine, Midazolam, this compound) in 0.9% NaCl

Storage ConditionTimeMorphine HCl (% remaining)Midazolam (% remaining)This compound (% remaining)
25°C, Exposed to Light< 48 hoursStableStableUnstable
25°C, Protected from Light48 hoursStableStableStable
4°C, Protected from Light5 daysStableStableStable

Source: Adapted from a study on binary and ternary mixtures containing morphine, midazolam, and this compound.[8]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Testing

This protocol outlines a general method for assessing the chemical stability of this compound and morphine in a co-infusion.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Sample Preparation:

    • Prepare the this compound and morphine co-infusion in the desired diluent and container (e.g., polypropylene (B1209903) syringe).

    • Store samples under various conditions (e.g., 4°C in the dark, room temperature with natural light, and 37°C with artificial light).[1][5]

    • At specified time points, withdraw an aliquot of the sample and dilute it to a suitable concentration with the mobile phase.

  • Chromatographic Conditions (Example):

    • Specific column, mobile phase composition, flow rate, and UV wavelength should be validated for the specific drug concentrations being tested.

  • Data Analysis:

    • Calculate the percentage of the initial concentration of this compound and morphine remaining at each time point.

    • Monitor for the appearance and growth of degradation product peaks, such as this compound sulfoxide.[1][5]

    • Stability is often defined as the retention of at least 90% of the initial drug concentration.[8]

Protocol 2: Visual Inspection for Physical Stability

This protocol describes the procedure for visually inspecting parenteral solutions for physical incompatibilities.

  • Preparation:

    • Ensure a clean, well-lit inspection area with both a black and a white background.

    • The inspector should be trained in identifying particulate matter, color changes, and other signs of instability.[13][10]

  • Inspection Process:

    • Hold the container (e.g., syringe) against the white background and gently swirl to look for any dark particles or fibers.[13]

    • Hold the container against the black background to inspect for any light-colored particles.[13]

    • Observe the solution for any haziness, cloudiness, or changes in color.[3]

    • Check for any signs of gas formation.[3]

  • Frequency:

    • Visual inspection should be performed immediately after preparation and at regular intervals throughout the stability study. For clinical use, frequent checks of the syringe pump contents are essential.[14]

  • Acceptance Criteria:

    • The solution should remain clear and free of any visible particulate matter, discoloration, or gas formation. Any deviation should be recorded and the solution deemed unstable.

Mandatory Visualizations

G cluster_prep Preparation cluster_testing Stability Testing cluster_analysis Data Analysis & Conclusion start Start: Prepare Co-infusion (this compound + Morphine in Diluent) storage Store Samples under Defined Conditions (Temp, Light) start->storage sampling Withdraw Aliquots at Time Points storage->sampling visual Visual Inspection (Clarity, Color, Particulates) sampling->visual hplc HPLC Analysis (% Drug Remaining, Degradants) sampling->hplc data_analysis Analyze Data (Compare to t=0) visual->data_analysis hplc->data_analysis conclusion Determine Shelf-life and Optimal Storage data_analysis->conclusion

Caption: Experimental workflow for assessing the stability of co-infusions.

G levo This compound activated_levo This compound Cation Radical (LPZ•+) levo->activated_levo Electron Transfer sulfoxide This compound Sulfoxide (Degradation Product) activated_levo->sulfoxide Reaction with O2 oxygen Molecular Oxygen (O2) + UV Light oxygen->activated_levo

Caption: Simplified degradation pathway of this compound via photooxidation.

References

Validation & Comparative

Head-to-Head Comparison: Levomepromazine and Haloperidol at the Dopamine D2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of levomepromazine (B1675116) and haloperidol (B65202), focusing on their interaction with the dopamine (B1211576) D2 receptor, a key target in antipsychotic therapy. While both drugs are potent D2 antagonists, this guide will highlight the nuances in their binding affinities and the extent of in vivo receptor engagement, supported by available experimental data.

Quantitative Data Summary

A critical aspect of understanding the pharmacological action of antipsychotics is their affinity for the dopamine D2 receptor and the degree to which they occupy these receptors in the brain at therapeutic doses. Below is a summary of the available quantitative data for this compound and haloperidol. It is important to note the disparity in the available data; while haloperidol has been extensively studied in vivo using advanced imaging techniques, the data for this compound is primarily from in vitro binding assays.

In Vitro D2 Receptor Binding Affinity

The binding affinity of a drug for its target receptor is a fundamental measure of its potency. This is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher affinity.

DrugReceptor SubtypeKi (nM)Test SystemReference
This compound D24.3 - 8.6Human recombinant D2 receptors[1]
D2~10-20 (IC50)Rat striatal dopamine receptors[2]
Haloperidol D20.5 - 2.0Various (human, rat)

Note: Ki values can vary depending on the experimental conditions, such as the radioligand used and the tissue preparation.

In Vivo D2 Receptor Occupancy (Haloperidol)

In vivo receptor occupancy provides a more clinically relevant measure of a drug's effect in a living system. Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are powerful techniques used to quantify receptor occupancy in the human brain.

Dose (mg/day)Mean D2 Occupancy (%)Imaging TechniqueStudy Population
253 - 74[11C]raclopride PETPatients with schizophrenia
1 - 553 - 88[11C]raclopride PETPatients
2.5~75[11C]raclopride PETFirst-episode schizophrenia
50 (decanoate/4 wks)Corresponds to 4.5 mg/day oral[123I]IBZM SPECTPatients with schizophrenia

Data Gap for this compound: To date, there is a notable absence of published in vivo D2 receptor occupancy data for this compound from PET or SPECT studies in humans. While its clinical effects and side-effect profile, including extrapyramidal symptoms, strongly suggest significant D2 receptor blockade in vivo, quantitative data on the percentage of occupancy at therapeutic doses is lacking.[3] This represents a significant gap in the direct head-to-head comparison of the in vivo pharmacology of these two compounds.

Experimental Protocols

Understanding the methodologies behind the data is crucial for its interpretation. Below are detailed descriptions of the key experimental protocols used to generate the data presented above.

In Vitro Competitive Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of a drug for a specific receptor.

Objective: To measure the ability of a test compound (e.g., this compound or haloperidol) to displace a radiolabeled ligand from the D2 receptor.

Materials:

  • Receptor Source: Membranes from cells expressing recombinant human D2 receptors or homogenized brain tissue (e.g., rat striatum).

  • Radioligand: A radioactive molecule that binds with high affinity and specificity to the D2 receptor (e.g., [3H]spiperone or [3H]raclopride).

  • Test Compounds: this compound and haloperidol at various concentrations.

  • Assay Buffer: A buffered solution to maintain physiological pH and ionic strength.

  • Filtration Apparatus: To separate receptor-bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Equilibrium: The mixture is incubated for a specific time to allow the binding to reach equilibrium.

  • Separation: The mixture is rapidly filtered through a glass fiber filter. The receptor-bound radioligand is trapped on the filter, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo D2 Receptor Occupancy Measurement by PET with [11C]raclopride

PET is a non-invasive imaging technique that allows for the quantification of receptor occupancy in the living human brain.

Objective: To determine the percentage of D2 receptors occupied by a drug (e.g., haloperidol) at a given dose.

Materials:

  • PET Scanner: A device that detects the photons emitted by the radiotracer.

  • Radiotracer: [11C]raclopride, a positron-emitting radioligand that binds to D2 receptors.

  • Subjects: Human volunteers or patients.

  • Drug Administration: The drug of interest (haloperidol) is administered to the subjects.

Procedure:

  • Baseline Scan: A PET scan with [11C]raclopride is performed before the administration of the drug to determine the baseline D2 receptor availability (binding potential, BPND).

  • Drug Administration: The subject is treated with haloperidol for a specified period to reach steady-state plasma concentrations.

  • Post-treatment Scan: A second PET scan with [11C]raclopride is performed while the subject is on medication.

  • Image Acquisition: During each scan, the subject lies in the PET scanner while the radiotracer is injected intravenously. The scanner records the distribution of the radiotracer in the brain over time.

  • Image Analysis: The PET images are reconstructed and analyzed to calculate the binding potential of [11C]raclopride in D2-rich brain regions (e.g., the striatum) for both the baseline and post-treatment scans.

  • Occupancy Calculation: The percentage of D2 receptor occupancy is calculated as the percentage reduction in the binding potential after drug treatment compared to the baseline scan: Occupancy (%) = [(BPND_baseline - BPND_post-treatment) / BPND_baseline] x 100

Visualizations

Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the dopamine D2 receptor and the antagonistic action of drugs like this compound and haloperidol.

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Antagonist This compound / Haloperidol Antagonist->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Downstream Downstream Signaling cAMP->Downstream Activates

Caption: D2 receptor signaling and antagonism.

Experimental Workflow for D2 Receptor Occupancy Measurement

This diagram outlines the key steps involved in determining in vivo D2 receptor occupancy using PET.

PET_Workflow cluster_protocol PET Study Protocol cluster_analysis Data Analysis Subject Recruit Subject Baseline_Scan Baseline PET Scan ([11C]raclopride) Subject->Baseline_Scan Drug_Admin Administer Drug (e.g., Haloperidol) Baseline_Scan->Drug_Admin Post_Treatment_Scan Post-Treatment PET Scan ([11C]raclopride) Drug_Admin->Post_Treatment_Scan Image_Recon Image Reconstruction Post_Treatment_Scan->Image_Recon BPND_Calc Calculate Binding Potential (BPND) Image_Recon->BPND_Calc Occupancy_Calc Calculate % Occupancy BPND_Calc->Occupancy_Calc Result D2 Receptor Occupancy (%) Occupancy_Calc->Result

Caption: Workflow for PET D2 occupancy study.

References

A Comparative Analysis of the Analgesic Efficacy of Levomepromazine and Morphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Potent Analgesics

In the landscape of pain management, particularly for chronic and severe pain, morphine has long been a cornerstone therapy. However, its potential for dependence and significant side effects necessitates the exploration of alternative analgesics. Levomepromazine (B1675116), a phenothiazine (B1677639) derivative, has demonstrated notable analgesic properties, positioning it as a potential alternative or adjunct to opioid-based therapies. This guide provides a comprehensive comparison of the analgesic effects of this compound and morphine, supported by experimental data, to inform research and clinical development.

At a Glance: this compound vs. Morphine for Analgesia

FeatureThis compoundMorphine
Analgesic Efficacy Comparable to morphine for chronic pain[1][2]Gold standard for severe pain management
Dosage for Comparable Analgesia 15 mg (intramuscular)[1][2]10 mg (intramuscular)[1][2]
Primary Mechanism of Action Multi-receptor antagonist (dopamine, serotonin, histamine, adrenergic, muscarinic)Mu-opioid receptor agonist
Key Side Effects Excessive sedation , postural hypotension, dry mouth, dizziness[1][2][3]Respiratory depression, constipation, nausea, vomiting, potential for dependence[4][5]
Clinical Application in Pain Primarily in palliative care for chronic pain, often when sedation is also desired[6]Broad use for acute and chronic severe pain[5]

In-Depth Analysis: Efficacy and Side Effect Profile

A foundational double-blind, crossover study directly compared the analgesic effects of this compound and morphine in 18 patients suffering from chronic pain due to cancer and arthritis. The results indicated that 15 mg of intramuscular this compound provided analgesia that was "indistinguishable from" 10 mg of intramuscular morphine[1][2]. Both treatments were found to be significantly superior to a placebo (p < .05)[1][2].

While the analgesic efficacy was comparable, a critical differentiating factor was the side effect profile. The potent pain relief afforded by this compound was accompanied by "excessive sedation"[1][2]. This sedative effect is a known characteristic of this compound and is attributed to its antihistaminic and anti-adrenergic properties[3]. In contrast, while morphine can cause sedation, its more prominent and concerning side effects include respiratory depression, constipation, and the potential for addiction[4][5].

Quantitative data on the incidence of specific side effects from direct comparative trials is limited. However, clinical experience and individual studies on each drug provide insights. For morphine, common side effects include constipation, nausea, and vomiting, with respiratory depression being the most serious risk[4][5]. This compound is frequently associated with dose-dependent sedation, hypotension (especially postural), and anticholinergic effects like dry mouth[3].

Experimental Protocols: A Look at the Methodology

The pivotal comparative study by Bloomfield and colleagues employed a robust double-blind, crossover design to minimize bias.

Experimental Workflow:

G cluster_setup Study Setup cluster_assessment Assessment P 18 Patients with Chronic Pain (Cancer or Arthritis) R Randomization P->R A This compound (15 mg IM) R->A Group 1 B Morphine (10 mg IM) R->B Group 2 C Placebo (IM) R->C Group 3 PA Pain Intensity Assessment A->PA SE Side Effect Monitoring A->SE B->PA B->SE C->PA C->SE PR Pain Relief (>50% recognition) PA->PR

Experimental workflow for the comparative analgesic study.

Methodology Details:

  • Study Design: A double-blind, crossover design was utilized. Each of the 18 patients received all three treatments (this compound, morphine, and placebo) at different times, with the order of treatment randomized for each patient. This design allows each patient to serve as their own control, increasing the statistical power of the study.

  • Participants: The study included 18 adult patients with a diagnosis of chronic pain secondary to cancer or arthritis.

  • Interventions:

    • This compound: 15 mg administered intramuscularly.

    • Morphine: 10 mg administered intramuscularly.

    • Placebo: An inert substance administered intramuscularly.

  • Pain Assessment: Pain relief was evaluated through two primary methods:

    • Changes in Pain Intensity: Patients' subjective estimations of the change in their pain intensity were recorded.

    • Recognition of Pain Relief: Patients were asked to report if they experienced a pain relief of 50% or more.

  • Side Effect Monitoring: Any adverse effects experienced by the patients after drug administration were recorded. The study specifically highlighted sedation as a prominent side effect of this compound.

Signaling Pathways: Unraveling the Mechanisms of Action

The distinct analgesic and side-effect profiles of this compound and morphine stem from their fundamentally different mechanisms of action at the molecular level.

This compound's Multi-Receptor Antagonism:

This compound's effects are not attributed to a single receptor but rather to its ability to block a wide array of neurotransmitter receptors. This "dirty drug" profile contributes to both its therapeutic effects and its side effects.

G This compound This compound D2R Dopamine D2 Receptor This compound->D2R Blocks S2R Serotonin 5-HT2A Receptor This compound->S2R Blocks H1R Histamine H1 Receptor This compound->H1R Blocks A1R Alpha-1 Adrenergic Receptor This compound->A1R Blocks MR Muscarinic M1 Receptor This compound->MR Blocks Analgesia Analgesia D2R->Analgesia S2R->Analgesia Sedation Sedation H1R->Sedation Antiemesis Antiemesis H1R->Antiemesis Hypotension Hypotension A1R->Hypotension Anticholinergic Dry Mouth, etc. MR->Anticholinergic

Signaling pathway of this compound's multi-receptor antagonism.

Morphine's Opioid Receptor Agonism:

Morphine's analgesic effects are primarily mediated by its agonistic activity at the mu-opioid receptor (MOR), a G-protein coupled receptor.

G Morphine Morphine MOR Mu-Opioid Receptor (MOR) Morphine->MOR Binds & Activates G_protein Gi/o Protein Activation MOR->G_protein AC Adenylyl Cyclase Inhibition G_protein->AC Ion_channels Ion Channel Modulation G_protein->Ion_channels cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_efflux ↑ K+ Efflux (Hyperpolarization) Ion_channels->K_efflux Ca_influx ↓ Ca2+ Influx Ion_channels->Ca_influx K_efflux->Analgesia Ca_influx->Analgesia

Simplified signaling pathway of Morphine's mu-opioid receptor agonism.

Conclusion

The available evidence indicates that this compound possesses analgesic efficacy comparable to morphine for chronic pain, with a dose ratio of approximately 3:2 (this compound to morphine). The primary distinguishing feature is the side effect profile, with this compound inducing significant sedation, whereas morphine is associated with opioid-related side effects such as respiratory depression and constipation. The choice between these analgesics in a clinical or research setting should be guided by the specific pain context, the desired level of sedation, and the patient's susceptibility to the respective side effects. Further research with larger, modern clinical trials is warranted to provide more detailed quantitative data on the comparative efficacy and safety of these two potent analgesics.

References

A Comparative Analysis of Levomepromazine and Ondansetron for Chemotherapy-Induced Nausea and Vomiting

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparison of levomepromazine (B1675116) and ondansetron (B39145) in the management of chemotherapy-induced nausea and vomiting (CINV). This analysis is based on available clinical data, mechanistic understanding, and established treatment guidelines.

Chemotherapy-induced nausea and vomiting (CINV) remains a significant challenge in cancer treatment, impacting patient quality of life and adherence to therapy.[1][2] The management of CINV involves a variety of antiemetic agents, with ondansetron, a serotonin (B10506) 5-HT3 receptor antagonist, being a cornerstone for acute CINV.[3][4] this compound, a phenothiazine (B1677639) with a broader receptor-binding profile, is often utilized in the management of breakthrough or refractory CINV.[1] This guide provides a comparative overview of these two agents, summarizing their mechanisms of action, clinical data from separate studies, and typical experimental protocols for their evaluation.

Mechanism of Action

Ondansetron exerts its antiememetic effect by selectively blocking serotonin 5-HT3 receptors, which are key mediators in the signaling pathways of CINV. These receptors are located both peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the brain.[3] By inhibiting the action of serotonin at these receptors, ondansetron effectively reduces the vomiting reflex and the sensation of nausea, particularly in the acute phase of CINV.[3][4]

This compound, in contrast, has a multi-receptor antagonist action. It blocks dopamine (B1211576) (D2), histamine (B1213489) (H1), muscarinic, and serotonin (5-HT2) receptors. This broad mechanism of action allows it to target multiple neurotransmitter pathways involved in nausea and vomiting, making it a useful agent for CINV that is not adequately controlled by more selective drugs.

Signaling Pathways in CINV

The following diagram illustrates the key signaling pathways involved in CINV and the points of intervention for ondansetron and this compound.

G cluster_periphery Gastrointestinal Tract cluster_brain Central Nervous System cluster_drugs Drug Intervention Chemotherapy Chemotherapy Enterochromaffin_Cells Enterochromaffin Cells Chemotherapy->Enterochromaffin_Cells Damage Serotonin_Release Serotonin (5-HT) Release Enterochromaffin_Cells->Serotonin_Release Vagal_Afferents Vagal Afferents (5-HT3 Receptors) Serotonin_Release->Vagal_Afferents Stimulation NTS Nucleus Tractus Solitarius (NTS) Vagal_Afferents->NTS Signal to CNS CTZ Chemoreceptor Trigger Zone (CTZ) (Area Postrema) CTZ->NTS Dopamine_Receptors D2 Receptors Serotonin_Receptors_Central 5-HT3 Receptors Histamine_Receptors H1 Receptors Muscarinic_Receptors M Receptors Vomiting_Center Vomiting Center (Medulla) NTS->Vomiting_Center Nausea_Vomiting Nausea_Vomiting Vomiting_Center->Nausea_Vomiting Nausea & Vomiting Ondansetron Ondansetron Ondansetron->Vagal_Afferents Blocks Ondansetron->Serotonin_Receptors_Central Blocks This compound This compound This compound->Dopamine_Receptors Blocks This compound->Serotonin_Receptors_Central Blocks This compound->Histamine_Receptors Blocks This compound->Muscarinic_Receptors Blocks

Caption: CINV signaling pathways and drug targets.

Clinical Efficacy and Safety

Direct comparative trials between this compound and ondansetron for CINV are limited. The following tables summarize data from separate clinical studies to provide an overview of their respective efficacy and safety profiles. It is important to note that these data are not from head-to-head comparisons and should be interpreted with caution.

Table 1: Efficacy of Ondansetron in CINV (Data from various studies)

EndpointChemotherapy EmetogenicityResponse RateCitation
Complete Response (Acute Phase) Highly Emetogenic50% - 80%[4]
Moderately Emetogenic50% - 80%[4]
Complete Response (Delayed Phase) Highly/Moderately EmetogenicLess effective than in acute phase[4]

Table 2: Efficacy of this compound in Nausea and Vomiting (Primarily in palliative care, with relevance to refractory CINV)

EndpointPatient PopulationResponse RateCitation
Symptom Control Advanced CancerNot specified in randomized trials[5]

Table 3: Common Adverse Events

Adverse EventOndansetronThis compound
Gastrointestinal ConstipationDry mouth
Neurological Headache, DizzinessSedation, Dizziness, Extrapyramidal symptoms
Cardiovascular QTc prolongation (rare)Postural hypotension

Experimental Protocols

A typical randomized, double-blind, active-comparator clinical trial to compare the efficacy and safety of this compound and ondansetron for CINV would follow a protocol similar to the one outlined below.

Experimental Workflow for a Comparative CINV Trial

G cluster_screening Patient Recruitment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_assessment Assessment cluster_analysis Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Arm_A Arm A: Ondansetron + Placebo for this compound Randomization->Arm_A Arm_B Arm B: This compound + Placebo for Ondansetron Randomization->Arm_B Acute_Phase Acute Phase Assessment (0-24h) - Nausea/Vomiting Episodes - VAS Scores Arm_A->Acute_Phase Arm_B->Acute_Phase Delayed_Phase Delayed Phase Assessment (24-120h) - Nausea/Vomiting Episodes - VAS Scores Acute_Phase->Delayed_Phase Adverse_Events Adverse Event Monitoring Acute_Phase->Adverse_Events Delayed_Phase->Adverse_Events Primary_Endpoint Primary Endpoint Analysis (e.g., Complete Response) Delayed_Phase->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Analysis (e.g., Nausea Control, Safety) Adverse_Events->Secondary_Endpoints

Caption: A typical experimental workflow for a CINV clinical trial.

Key Methodologies
  • Patient Population: Chemotherapy-naïve patients scheduled to receive moderately or highly emetogenic chemotherapy.

  • Study Design: A randomized, double-blind, parallel-group or crossover design is optimal.

  • Intervention:

    • Ondansetron Arm: Standard intravenous or oral dose of ondansetron administered prior to chemotherapy.

    • This compound Arm: A predetermined dose of this compound administered via a suitable route (oral, subcutaneous, or intravenous).

  • Primary Endpoint: The proportion of patients with a complete response, defined as no emetic episodes and no use of rescue medication, during the acute (0-24 hours) and/or delayed (25-120 hours) phase post-chemotherapy.

  • Secondary Endpoints:

    • Severity of nausea, often measured using a Visual Analog Scale (VAS).

    • Number of emetic episodes.

    • Use of rescue medication.

    • Patient-reported outcomes on quality of life.

    • Incidence and severity of adverse events.

  • Data Collection: Patient diaries are commonly used for recording nausea, vomiting, and rescue medication use. Clinician assessments are used to record adverse events.

Conclusion

Ondansetron is a well-established and effective treatment for the prevention of acute CINV, with a favorable side-effect profile.[3] Its targeted action on the 5-HT3 receptor makes it a first-line choice in many CINV guidelines. This compound, with its broader mechanism of action, plays a valuable role in the management of refractory or breakthrough CINV, although its use may be associated with a higher incidence of sedation and other side effects.

The lack of direct, large-scale comparative clinical trials makes it challenging to definitively position one agent over the other for all CINV scenarios. Future research, employing robust methodologies as outlined above, is needed to provide a clearer, evidence-based comparison of the efficacy and safety of this compound and ondansetron in specific CINV settings. This will enable clinicians to further optimize antiemetic therapy for individual cancer patients.

References

Navigating Palliative Sedation: A Comparative Guide to Levomepromazine and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

The use of levomepromazine (B1675116) for palliative sedation at the end of life is a clinical practice rooted in experience rather than high-level evidence from randomized controlled trials (RCTs), a comprehensive review of available literature reveals. While widely utilized for its sedative and antipsychotic properties, its formal evidence base is limited to observational studies and expert consensus guidelines. This guide provides a comparative overview of this compound and its primary alternative, midazolam, drawing on the best available data for researchers, scientists, and drug development professionals.

Currently, there are no published RCTs that directly compare the efficacy and safety of this compound with other drugs for palliative sedation. The available evidence is primarily derived from systematic reviews of non-randomized studies, retrospective cohort studies, and clinical practice guidelines. These sources consistently identify midazolam, a benzodiazepine, as the first-line agent for palliative sedation, with this compound typically reserved as a second or third-line option, particularly in cases where delirium is a prominent feature.

Comparative Drug Profiles

The following tables summarize the available quantitative data from clinical guidelines and observational studies. It is crucial to note that the absence of head-to-head RCTs means these comparisons are based on data collected in different patient populations and study designs, which limits direct comparability.

Table 1: Dosing and Administration This compound Midazolam Phenobarbital
Typical Indication Agitated delirium, second-line for sedationFirst-line for sedationRefractory sedation (third-line)
Starting Dose (Subcutaneous) 12.5–25 mg as a single dose[1][2]5–10 mg as a single dose[2]Loading dose may be required
Continuous Subcutaneous Infusion (CSCI) Dose 50–300 mg/24h[2]30–120 mg/24h[2]Varies, specialist consultation advised
Route of Administration Subcutaneous (SC), Intravenous (IV)Subcutaneous (SC), Intravenous (IV), BuccalSpecialist administration
Table 2: Pharmacological Characteristics and Potential Adverse Effects This compound Midazolam
Mechanism of Action Antipsychotic (dopamine D2 receptor antagonist), with sedative, anxiolytic, and antiemetic properties.Benzodiazepine (enhances the effect of the neurotransmitter GABA).
Key Advantages Effective in managing delirium and agitation alongside sedation.[3]Rapid onset and short duration of action, allowing for easier titration.
Potential Adverse Effects Hypotension, extrapyramidal symptoms, lowering of seizure threshold.[3]Respiratory depression, paradoxical agitation (rare), tolerance development.[3]

Experimental Protocols of Observational Studies

Given the lack of RCTs, understanding the methodology of existing observational studies is critical for interpreting the available data. The following summarizes the typical design of retrospective cohort studies that have included this compound.

Typical Retrospective Cohort Study Design:

  • Objective: To describe the use and outcomes of palliative sedation in a specific patient population (e.g., patients in a palliative care unit or a home care program).

  • Patient Selection: Inclusion of all patients who received palliative sedation within a defined time period. The initiation of sedation is typically based on the presence of refractory symptoms as determined by the clinical team.

  • Data Collection: Retrospective review of patient medical records to extract data on demographics, underlying diagnosis, indications for sedation, medications used (including dosages and routes of administration), duration of sedation, and patient outcomes (e.g., symptom control, survival time after initiation of sedation).

  • Outcome Measures: The primary outcomes are often descriptive, such as the frequency of use of different sedative agents and the dosages administered. Some studies may attempt to assess efficacy through chart documentation of symptom relief. Adverse events are also recorded as documented in the medical records.

It is important to recognize the inherent limitations of such studies, including the lack of a control group, potential for selection bias, and reliance on the quality of clinical documentation.

Clinical Workflow for Palliative Sedation

Clinical guidelines provide a structured approach to the decision-making and implementation of palliative sedation. The following diagram illustrates a typical workflow.

PalliativeSedationWorkflow Clinical Workflow for Palliative Sedation A Refractory Symptom(s) (e.g., delirium, dyspnea, pain) B Multidisciplinary Team Assessment & Decision for Palliative Sedation A->B C Patient/Family Consent B->C D First-Line Treatment: Midazolam C->D E Symptom Control Achieved? D->E F Continue Monitoring & Titration E->F Yes G No: Inadequate Sedation or Presence of Agitated Delirium E->G No M End-of-Life Care F->M H Second-Line Treatment: Add or Switch to this compound G->H I Symptom Control Achieved? H->I J Continue Monitoring & Titration I->J Yes K No: Refractory Sedation I->K No J->M L Third-Line Treatment: Consider Phenobarbital (Specialist Input) K->L L->M

Palliative Sedation Medication Escalation Pathway

References

Levomepromazine in Non-Psychiatric Care: A Comparative Guide to Efficacy and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of levomepromazine's role in treating non-psychiatric conditions reveals a landscape of established clinical use, particularly in palliative care, juxtaposed with a notable scarcity of high-level clinical trial data. This guide synthesizes the available evidence on the efficacy of This compound (B1675116) for nausea, vomiting, and delirium, comparing it with alternative treatments and detailing its pharmacological profile for researchers, scientists, and drug development professionals.

This compound, a phenothiazine (B1677639) antipsychotic, is frequently employed off-label in palliative care settings as a second or third-line agent for intractable nausea and vomiting, as well as for the management of severe delirium and agitation, especially in the last days of life.[1][2] Its broad-spectrum antiemetic and sedative properties are attributed to its antagonism of multiple neurotransmitter receptors.[3][4][5] Despite its widespread use, systematic reviews and Cochrane analyses consistently highlight the absence of published randomized controlled trials (RCTs) to definitively establish its efficacy in these non-psychiatric indications.[3][6][7][8][9][10] The supporting evidence is primarily derived from open-label series and case reports.[10]

Mechanism of Action

This compound's therapeutic effects in non-psychiatric conditions are a consequence of its interaction with a wide array of neurotransmitter receptors. Its primary mechanism involves the antagonism of dopamine (B1211576) (D2), serotonin (B10506) (5-HT2A and 5-HT2C), histamine (B1213489) (H1), alpha-adrenergic (α1 and α2), and muscarinic (M1) receptors.[4][5][11][12] This multi-receptor blockade contributes to its antipsychotic, antiemetic, anxiolytic, and sedative properties.[4][10] The antiemetic effect is largely due to the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) and H1 receptor antagonism.[4][5]

Levomepromazine_Mechanism_of_Action This compound This compound D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor Antagonist HT2A_2C_Receptor Serotonin 5-HT2A/2C Receptor This compound->HT2A_2C_Receptor Antagonist H1_Receptor Histamine H1 Receptor This compound->H1_Receptor Antagonist Alpha1_Adrenergic_Receptor Alpha-1 Adrenergic Receptor This compound->Alpha1_Adrenergic_Receptor Antagonist Muscarinic_Receptor Muscarinic M1 Receptor This compound->Muscarinic_Receptor Antagonist Antiemetic_Effect Antiemetic Effect D2_Receptor->Antiemetic_Effect Antipsychotic_Effect Antipsychotic Effect D2_Receptor->Antipsychotic_Effect Sedative_Effect Sedative/Anxiolytic Effect HT2A_2C_Receptor->Sedative_Effect HT2A_2C_Receptor->Antipsychotic_Effect H1_Receptor->Antiemetic_Effect H1_Receptor->Sedative_Effect Hypotension Side Effect: Hypotension Alpha1_Adrenergic_Receptor->Hypotension Anticholinergic_Effects Side Effect: Anticholinergic Muscarinic_Receptor->Anticholinergic_Effects

Diagram 1: this compound's Multi-Receptor Antagonism

Comparative Analysis: this compound vs. Alternatives

Due to the lack of head-to-head RCTs, the following tables provide a qualitative comparison of this compound with commonly used alternatives for nausea and vomiting, and delirium in palliative care, based on their mechanisms of action and clinical profiles described in the literature.

For Nausea and Vomiting

This compound is typically considered a broad-spectrum antiemetic for intractable cases when other treatments have failed.[1][2][13]

Drug Primary Mechanism of Action Primary Indication/Use Common Side Effects Citation
This compound Broad-spectrum antagonist (D2, H1, 5-HT2, M1, α1)Second or third-line for intractable nausea and vomiting in palliative care.Sedation, postural hypotension, dry mouth.[2][4][14]
Haloperidol (B65202) D2 antagonistNausea and vomiting in advanced cancer (evidence-based first-line).Extrapyramidal symptoms (EPSEs), QTc prolongation.[14][15]
Metoclopramide D2 antagonist, prokinetic (5-HT4 agonist)Gastroparesis, toxin- or drug-induced nausea.Restlessness, drowsiness, EPSEs (especially in the elderly).[13][16]
Cyclizine H1 antagonistCentral causes of nausea, motion sickness.Drowsiness, dry mouth. Not to be combined with metoclopramide.[13]
Ondansetron 5-HT3 antagonistPostoperative and chemotherapy-induced nausea and vomiting.Constipation, headache.[15][17]
Prochlorperazine D2 antagonistVertigo, severe nausea and vomiting.Drowsiness, dizziness, EPSEs.[18][19]
For Delirium and Agitation

In the context of terminal delirium and agitation, this compound's potent sedative properties are often utilized.[20][21]

Drug Primary Mechanism of Action Primary Indication/Use Common Side Effects Citation
This compound Broad-spectrum antagonist with potent sedative effects.Severe delirium and agitation in the last days of life, often when other measures fail.Significant sedation, postural hypotension, anticholinergic effects.[14][21]
Haloperidol D2 antagonistFirst-line for delirium symptoms.EPSEs, QTc prolongation. Avoid in Parkinson's disease.[14][21][22]
Chlorpromazine (B137089) D2 antagonist with sedative properties.Terminal agitation.Sedation, postural hypotension, anticholinergic effects, EPSEs.[14][20]
Midazolam/Lorazepam (Benzodiazepines)GABA-A receptor agonistAgitation, particularly when rational or in combination with an antipsychotic for agitated delirium. Can precipitate or worsen delirium if used alone.Sedation, respiratory depression, potential for paradoxical agitation.[21]

A prospective observational study comparing haloperidol with as-needed benzodiazepines, chlorpromazine, and this compound for terminal agitation found all three to be potentially effective and safe.[20] However, chlorpromazine and this compound had the advantage of less need to switch medications.[20] Another study noted that this compound is as effective as haloperidol for nausea and vomiting in advanced cancer but tends to be more sedating.[15]

Experimental Protocols and Clinical Use

In the absence of formal, published experimental protocols from RCTs, this section details the typical clinical application of this compound for non-psychiatric symptoms as described in clinical guidelines and reviews.

Administration and Dosage

This compound can be administered orally as tablets or a solution, or parenterally via subcutaneous injection.[1][23]

For Nausea and Vomiting:

  • Oral Starting Dose: 3mg to 6.25mg, once or twice daily. Doses may be given at night to minimize daytime sedation.[1][18][23]

  • Subcutaneous (SC) Injection Starting Dose: 2.5mg to 5mg as required, typically every 12 hours, or as a continuous infusion of 5mg to 15mg over 24 hours.[2]

For Severe Delirium/Agitation at the End of Life:

  • Oral Starting Dose: Higher than for antiemesis, typically between 5mg and 6.25mg.[23]

  • Subcutaneous (SC) Injection: Doses of 10mg to 25mg may be used as required every 2 hours to gain control of agitation.[2] For palliative sedation, a starting dose of 25mg SC (12.5mg in the elderly) may be used, with a maintenance dose of 50-300mg/24h via continuous infusion.[21]

It is crucial to monitor for side effects, particularly postural hypotension, in ambulant patients.[2]

Clinical Workflow Example: Management of Nausea in Palliative Care

The following diagram illustrates a generalized workflow for managing nausea and vomiting in palliative care, indicating the place of this compound as a second or third-line, broad-spectrum agent.

Nausea_Vomiting_Workflow Start Patient with Nausea/Vomiting in Palliative Care Assess Assess Cause (e.g., Gastroparesis, Toxins, Central) Start->Assess FirstLine First-Line Treatment (e.g., Metoclopramide, Haloperidol, Cyclizine) Assess->FirstLine Evaluate1 Symptoms Controlled? FirstLine->Evaluate1 SecondLine Second-Line Treatment Consider Combination Therapy or Switch Agent Evaluate1->SecondLine No End Symptom Control Achieved Evaluate1->End Yes This compound Consider Broad-Spectrum Antiemetic: This compound SecondLine->this compound Evaluate2 Symptoms Controlled? This compound->Evaluate2 Evaluate2->End Yes Reassess Re-evaluate and Seek Specialist Advice Evaluate2->Reassess No

Diagram 2: Clinical Workflow for Nausea/Vomiting in Palliative Care

Conclusion

This compound serves as a valuable therapeutic option in palliative medicine for managing complex, refractory symptoms such as intractable nausea and severe terminal agitation. Its utility stems from a broad pharmacological profile, acting on multiple receptor pathways. However, its use is guided more by clinical experience and consensus than by robust, comparative efficacy data from randomized controlled trials. For drug development professionals and researchers, this highlights a significant evidence gap and an opportunity for future research to formally validate the efficacy and safety of this compound in these non-psychiatric conditions, and to better define its position relative to alternative agents.

References

Safety Operating Guide

Proper Disposal of Levomepromazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of levomepromazine (B1675116) is critical for ensuring workplace safety, environmental protection, and adherence to regulatory standards. For researchers, scientists, and drug development professionals, managing pharmaceutical waste extends beyond mere disposal; it involves a systematic process of identification, segregation, and proper handling according to stringent guidelines. Improper disposal can lead to environmental contamination of water and soil and poses risks to public health.[1]

Regulatory Framework

In the United States, the disposal of pharmaceutical waste is primarily regulated by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[2] The core legislation is the Resource Conservation and Recovery Act (RCRA), which provides the framework for managing hazardous waste from its generation to its final disposal.[1][3] In 2019, the EPA finalized a new rule, Subpart P, which sets specific standards for managing hazardous waste pharmaceuticals at healthcare facilities, notably banning the flushing or drain disposal ("sewering") of these substances.[2][4] State regulations may impose even more stringent requirements.[1]

**Step-by-Step Disposal Protocol for this compound

This protocol outlines the essential steps for the proper disposal of this compound in a laboratory or research setting.

Step 1: Identification and Segregation

  • Identify Waste Streams: this compound waste can include expired or unused tablets, oral solutions, and injections; contaminated materials (e.g., gloves, bench paper); and solutions that have degraded. This compound injection solutions exposed to light can develop a pink or yellow coloration and should be discarded.[5][6]

  • Segregate at the Source: Immediately segregate this compound waste from non-hazardous solid waste, sharps, and other chemical waste streams to prevent cross-contamination and ensure proper handling.

Step 2: Waste Characterization

  • Determine if Hazardous: Under RCRA, a pharmaceutical waste is considered hazardous if it is specifically listed (P- or U-listed) or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[3][4] The facility's environmental health and safety (EHS) department must determine if the specific formulation of this compound waste meets any of these criteria.

  • Default Classification: In the absence of a definitive characterization, it is best practice to manage all pharmaceutical waste as hazardous to ensure full compliance.

Step 3: Containment and Labeling

  • Hazardous Waste: If classified as RCRA hazardous, this compound waste must be accumulated in designated, sealed, and properly labeled hazardous waste containers (often referred to as "black bins" in healthcare settings).

  • Non-Hazardous Waste: If determined to be non-hazardous, it should be placed in a separate, clearly labeled container for non-hazardous pharmaceutical waste.

  • Labeling: All containers must be clearly labeled with "Hazardous Waste" or "Non-Hazardous Pharmaceutical Waste" and include the contents (e.g., "this compound Waste").

Step 4: Storage and Disposal

  • Storage: Store waste containers in a secure, designated area with limited access, away from incompatible materials.

  • Disposal Vendor: Arrange for pickup and disposal through a licensed waste management vendor specializing in pharmaceutical or hazardous waste.[7]

  • Incineration: The required method of treatment for hazardous pharmaceutical waste is typically incineration at a permitted facility.[2][3]

  • Prohibited Disposal: Sewer disposal (flushing down a toilet or sink) of hazardous pharmaceutical waste is strictly prohibited under EPA Subpart P.[2][4]

Spill Management

In the event of a spill, immediate and proper cleanup is essential to minimize exposure and contamination.

  • Minor Spills (Powder):

    • Avoid breathing dust.[7]

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator.[7]

    • Use dry cleanup procedures; do not generate dust.[7]

    • Carefully sweep or use a HEPA-filtered vacuum to collect the material.[7]

    • Place the collected waste and any contaminated cleaning materials into a designated hazardous waste container for disposal.[7]

  • Major Spills:

    • Alert personnel in the area and restrict access.[7]

    • Follow your institution's EHS spill response protocol.

Disposal Methods Overview

The appropriate disposal path for this compound depends on the generating environment and the waste's regulatory classification.

Disposal MethodLaboratory/Professional SettingHousehold/At-Home SettingRegulatory Compliance
Licensed Waste Vendor (Incineration) Recommended/Required Not directly accessibleHigh: Compliant with EPA/RCRA regulations for hazardous waste.[2][3]
Drug Take-Back Program Not applicable for bulk lab wasteHighly Recommended: The safest option for patients.[1][8][9]High: Ensures proper destruction.
Disposal in Household Trash Not Recommended Permitted if no take-back program is available; mix with an unpalatable substance (dirt, coffee grounds) in a sealed bag.[9][10]Low: Not compliant for laboratory-generated waste.
Sewer Disposal (Flushing/Drain) Strictly Prohibited [2][4]Prohibited: Pollutes waterways.[11] Only specific drugs on the FDA "flush list" are exceptions, and this compound is not typically on this list.Non-Compliant

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a professional setting.

G start This compound Identified as Waste (Expired, Contaminated, Unused) char Characterize Waste (per Institutional Protocol & 40 CFR Part 261) start->char is_hazardous Is waste RCRA Hazardous? char->is_hazardous non_haz Manage as Non-Hazardous Pharmaceutical Waste is_hazardous->non_haz No haz Manage as Hazardous Pharmaceutical Waste is_hazardous->haz Yes container_nh Place in designated non-hazardous waste container non_haz->container_nh container_h Place in designated hazardous waste container haz->container_h prohibit Sewer Disposal (Flushing/Drain) STRICTLY PROHIBITED haz->prohibit vendor Dispose via licensed Waste Management Vendor (Incineration) container_nh->vendor Consult institutional policy. Vendor disposal is best practice. container_h->vendor

Caption: Decision workflow for this compound waste disposal in a professional environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Levomepromazine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides essential safety and logistical information for the handling and disposal of Levomepromazine. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.

This compound is a phenothiazine (B1677639) derivative that requires careful handling due to its potential health hazards. This guide outlines the necessary personal protective equipment (PPE), procedural steps for safe handling, and protocols for disposal.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form or when preparing solutions, a comprehensive approach to personal protection is mandatory to minimize exposure.[1]

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecifications and Use
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]
Face ShieldA face shield should be worn in situations where there is a risk of splashes.
Skin Protection Chemical-resistant GlovesNitrile gloves are mandatory.[1] For compounding, administering, and disposing of hazardous drugs, wearing two pairs of gloves is recommended.[3]
Protective GownA disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[2][3]
Respiratory Protection Full-face RespiratorUse a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]
Fume Hood/Glove BoxAll handling of the powdered form must be conducted in a certified chemical fume hood or a glove box to minimize inhalation risk.[1]

Operational Plan for Handling this compound

Adherence to strict handling procedures is vital for the safety of all laboratory personnel.

Preparation and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area or within a chemical fume hood.[4]

  • Avoid Dust Formation: Take precautions to avoid the formation of dust and aerosols when handling the solid form.[4] Use anti-static tools for weighing.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[2][4] Wash hands thoroughly after handling.[2][4]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1][4] Do not expose open cuts, abraded, or irritated skin to the material.[5]

  • Solution Preparation: When preparing solutions, draw up the liquid using a 5-micron filter needle.[6]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, and consult a physician.[4]

  • Skin Contact: Wash off with soap and plenty of water. If skin irritation or a rash occurs, seek medical attention.[2] Take off contaminated clothing and wash it before reuse.[2]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential exposure.

Waste Management:

  • Collection: Collect and arrange for disposal in suitable, closed containers.[4]

  • Labeling: Clearly label all waste containers with the contents.

  • Environmental Precaution: Discharge into the environment must be avoided.[4]

  • Regulatory Compliance: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1]

  • Unused Medication: For unused or expired medication, it is preferable to return it to a pharmacy for safe disposal.[7] If a take-back program is not available, mix the medication with an undesirable substance like used coffee grounds or kitty litter, place it in a sealed bag, and dispose of it in the household trash.[8] Never pour this compound solutions down the drain.[1]

Experimental Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound from initial preparation to final disposal.

Levomepromazine_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Decontamination & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Area (Fume Hood/Glove Box) prep_ppe->prep_area prep_weigh Weigh Solid this compound prep_area->prep_weigh prep_solution Prepare Solution prep_weigh->prep_solution handle_exp Conduct Experiment prep_solution->handle_exp decon_area Decontaminate Work Area handle_exp->decon_area dispose_chem Dispose of Chemical Waste handle_exp->dispose_chem decon_ppe Doff PPE decon_area->decon_ppe dispose_waste Dispose of Contaminated Waste (Gloves, Gown, etc.) decon_ppe->dispose_waste

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.